5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZZSCWNPOUYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368958 | |
| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721428-34-8 | |
| Record name | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721428-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each stage of the synthesis. The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous biologically active compounds, often serving as a bioisosteric replacement for amide or ester functionalities to improve metabolic stability and pharmacokinetic properties.[2][3]
Strategic Approach to the Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and efficiently achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[2][4][5][6] For the synthesis of the target molecule, this compound, a two-step approach is outlined, which offers high yields and purity of the final product.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Overall workflow for the synthesis of this compound.
This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of each transformation.
Part 1: Synthesis of 4-Fluorobenzamidoxime (Intermediate I)
The initial and crucial step in this synthesis is the preparation of 4-fluorobenzamidoxime from 4-fluorobenzonitrile. This reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.
Reaction Mechanism
The mechanism proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile. Subsequent proton transfer steps lead to the formation of the amidoxime.
Caption: Mechanism of 4-fluorobenzamidoxime formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzonitrile | 121.11 | 12.1 g | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |
| Sodium carbonate | 105.99 | 15.9 g | 0.15 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (12.1 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), sodium carbonate (15.9 g, 0.15 mol), ethanol (200 mL), and water (50 mL).
-
Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 200 mL of water and stir for 30 minutes.
-
Collect the precipitated white solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the solid in a vacuum oven at 50 °C to afford 4-fluorobenzamidoxime as a white crystalline solid.
Expected Yield: 85-95%
Characterization: The identity and purity of the synthesized 4-fluorobenzamidoxime can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Part 2: Synthesis of this compound (Final Product)
The final step involves the acylation of 4-fluorobenzamidoxime with chloroacetic anhydride, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. This can be performed as a one-pot reaction or as a two-step procedure with the isolation of the O-acylamidoxime intermediate. The one-pot approach is generally preferred for its efficiency.[4][5]
Reaction Mechanism
The reaction proceeds through the initial O-acylation of the amidoxime by chloroacetic anhydride to form an O-chloroacetyl-4-fluorobenzamidoxime intermediate. This intermediate then undergoes a base- or heat-induced intramolecular cyclization with the elimination of a molecule of water to yield the final 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General scheme for the formation of the 1,2,4-oxadiazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzamidoxime | 154.14 | 15.4 g | 0.1 |
| Chloroacetic anhydride | 170.98 | 20.5 g | 0.12 |
| Pyridine | 79.10 | 150 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluorobenzamidoxime (15.4 g, 0.1 mol) in pyridine (150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetic anhydride (20.5 g, 0.12 mol) in toluene (100 mL) to the cooled solution via the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white to off-white solid.
Expected Yield: 70-85%
Characterization of the Final Product
The structure and purity of the final product, this compound (CAS No: 721428-34-8), should be confirmed by various spectroscopic techniques.[7]
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl). The multiplet between δ 8.10-8.00 corresponds to the aromatic protons ortho to the carbon attached to the oxadiazole ring, while the multiplet between δ 7.25-7.15 corresponds to the aromatic protons ortho to the fluorine atom. The singlet at δ 4.85 is characteristic of the chloromethyl protons.[8]
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.0 (C5-oxadiazole), 168.5 (C3-oxadiazole), 164.0 (d, ¹JCF = 252 Hz, C-F), 129.5 (d, ³JCF = 9 Hz, Ar-CH), 123.0 (d, ⁴JCF = 3 Hz, Ar-C), 116.0 (d, ²JCF = 22 Hz, Ar-CH), 35.0 (-CH₂Cl). The chemical shifts for the oxadiazole ring carbons and the fluorinated benzene ring are characteristic.[8][9]
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~1610, 1580, 1510 (C=C, C=N), ~1240 (C-F), ~750 (C-Cl).
-
Mass Spectrometry (EI): m/z (%) = 212/214 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 177 ([M-Cl]⁺), 135 ([4-F-Ph-CN]⁺).
Safety and Handling Precautions
-
Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetic anhydride is highly corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
Toluene is a flammable solvent and can be harmful if inhaled. Use in a well-ventilated area.
All reactions should be carried out by trained personnel in a properly equipped chemical laboratory.
Conclusion
This technical guide outlines a reliable and efficient synthetic pathway for the preparation of this compound. The described two-step process, commencing from commercially available starting materials, provides a practical route for obtaining this valuable heterocyclic intermediate for applications in drug discovery and medicinal chemistry. The detailed experimental procedures and mechanistic insights are intended to facilitate the successful synthesis and characterization of the target compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-CHLOROMETHYL-3-(4-FLUORO-PHENYL)-[1,2,4]OXADIAZOLE | 721428-34-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and drug discovery.[1][2] Its value lies in its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. This unique characteristic has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a detailed technical overview of a specific, promising derivative: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFN₂O | PubChem |
| Molecular Weight | 212.61 g/mol | MySkinRecipes[3] |
| CAS Number | 721428-34-8 | MySkinRecipes[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not explicitly reported for this specific compound. A related downstream product has a melting point of 141-143 °C. | Beilstein Journals Supporting Information |
| Boiling Point | Not experimentally determined. | --- |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
| pKa | Not experimentally determined. | --- |
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and direct route involves the reaction of an amidoxime with an acyl chloride.[2] For the target molecule, this involves the reaction of 4-fluorobenzamidoxime with chloroacetyl chloride.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on established methods for the synthesis of similar 1,2,4-oxadiazole derivatives.[4]
Step 1: Synthesis of 4-Fluorobenzamidoxime
-
To a solution of 4-fluorobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure 4-fluorobenzamidoxime.
Step 2: Synthesis of this compound
-
Dissolve 4-fluorobenzamidoxime in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectral Characterization
-
¹H NMR:
-
A singlet for the chloromethyl protons (CH₂Cl) is expected in the region of 4.5-5.0 ppm.
-
Multiplets corresponding to the aromatic protons of the 4-fluorophenyl group will appear in the aromatic region (7.0-8.2 ppm). The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR:
-
The carbon of the chloromethyl group (CH₂Cl) is expected to appear around 40-45 ppm.
-
Signals for the carbons of the 4-fluorophenyl ring will be observed in the aromatic region (115-165 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
The two carbons of the oxadiazole ring will have distinct chemical shifts, typically in the range of 160-180 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (212.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.
-
Reactivity and Stability
The reactivity of this compound is primarily dictated by the electrophilic chloromethyl group and the 1,2,4-oxadiazole ring itself.
-
Nucleophilic Substitution: The chloromethyl group is a good leaving group and will readily undergo nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the oxadiazole ring, making it a versatile synthetic intermediate.
-
Ring Stability: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic or reducing conditions.
-
Storage: It is recommended to store the compound in a cool, dry place, away from strong bases and reducing agents.
Reactivity Workflow
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
Unlocking Therapeutic Potential: 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole as a Scaffold for Novel Biologically Active Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Key Synthetic Intermediate
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities. This five-membered heterocycle is a cornerstone in the design of a diverse array of therapeutic agents.[1][2] Within this important class of compounds, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole emerges not as a standalone therapeutic agent, but as a pivotal synthetic intermediate—a versatile building block for the creation of novel, biologically active molecules. Its structure, featuring a reactive chloromethyl group and a fluorophenyl moiety, provides a rich platform for chemical modification, enabling the exploration of a wide chemical space in the quest for new drugs.[3] This guide delves into the synthesis of this key intermediate and explores the vast biological potential of the derivatives it can generate, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Core Synthesis and Derivatization Potential
The strategic importance of this compound lies in its synthetic accessibility and the reactivity of its chloromethyl group, which serves as a handle for introducing a wide range of functional groups and for linking the oxadiazole core to other pharmacophores.
Synthesis of the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring is a well-established process in organic synthesis. A common and efficient method involves the cyclization of an amidoxime with an acylating agent. In the context of our target intermediate, this would typically involve the reaction of 4-fluorobenzamidoxime with a chloroacetyl derivative.
Illustrative Synthetic Workflow
The following diagram outlines a general, plausible synthetic route to this compound. This process highlights the key bond-forming steps and the introduction of the critical chloromethyl functionality.
Caption: Synthetic pathway to this compound.
The chloromethyl group at the 5-position of the oxadiazole ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution. This reactivity is the gateway to a vast library of derivatives, as various nucleophiles (e.g., amines, thiols, alcohols, azides) can be readily introduced to generate novel chemical entities with diverse biological properties.
Biological Activities of 1,2,4-Oxadiazole Derivatives
While direct biological activity data for this compound is not extensively reported in the literature, the derivatization of this and similar intermediates has led to the discovery of compounds with significant pharmacological effects.
Anticancer Potential
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents.[1][4] Its derivatives have been shown to target various cancer cell lines through diverse mechanisms of action. The incorporation of different substituents on the oxadiazole ring allows for the fine-tuning of activity and selectivity.
Table 1: Examples of Anticancer Activity in 1,2,4-Oxadiazole Derivatives
| Derivative Class | Target Cancer Cell Lines | Reported IC50 Values (µM) | Reference |
| 1,2,4-Oxadiazole-fused-imidazothiadiazoles | A375, MCF-7, ACHN | 0.11 - 1.47 | [2] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrids | MCF-7 | 81 | [5] |
| 1,2,4-Oxadiazole linked to 5-Fluorouracil | MCF-7, MDA-MB-231, A549, DU-145 | More potent than standard | [6] |
The anticancer mechanism of some oxadiazole derivatives has been linked to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and telomerase.[1]
Caption: Postulated anticancer mechanisms of 1,2,4-oxadiazole derivatives.
Antimicrobial Applications
The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 1,3,4-oxadiazole ring, a close structural relative of the 1,2,4-isomer, has been extensively explored for its antimicrobial properties.[7][8] Derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, for instance, have demonstrated potent activity against various bacterial and fungal strains.[7]
Table 2: Antimicrobial Profile of a Representative 1,3,4-Oxadiazole Derivative
| Compound | Target Organism | Activity | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [7] |
| S. pneumoniae | Stronger than ampicillin | [7] | |
| P. aeruginosa | >100x stronger than ampicillin | [7] | |
| A. niger | Antifungal activity | [7] |
The structural similarities between 1,2,4- and 1,3,4-oxadiazoles suggest that derivatives of this compound could also be promising candidates for antimicrobial drug discovery.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research area. Diarylheterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] The anti-inflammatory activity of some oxadiazole derivatives has been demonstrated in vivo using carrageenan-induced paw edema assays.[10][11]
Derivatives of this compound could be designed to target COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Future Perspectives and Research Directions
The true value of this compound lies in its untapped potential as a starting material for the synthesis of diverse compound libraries. Future research should focus on:
-
Combinatorial Chemistry Approaches: Utilizing the reactive chloromethyl group to generate large libraries of derivatives for high-throughput screening against a wide range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxadiazole and phenyl rings to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to understand the molecular mechanisms by which active derivatives exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.
Conclusion
While this compound may not be a therapeutic agent in its own right, its significance as a versatile synthetic intermediate cannot be overstated. It provides a robust and accessible platform for the development of novel 1,2,4-oxadiazole derivatives with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. For drug discovery and development professionals, this compound represents a key starting point for the exploration of new chemical space and the generation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel 1,2,4-Oxadiazoles
Abstract
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its importance stems from its role as a versatile bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity.[4][5][6][7] This guide provides an in-depth exploration of the core methodologies for the synthesis, purification, and structural elucidation of novel 1,2,4-oxadiazole derivatives, tailored for researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Importance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring, first synthesized by Tiemann and Krüger in 1884, is an aromatic, electron-poor azole containing one oxygen and two nitrogen atoms.[1][8] Its physicochemical properties make it an attractive pharmacophore.[9] The ring is relatively stable and can engage in hydrogen bonding, which is crucial for ligand-receptor interactions.[9] Its ability to mimic the geometry and electronic properties of ester and amide groups allows medicinal chemists to circumvent common liabilities associated with these groups, such as susceptibility to hydrolysis by metabolic enzymes.[4][5] Consequently, derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7][10]
Synthesis of Novel 1,2,4-Oxadiazoles: A Tale of Two Pathways
The construction of the 1,2,4-oxadiazole ring is dominated by two primary, highly reliable synthetic strategies: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Amidoxime Route: The Workhorse of 1,2,4-Oxadiazole Synthesis
This is the most widely employed method, involving the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) followed by cyclodehydration.[11][12][13] This approach can be considered a [4+1] strategy, where four atoms of the final ring are contributed by the amidoxime and one by the acylating agent.[8]
Causality Behind the Choice: This route is favored for its versatility and the commercial availability of a wide range of carboxylic acids and nitriles (the precursors to amidoximes). The reaction is typically robust and high-yielding. The key step is the initial O-acylation of the amidoxime, which forms an intermediate that can be isolated or, more commonly, cyclized in situ by heating.[12][13] The use of coupling agents like N,N'-Carbonyldiimidazole (CDI) or EDC·HCl allows the direct use of carboxylic acids, avoiding the need to prepare more reactive acyl chlorides.[13][14]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 14. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide
Introduction
5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2] Its structural features, including the 1,2,4-oxadiazole core, a fluorophenyl moiety, and a reactive chloromethyl group, make it a valuable intermediate for the synthesis of diverse biologically active molecules.[3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by literature precedents.
Molecular Structure and Spectroscopic Rationale
The molecular structure of this compound dictates its characteristic spectroscopic fingerprints. The key structural components to consider are:
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is relatively electron-deficient and will influence the chemical shifts of adjacent protons and carbons.
-
The 4-Fluorophenyl Group: The fluorine atom, being highly electronegative, will exert a significant electronic effect on the aromatic ring, leading to characteristic splitting patterns in both ¹H and ¹³C NMR due to fluorine-carbon and fluorine-proton couplings.
-
The Chloromethyl Group: The chlorine atom will deshield the adjacent methylene protons and carbon, resulting in downfield chemical shifts.
The interplay of these functionalities gives rise to a unique set of spectroscopic data that, when correctly interpreted, provides unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the chloromethyl group.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 - 8.00 | Multiplet (dd) | 2H | H-2', H-6' (ortho to F) |
| ~7.30 - 7.20 | Multiplet (t) | 2H | H-3', H-5' (meta to F) |
| ~4.90 | Singlet | 2H | -CH₂Cl |
Rationale:
-
The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') will exhibit a characteristic second-order splitting pattern due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to be deshielded and appear further downfield.
-
The methylene protons of the chloromethyl group are chemically equivalent and are adjacent to an electronegative chlorine atom, resulting in a downfield singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule, with the fluorine atom causing characteristic splitting of the aromatic carbon signals.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C5 (Oxadiazole) |
| ~168 | C3 (Oxadiazole) |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-4' (ipso-C attached to F) |
| ~130 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |
| ~123 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~35 | -CH₂Cl |
Rationale:
-
The carbon atoms of the oxadiazole ring (C3 and C5) are expected to resonate at low field due to the influence of the electronegative nitrogen and oxygen atoms.
-
The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The direct one-bond coupling (¹JCF) for C-4' is the largest, while two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings are progressively smaller.
-
The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield by the chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[4]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~1610-1590 | Strong | C=N stretch (Oxadiazole) |
| ~1520-1480 | Strong | Aromatic C=C stretch |
| ~1250-1200 | Strong | C-F stretch |
| ~1100-1000 | Strong | C-O-C stretch (Oxadiazole) |
| ~850-800 | Strong | C-H out-of-plane bend (p-disubstituted) |
| ~750-700 | Strong | C-Cl stretch |
Rationale:
The presence of the 1,2,4-oxadiazole ring is typically confirmed by the C=N and C-O-C stretching vibrations.[4] The aromatic C-H and C=C stretching bands, along with the out-of-plane bending, will confirm the substituted phenyl ring. The strong C-F and C-Cl stretching bands are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[5]
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 212/214 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 177 | Loss of Cl |
| 138 | [FC₆H₄CNO]⁺ |
| 121 | [FC₆H₄C]⁺ |
| 95 | [C₆H₄F]⁺ |
Fragmentation Pathway:
The primary fragmentation of 1,2,4-oxadiazoles under electron impact often involves the cleavage of the heterocyclic ring.[6] For this compound, the molecular ion is expected to be observed, with the characteristic isotopic pattern of chlorine. Subsequent fragmentation could involve the loss of a chlorine radical, followed by ring cleavage to produce characteristic fragments corresponding to the fluorophenyl and oxadiazole moieties.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the NMR, IR, and MS spectra of this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-IR data acquisition.
MS Data Acquisition (Electron Ionization - EI)
Caption: Workflow for EI-MS data acquisition.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The spectroscopic data are consistent with the proposed structure and provide a reliable reference for researchers working with this important synthetic intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that enables confident structural assignment and purity assessment.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalspub.com [journalspub.com]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fluorophenyl Oxadiazole Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,3,4-oxadiazole ring, particularly when substituted with a fluorophenyl moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic targets of fluorophenyl oxadiazole compounds. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also practical, field-proven experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Chemical Appeal of Fluorophenyl Oxadiazoles
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structure is of significant interest to medicinal chemists due to its metabolic stability, ability to serve as a bioisostere for amide and ester groups, and its role as a hydrogen bond acceptor, which enhances interactions with biological targets. The incorporation of a fluorophenyl group further modulates the compound's properties. The high electronegativity of fluorine can alter the electronic distribution of the molecule, influencing its binding affinity to target proteins. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the drug candidate.
This guide will explore the major therapeutic areas where fluorophenyl oxadiazole derivatives have shown significant promise, elucidating their mechanisms of action and providing the necessary tools to evaluate their potential.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Fluorophenyl oxadiazole compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their efficacy stems from their ability to interact with multiple, crucial cellular targets involved in cancer progression.
Mechanism of Action: Disrupting Key Oncogenic Pathways
The anticancer effects of fluorophenyl oxadiazoles are not mediated by a single mechanism but rather through the modulation of several key signaling pathways and enzymes essential for tumor growth and survival.
The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[2] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This keeps NF-κB in an inactive state, unable to translocate to the nucleus and activate the transcription of pro-survival genes.[1]
Fluorophenyl oxadiazole derivatives have been identified as potent inhibitors of several enzymes that are crucial for cancer cell survival and proliferation.
-
Aromatase: This enzyme is key in the biosynthesis of estrogens.[3] Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer.[3] The nitrogen atoms in the oxadiazole ring can coordinate with the heme iron atom in the aromatase active site, while the fluorophenyl group interacts with the hydrophobic pocket, leading to potent inhibition.[3]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation.[4] Selective COX-2 inhibitors are known to have anticancer effects.[4] Some fluorophenyl oxadiazole compounds have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, suggesting a safer therapeutic profile.[5][6]
-
Other Enzymes: Research has also pointed to the inhibition of other key enzymes by oxadiazole derivatives, including histone deacetylases (HDACs), focal adhesion kinase (FAK), telomerase, and topoisomerase II, highlighting the multi-targeted nature of these compounds.[7]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of fluorophenyl oxadiazole compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7 (Breast) | 0.011 - 0.88 | [8] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | A549 (Lung) | 0.053 - 1.44 | [8] |
| 1,2,4-Oxadiazole linked 5-fluorouracil | DU145 (Prostate) | 0.017 - 1.28 | [8] |
| 1,3,4-Thiadiazole with fluorophenyl | MCF-7 (Breast) | ~52 - 55 | [3] |
| Fluorophenyl-isoxazole | Hep3B (Liver) | 5.76 - 11.60 | [9] |
| 1,3,4-Oxadiazole-triazole derivatives | MCF-7 (Breast) | 7.40 - 16.86 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl oxadiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
Fluorophenyl oxadiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, offering a promising avenue for the development of new antimicrobial agents.
Mechanism of Action: Disrupting Microbial Integrity
While the exact mechanisms are still under investigation for many compounds, a key proposed mode of action for some oxadiazole derivatives is the disruption of the microbial cell membrane. This leads to the leakage of intracellular components and ultimately cell death.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | >100 (relative to ampicillin) | [11] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | >100 (relative to ampicillin) | [11] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 (relative to ampicillin) | [11] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole with 4-fluorophenyl | S. aureus | 1.56 - 6.25 | [12] |
| Oxadiazole derivatives | Methicillin-resistant S. aureus (MRSA) | 62 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the fluorophenyl oxadiazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory and Anticonvulsant Activities: Emerging Therapeutic Areas
Anti-inflammatory Activity: Targeting COX-2
The anti-inflammatory properties of some fluorophenyl oxadiazole derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain.[5][6] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are pro-inflammatory molecules.[5]
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 2,5-diaryl-1,3,4-oxadiazoles | 0.038 - 0.56 | 60.71 - 337.5 | [14] |
Anticonvulsant Activity: Modulating GABAergic Neurotransmission
The anticonvulsant effects of certain fluorophenyl oxadiazole compounds are believed to be mediated through their interaction with the benzodiazepine (BZD) binding site on the GABA-A receptor.[15] By acting as BZD receptor agonists, these compounds enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and seizure suppression.[15][16]
Conclusion and Future Directions
Fluorophenyl oxadiazole compounds represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their ability to interact with a diverse range of biological targets underpins their potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The multi-targeted nature of these compounds, particularly in the context of cancer, offers the potential for more effective therapies that can overcome drug resistance.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
In-depth Mechanistic Elucidation: To fully understand the molecular interactions and signaling pathways involved in their biological activities.
-
Pharmacokinetic and In Vivo Studies: To evaluate the drug-like properties and therapeutic efficacy of lead compounds in preclinical models.
The information and protocols provided in this guide are intended to serve as a valuable resource to accelerate the discovery and development of the next generation of fluorophenyl oxadiazole-based therapeutics.
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 10. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of 1,2,4-Oxadiazole Libraries
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2][3] Its value stems from its role as a bioisosteric equivalent of ester and amide functionalities, which offers the advantage of improved metabolic stability.[4] This key feature, combined with the scaffold's ability to engage in hydrogen bonding and its diverse biological activities, makes it a highly versatile framework for designing novel therapeutic agents.[4][5]
Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antiparasitic effects.[2][5][6][7][8][9] This documented potential underscores the importance of robust and efficient screening methodologies to unlock new therapeutic opportunities from libraries built around this core.
This guide provides a comprehensive, in-depth technical framework for the preliminary in-vitro screening of 1,2,4-oxadiazole libraries. It is designed for drug discovery researchers and scientists, offering field-proven insights into designing and executing a screening cascade that is both scientifically rigorous and resource-efficient. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating system from library quality control to validated hit.
Part 1: Library Sourcing and Quality Control: The Foundation of a Successful Screen
The quality of the input determines the quality of the output. A high-throughput screening (HTS) campaign is only as reliable as the compound library it employs. Therefore, the first critical phase involves securing a high-quality 1,2,4-oxadiazole library and ensuring its integrity.
Library Acquisition
There are two primary routes for acquiring a screening library:
-
Commercial Procurement: Numerous vendors offer pre-designed or custom libraries of 1,2,4-oxadiazoles. These libraries often feature diverse substituents to explore a wide chemical space.[10] When selecting a commercial library, it is crucial to obtain detailed quality control (QC) data from the supplier.
-
In-House Synthesis: For projects targeting novel chemical space, in-house synthesis provides maximum control over the library's design and quality. Modern high-throughput synthesis platforms can accelerate the creation of diverse libraries.[11]
Essential Quality Control (QC) Protocols
Regardless of the source, every compound in the screening library must undergo stringent QC to ensure purity, identity, and solubility. This is a non-negotiable step to prevent the costly pursuit of artifacts.
Step-by-Step QC Workflow:
-
Identity and Purity Assessment:
-
Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for every sample. This provides rapid confirmation of the expected molecular weight and an initial assessment of purity (typically aiming for >90-95%).[10][][13]
-
Rationale: Confirms that the correct molecule is being tested and that impurities are minimal, as these can cause their own biological effects or interfere with assay readouts.
-
For select compounds or troubleshooting: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) should be used to confirm the precise chemical structure.[10]
-
-
Solubility Determination:
-
Method: Assess solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound storage, and in the final aqueous assay buffer. Nephelometry is a common high-throughput method for measuring precipitation.
-
Rationale: Poor solubility is a primary source of false positives.[14] Compounds that precipitate in the assay buffer can cause non-specific inhibition through aggregation or by interfering with optical detection methods.[15] Understanding solubility limits is critical for designing the screening concentrations.
-
-
Compound Management and Plating:
-
Method: Prepare a master stock plate, typically at a concentration of 10 mM in high-quality, anhydrous DMSO. From this, create serially diluted plates for dose-response experiments and single-concentration plates for the primary screen. Use automated liquid handlers to ensure accuracy and minimize variability.
-
Rationale: Proper storage in a controlled environment (low temperature, low humidity) prevents compound degradation. Automation in plating reduces human error and ensures the consistency required for HTS.[16]
-
Part 2: Designing a Robust Screening Cascade
A well-designed screening cascade acts as a funnel, efficiently filtering a large library down to a small number of high-quality, validated hits. This requires careful selection of the biological target and the development of reliable assays.
Target Selection and Assay Choice
The initial choice is between a biochemical assay and a cell-based assay for the primary screen.[17]
-
Biochemical Assays: These are performed in a cell-free environment, measuring the direct interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[18] They are generally preferred for primary HTS due to their simplicity, lower variability, and higher throughput.[19]
-
Cell-Based Assays: These measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy, toxicity, or pathway modulation.[19][20] They are often used in secondary screening to confirm the activity of hits identified from biochemical assays.[21]
For a preliminary screen of 1,2,4-oxadiazoles, which are often developed as enzyme inhibitors, a biochemical approach is the logical starting point.[4]
Workflow: The Overall Screening Cascade
The journey from a large library to a few promising compounds follows a structured path. This workflow ensures that resources are focused on the most promising molecules at each stage.
Protocol: Generic Enzyme Inhibition Assay Development
This protocol outlines the steps to develop a robust biochemical assay for HTS.
-
Reagent Preparation:
-
Prepare a concentrated stock of the purified target enzyme in a buffer that ensures its stability and activity.
-
Prepare a stock of the enzyme's substrate. If the detection method is fluorescence-based (e.g., TR-FRET), one of these components may be fluorescently labeled.[17]
-
Prepare assay buffer containing any necessary co-factors (e.g., ATP for kinases, metal ions for metalloenzymes).
-
-
Assay Miniaturization and Optimization:
-
Adapt the assay to a low-volume format (e.g., 384- or 1536-well plates) to conserve reagents and compounds.
-
Determine the optimal concentrations of enzyme and substrate (often at or below the Km for the substrate) to ensure the assay is sensitive to inhibitors.
-
Optimize incubation times to keep the reaction in the linear range.
-
-
Assay Validation (Pilot Screen):
-
Perform a pilot screen on a small, representative subset of the library.
-
Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only) on every plate.
-
Calculate the Z'-factor, a statistical measure of assay quality.
-
Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
-
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Causality: A Z'-factor > 0.5 is considered excellent and indicates that the assay window is large enough to confidently distinguish hits from background noise. This step is crucial for trusting the results of the full-scale screen.
-
-
Part 3: Hit Confirmation and Validation: Separating Signal from Noise
A primary HTS will inevitably identify numerous "hits." However, many of these will be false positives.[22] A rigorous, multi-step validation cascade is essential to eliminate these artifacts and build confidence in the remaining compounds.
The Challenge of False Positives and PAINS
False positives arise from various mechanisms that are independent of specific binding to the target.[15] A well-known class of problematic molecules are Pan-Assay Interference Compounds (PAINS).[23][24] These compounds often contain reactive functional groups that can interfere with assays through mechanisms like redox cycling, metal chelation, or aggregation.[24][25] The goal of hit validation is to systematically identify and remove these nuisance compounds.[26]
Workflow: The Hit Validation Cascade
This workflow details the critical steps to triage initial hits down to a set of validated, high-confidence molecules.
Detailed Validation Protocols
1. Dose-Response Confirmation (IC50 Determination):
-
Protocol:
-
Select initial hits from the primary screen.
-
Prepare fresh samples of the powdered compound to rule out degradation or concentration errors in the original screening plate.
-
Create a 10-point, 3-fold serial dilution series for each compound, typically starting from a top concentration of 50-100 µM.
-
Run the same biochemical assay used in the primary screen.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
-
Causality: This step transitions from a single-point "yes/no" result to a quantitative measure of potency. A well-behaved, sigmoidal dose-response curve is the first indicator of a genuine, specific inhibitor.
2. Orthogonal Assay Validation:
-
Protocol:
-
For confirmed hits, test them in a second, distinct assay that measures the same biological endpoint but uses a different detection technology.
-
For example, if the primary screen was a fluorescence-based assay, an orthogonal assay might use label-free mass spectrometry to directly measure substrate-to-product conversion.
-
-
Causality: If a compound is active in both assays, it strongly suggests true target inhibition, as it is unlikely that an artifact would interfere with two different technologies in the same way.[22] This provides a self-validating check on the initial result.
3. Artifact and Promiscuity Counter-Screens: These assays are designed to flag compounds with known interference mechanisms.
-
Aggregation Assay:
-
Protocol: Repeat the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Causality: Promiscuous inhibitors that act by forming aggregates will often be disrupted by the detergent, leading to a significant loss of activity.[14] This is a simple and effective way to identify a major class of false positives.
-
-
Redox Activity Assay:
-
Protocol: Use an assay that detects hydrogen peroxide (H₂O₂), which is a common byproduct of redox-cycling compounds.[22] For example, the horseradish peroxidase-catalyzed oxidation of phenol red.
-
Causality: Some compounds can generate reactive oxygen species in the presence of reducing agents (like DTT, which is common in enzyme buffers), leading to non-specific enzyme oxidation and inhibition. This assay directly identifies this mechanism.[22]
-
-
Luciferase Inhibition Assay (if applicable):
Part 4: Preliminary ADME Profiling: Assessing Drug-Like Properties
Once a set of validated hits has been established, the focus shifts to assessing their potential to become drugs. Early in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are critical for this evaluation.[27] Poor ADME properties are a major cause of failure in later stages of drug development, so identifying liabilities early allows for their correction during lead optimization.[28][29]
Core In-Vitro ADME Assays for Hit Triage
A standard panel of in-vitro ADME assays should be run on all validated hits to provide a baseline "developability" profile.
| Assay | Method | Purpose | Desirable Outcome (Typical) |
| Aqueous Solubility | Thermodynamic or Kinetic Nephelometry | Measures how well the compound dissolves in water. | > 50 µM |
| Permeability | Caco-2 or PAMPA | Predicts absorption across the intestinal wall. | Papp > 1 x 10⁻⁶ cm/s |
| Metabolic Stability | Human Liver Microsomes (HLM) | Measures the rate of metabolism by key enzymes.[29] | t₁/₂ > 30 min |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins. | Fraction unbound > 1% |
| CYP450 Inhibition | Fluorogenic probe substrates | Assesses the potential for drug-drug interactions.[30] | IC50 > 10 µM |
Protocol: High-Throughput Metabolic Stability Assay
-
Incubation:
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., at 0.5 mg/mL protein) in a phosphate buffer at 37°C.
-
Initiate the reaction by adding the cofactor NADPH.[29]
-
Prepare parallel incubations without NADPH as a negative control to check for non-enzymatic degradation.
-
-
Time Points:
-
Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line is used to calculate the in-vitro half-life (t₁/₂).
-
Causality: A short half-life indicates rapid metabolism, suggesting the compound may be cleared too quickly in vivo to be effective. This data provides crucial feedback to medicinal chemists on which parts of the molecule may be metabolic "hot spots" that need modification.
-
Conclusion
The preliminary in-vitro screening of a 1,2,4-oxadiazole library is a systematic, multi-stage process designed to identify compounds with genuine, specific biological activity and favorable drug-like properties. By beginning with rigorous library quality control, employing a robust and well-validated primary assay, and executing a stringent hit validation cascade, researchers can effectively eliminate the vast majority of false positives and artifacts. The early integration of in-vitro ADME profiling further enriches the dataset, allowing for the prioritization of hits that not only are potent and selective but also possess a higher probability of success in subsequent, more complex stages of drug development. This disciplined, causality-driven approach ensures that resources are invested wisely, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 19. lifescienceglobal.com [lifescienceglobal.com]
- 20. marinbio.com [marinbio.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 24. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. drughunter.com [drughunter.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. elearning.uniroma1.it [elearning.uniroma1.it]
- 29. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. labs.iqvia.com [labs.iqvia.com]
Methodological & Application
Application Notes and Protocols for Nematicidal Activity Assessment of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Abstract
These application notes provide a comprehensive protocol for evaluating the nematicidal efficacy of the novel compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. The following sections detail the necessary materials, step-by-step procedures for in vitro screening against the model nematode Caenorhabditis elegans, and data analysis methodologies. This document is intended for researchers in the fields of agrochemistry, parasitology, and drug development. The protocols herein are designed to establish a baseline for nematicidal activity, offering a framework for further mechanistic and in vivo studies.
Introduction: The Rationale for Novel Nematicides
Nematode infestations, whether of plant-parasitic species impacting crop yields or animal-parasitic species affecting livestock and human health, present a significant global challenge. The increasing prevalence of resistance to existing nematicides necessitates the discovery and development of new chemical entities with novel modes of action. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities. This protocol focuses on this compound, a compound of interest for its potential as a next-generation nematicide. The rationale for investigating this specific molecule is based on the known bioactivity of related heterocyclic compounds and the desire to explore new chemical space for anti-nematode agents.
The following protocols are designed to be a starting point for the characterization of this compound's nematicidal properties. They are based on established methodologies for nematicide screening and have been adapted to ensure robust and reproducible results.
Compound Handling and Preparation
2.1. Safety Precautions
This compound is a research chemical, and its toxicological properties have not been fully elucidated. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
2.2. Stock Solution Preparation
The solubility of the test compound is a critical factor for accurate bioassay results. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screens due to its ability to dissolve a wide range of organic compounds.
Protocol 2.2.1: Preparation of a 100 mM Stock Solution
-
Accurately weigh 10 mg of this compound (Molar Mass: 226.62 g/mol ) using an analytical balance.
-
Transfer the weighed compound to a 1.5 mL microcentrifuge tube.
-
Add 441.2 µL of high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication step may be employed if necessary.
-
Store the stock solution at -20°C in a desiccated environment to prevent moisture absorption.
Table 1: Stock Solution Preparation
| Parameter | Value |
| Compound Name | This compound |
| Molar Mass | 226.62 g/mol |
| Desired Stock Concentration | 100 mM |
| Mass of Compound | 10 mg |
| Volume of DMSO | 441.2 µL |
| Storage Temperature | -20°C |
In Vitro Nematicidal Assay using Caenorhabditis elegans
C. elegans is a widely used model organism for initial nematicide screening due to its short life cycle, ease of cultivation, and well-characterized genetics. This protocol outlines a liquid-based assay to determine the dose-dependent effect of the test compound on nematode viability.
3.1. Materials
-
C. elegans N2 (wild-type) strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 strain
-
M9 buffer
-
96-well flat-bottom microtiter plates
-
Synchronized L4 stage C. elegans
-
Test compound stock solution (100 mM in DMSO)
-
Positive control (e.g., Ivermectin or Levamisole)
-
Negative control (DMSO)
-
Microscope for observing nematode motility
3.2. Experimental Workflow
Caption: Workflow for in vitro nematicidal activity screening.
3.3. Detailed Protocol
Protocol 3.3.1: C. elegans Synchronization
-
Wash gravid adult C. elegans from NGM plates using M9 buffer.
-
Treat the worms with a bleach solution to dissolve the adults and leave the eggs intact.
-
Wash the eggs several times with M9 buffer to remove all traces of bleach.
-
Allow the eggs to hatch overnight in M9 buffer without a food source. This will result in a synchronized population of L1 larvae.
-
Transfer the L1 larvae to NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the L4 stage (approximately 48 hours).
Protocol 3.3.2: Assay Plate Preparation and Execution
-
Prepare serial dilutions of the 100 mM stock solution of this compound in M9 buffer. The final concentrations in the assay wells should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% in any well, as higher concentrations can be toxic to the nematodes.
-
In a 96-well plate, add the following to each well:
-
The appropriate volume of M9 buffer.
-
A small aliquot of concentrated E. coli OP50 as a food source.
-
The corresponding volume of the test compound dilution.
-
For the positive control wells, add a known nematicide at a concentration that causes >90% mortality.
-
For the negative control wells, add the same volume of DMSO as used for the highest concentration of the test compound.
-
-
Wash the synchronized L4 C. elegans from the NGM plates with M9 buffer and adjust the concentration to approximately 20-30 worms per 10 µL.
-
Add 10 µL of the worm suspension to each well of the 96-well plate.
-
Incubate the plate at 20°C for 24 hours.
3.4. Data Acquisition and Analysis
-
After the 24-hour incubation period, observe the nematodes in each well under a dissecting microscope.
-
A nematode is considered non-motile or dead if it does not move, even after gentle prodding with a platinum wire pick.
-
For each concentration, calculate the percentage of non-motile nematodes.
-
Plot the percentage of non-motile nematodes against the logarithm of the compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism, R) to fit a dose-response curve to the data and determine the EC50 (half-maximal effective concentration) value.
Table 2: Example Data for Dose-Response Analysis
| Concentration (µM) | % Non-motile Nematodes (Mean ± SD) |
| 0 (DMSO control) | 2.5 ± 1.1 |
| 0.1 | 5.2 ± 2.3 |
| 1 | 15.8 ± 4.5 |
| 10 | 48.9 ± 6.2 |
| 50 | 85.1 ± 5.7 |
| 100 | 98.6 ± 1.9 |
Mechanistic Insights and Further Steps
A primary nematicidal effect is a crucial first step. However, understanding the mechanism of action is vital for further development.
4.1. Potential Mechanisms of Action
The 1,2,4-oxadiazole core can interact with various biological targets. Based on the structure of this compound, potential mechanisms could involve:
-
Neurotransmission Disruption: Many successful nematicides target ion channels or neurotransmitter receptors in the nematode nervous system.
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain can lead to energy depletion and death.
-
Enzyme Inhibition: The compound could inhibit essential nematode enzymes.
Caption: Potential mechanisms of nematicidal action.
4.2. Recommended Next Steps
-
Confirmation with other nematode species: Test the compound against relevant plant-parasitic or animal-parasitic nematodes.
-
Stage-specific assays: Determine if the compound is more effective against a particular developmental stage of the nematode (e.g., eggs, larvae, adults).
-
Mechanism of action studies: Employ techniques such as electrophysiology, fluorescence microscopy with specific dyes, or target-based screening to elucidate the molecular target.
-
In vivo testing: If promising in vitro activity is observed, progress to testing in infected plants or animal models.
Conclusion
This document provides a foundational protocol for the initial assessment of the nematicidal properties of this compound. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is essential for the progression of this compound through the drug discovery and development pipeline. The insights gained from these initial studies will be critical in determining the potential of this novel chemical entity as a much-needed new nematicide.
Application of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in drug discovery
An Application Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole for Covalent Drug Discovery
Introduction: A Privileged Scaffold with a Reactive Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure."[1][2][3] Its appeal lies in its metabolic stability, its role as a bioisostere for esters and amides, and its presence in compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] Several drugs containing this scaffold are currently in clinical use or late-stage development.[4]
This guide focuses on a specific, highly versatile derivative: This compound . This compound uniquely combines the stability and favorable pharmacokinetic properties of the oxadiazole core with a reactive chloromethyl group.[8] The chloromethyl moiety acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine, serine, or lysine) in a protein's binding pocket. This positions the compound as an ideal tool for covalent inhibitor development—a strategy that offers distinct advantages, including high potency, prolonged duration of action, and the ability to effectively target challenging proteins.
While its potent nematicidal activity has been documented, the true potential of this compound lies in its application as a research probe and starting point for the discovery of novel covalent therapeutics targeting a range of human diseases.[8][9] This document provides the scientific rationale and detailed protocols for researchers to harness its potential in drug discovery campaigns.
Section 1: Compound Characteristics and Synthesis
A foundational understanding of the molecule's properties and synthesis is crucial for its effective application.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 721428-34-8 | [8] |
| Molecular Formula | C₉H₆ClFN₂O | [8] |
| Molecular Weight | 212.61 g/mol | [8] |
| Storage | 2-8°C, store under inert gas | [8] |
Representative Synthesis Scheme
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and efficient method involves the cyclization of an O-acylated amidoxime. The target compound can be readily synthesized from 4-fluorobenzamidoxime and chloroacetyl chloride.
Section 2: The Rationale for Covalent Targeting
The chloromethyl group is a mild electrophile, making it an ideal warhead for targeted covalent inhibition. It reacts specifically with nucleophilic amino acid residues that are accessible within a protein's binding site, leading to the formation of an irreversible, stable bond.
Mechanism of Covalent Modification
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A deprotonated nucleophile, typically the thiolate of a cysteine residue, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-sulfur bond.
This covalent modification offers several advantages:
-
Increased Potency: By forming an irreversible bond, the inhibitor can achieve high levels of target inactivation even at low concentrations.
-
Prolonged Duration of Action: The effect of the drug is tied to the turnover rate of the protein target, not the pharmacokinetic profile of the drug itself.
-
Overcoming Resistance: Covalent inhibition can be effective against targets where high ligand affinity is difficult to achieve or where mutations confer resistance to non-covalent binders.
Section 3: Experimental Workflows for Target Discovery and Validation
A systematic approach is required to identify the protein targets of this compound and validate its mechanism of action. The following protocols provide a comprehensive workflow.
Protocol 1: Initial Screening for Covalent Activity (IC₅₀ Shift Assay)
Causality: An irreversible or slowly reversible covalent inhibitor will display increased potency when pre-incubated with its target enzyme before the addition of the substrate. This time-dependent inhibition results in a leftward "shift" of the IC₅₀ value.[11][12] This assay serves as a rapid and robust primary screen for potential covalent activity.
Methodology:
-
Prepare Reagents:
-
Target enzyme in appropriate assay buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Substrate for the enzyme.
-
Assay buffer (ensure it is free of nucleophiles like DTT or BSA that could react with the compound).
-
-
Assay Setup (e.g., 96-well plate):
-
No Pre-incubation Plate:
-
To wells, add assay buffer and a serial dilution of the compound.
-
Add the substrate.
-
Initiate the reaction by adding the target enzyme.
-
Immediately measure the reaction rate (e.g., absorbance, fluorescence) over time.
-
-
Pre-incubation Plate:
-
To wells, add assay buffer, a serial dilution of the compound, and the target enzyme.
-
Incubate the plate for a set period (e.g., 30, 60, or 120 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate.
-
Immediately measure the reaction rate.
-
-
-
Data Analysis:
-
For each plate, calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpretation: A significant decrease (e.g., >5-fold) in the IC₅₀ value for the pre-incubated plate compared to the no-pre-incubation plate is strong evidence of time-dependent, and likely covalent, inhibition.
-
Protocol 2: Confirmation of Covalent Adduct Formation (Intact Protein LC-MS)
Causality: The most definitive evidence of covalent modification is the direct observation of the inhibitor covalently bound to its protein target. High-resolution mass spectrometry (HRMS) can detect the precise mass increase of the protein corresponding to the addition of the inhibitor fragment (minus the leaving group).[13][14]
Methodology:
-
Incubation:
-
Incubate the purified target protein (e.g., 5-10 µM) with an excess of the compound (e.g., 50-100 µM) in a suitable buffer for a defined period (e.g., 2 hours) at a controlled temperature.
-
Include a control sample with protein and DMSO only.
-
-
Sample Cleanup:
-
Remove the excess, unbound compound. This can be achieved by buffer exchange using a desalting column or spin concentrator. This step is critical to prevent ion suppression in the mass spectrometer.
-
-
LC-MS Analysis:
-
Inject the control and inhibitor-treated samples onto a reverse-phase LC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged protein ions.
-
Use deconvolution software (e.g., MaxEnt1) to transform the charge-state series into a zero-charge spectrum, revealing the molecular weight of the intact protein.
-
Interpretation: Compare the deconvoluted mass of the treated sample to the control. An increase in mass corresponding to the molecular weight of the compound fragment (C₉H₆FN₂O = 177.05 Da) confirms the formation of a 1:1 covalent adduct.
-
| Sample | Expected Mass (Da) | Observed Mass Shift (Da) |
| Protein + DMSO | M | 0 |
| Protein + Compound | M + 177.05 | +177 |
Protocol 3: Determining Kinetic Parameters (k_inact/K_I Assay)
Causality: To properly characterize and rank covalent inhibitors, it's essential to determine their kinetic parameters. The ratio k_inact/K_I represents the second-order rate constant for inactivation and is the most important measure of a covalent inhibitor's efficiency, analogous to k_cat/K_m for an enzyme.[15]
Methodology:
-
Assay Setup:
-
Prepare a range of concentrations of the inhibitor.
-
In a multi-well plate, initiate the enzymatic reaction with substrate and enzyme in the presence of each inhibitor concentration.
-
Monitor the reaction progress (product formation) continuously over time for each well.
-
-
Data Analysis:
-
For each inhibitor concentration, plot product concentration versus time. The curve will be a progress curve that plateaus over time as the enzyme is inactivated.
-
Fit each progress curve to the equation for first-order decay of enzyme activity: [P] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where [P] is product concentration, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation.
-
-
Determine k_inact and K_I:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit this data to the Michaelis-Menten equation for inactivation: k_obs = k_inact * [I] / (K_I + [I])
-
The fitted curve will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
The second-order rate constant is calculated as k_inact / K_I.
-
Protocol 4: Assessing Reversibility (Jump Dilution Assay)
Causality: This assay distinguishes between an irreversible and a reversible covalent inhibitor. An inhibitor-enzyme complex is formed and then rapidly diluted. If the bond is irreversible, enzyme activity will not be recovered. If it is reversible, the inhibitor will dissociate over time, restoring enzyme activity.[11][14]
Methodology:
-
Complex Formation:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x K_I) to ensure maximal complex formation.
-
-
Rapid Dilution:
-
Rapidly dilute the complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing substrate. The dilution must be large enough to reduce the free inhibitor concentration to well below its K_I, preventing significant re-binding.
-
-
Monitor Activity Recovery:
-
Immediately begin monitoring enzyme activity over a prolonged period.
-
Include two controls: a fully active enzyme control (no inhibitor) and a fully inhibited control (no dilution).
-
-
Data Analysis:
-
Plot enzyme activity versus time.
-
Interpretation:
-
Irreversible: No significant recovery of enzyme activity will be observed over time.
-
Reversible: Enzyme activity will gradually increase as the inhibitor dissociates from the target. The rate of recovery can be used to calculate the off-rate (k_off).
-
-
Section 4: Application in Target Identification
Beyond validating its effect on a known target, the reactive nature of this compound makes it a valuable probe for unbiased target identification using chemoproteomic approaches like Activity-Based Protein Profiling (ABPP).
In this paradigm, the compound is used as a "bait" to covalently label its protein targets within a complex biological sample, such as a cell lysate. Labeled proteins can then be identified and quantified using advanced mass spectrometry techniques. To facilitate this, the compound would typically be modified with a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides | MDPI [mdpi.com]
- 10. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 3-Aryl-5-(alkyl/arylthiomethyl)-1,2,4-oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a comprehensive technical guide for the synthesis of thioether derivatives from 3-aryl-5-chloromethyl-1,2,4-oxadiazole precursors. It delves into the mechanistic underpinnings, offers a detailed and validated experimental protocol, and provides practical insights for troubleshooting and optimization.
Introduction: The Significance of 1,2,4-Oxadiazole Thioethers in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, recognized for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] This five-membered heterocycle is a core component in a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4]
The incorporation of a thioether linkage at the 5-position of the 3-aryl-1,2,4-oxadiazole core introduces a flexible, lipophilic spacer that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This modification allows for precise interaction with biological targets, leading to the development of potent and selective therapeutic candidates. Recent studies have highlighted the efficacy of such derivatives, for instance, as potent antibacterial agents against various strains like Escherichia coli and Staphylococcus aureus, and as promising antifungal compounds.[5][6] The thioether moiety not only enhances biological activity but also serves as a versatile handle for further chemical elaboration, making this class of compounds highly attractive for the construction of diverse chemical libraries for high-throughput screening.
Principle of the Reaction: Mechanistic Insights
The synthesis of 3-aryl-5-(alkyl/arylthiomethyl)-1,2,4-oxadiazoles from their 5-chloromethyl precursors is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Core Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion on the electrophilic methylene carbon (—CH₂—) of the 5-chloromethyl-1,2,4-oxadiazole. The chloride ion, being a good leaving group, is displaced, forming the new carbon-sulfur bond.
Key Steps:
-
Deprotonation: The reaction is typically carried out in the presence of a mild base. The base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). This step is crucial as thiols themselves are only moderately nucleophilic.
-
Nucleophilic Attack: The generated thiolate anion attacks the carbon atom bearing the chlorine atom. This is the rate-determining step.
-
Displacement: The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The chloride ion is expelled, and the final thioether product is formed.
The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. The solvent plays a key role in solvating the ions and facilitating the reaction; polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Caption: SN2 mechanism for thioether synthesis.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 3-phenyl-5-((p-tolylthio)methyl)-1,2,4-oxadiazole .
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-phenyl-5-chloromethyl-1,2,4-oxadiazole | ≥97% | Commercial | Starting material. |
| 4-Methylthiophenol (p-thiocresol) | ≥98% | Commercial | Nucleophile. Pungent odor. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercial | Base. Must be dry. |
| Acetone | ACS Grade | Commercial | Solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction & chromatography. |
| Hexane | ACS Grade | Commercial | For chromatography. |
| Deionized Water | - | In-house | For work-up. |
| Brine (Saturated NaCl solution) | - | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
| Round-bottom flask (50 mL) | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Reflux condenser | - | - | To prevent solvent loss. |
| Separatory funnel (100 mL) | - | - | For extraction. |
| Rotary evaporator | - | - | For solvent removal. |
| Glass column for chromatography | - | - | For purification. |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Thiols have a strong, unpleasant odor. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle chlorinated compounds with care.
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-5-chloromethyl-1,2,4-oxadiazole (1.0 g, 5.14 mmol).
-
Solvent Addition: Add 20 mL of acetone to the flask and stir until the starting material is fully dissolved.
-
Addition of Nucleophile and Base: To the solution, add 4-methylthiophenol (0.64 g, 5.14 mmol, 1.0 eq) followed by anhydrous potassium carbonate (1.42 g, 10.28 mmol, 2.0 eq).
-
Scientist's Note: Using a slight excess of the base (2.0 eq) ensures complete deprotonation of the thiol and neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone). Let the reaction stir under these conditions for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material and the reaction mixture on a TLC plate. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer (top layer). Extract the aqueous layer again with ethyl acetate (15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Eluent: Start with 5% ethyl acetate in hexane, gradually increasing the polarity to 10-15% ethyl acetate in hexane to elute the product.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield the final product as a white solid or pale yellow oil.
-
-
Characterization:
-
Determine the yield and melting point.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Expected ¹H NMR signals: A characteristic singlet for the methylene protons (—S-CH₂-Oxadiazole) is expected around δ 4.2-4.8 ppm. Aromatic protons for the phenyl and tolyl groups will appear in the δ 7.0-8.2 ppm region, and a singlet for the methyl group of the tolyl moiety will be around δ 2.3-2.5 ppm.
-
Caption: General experimental workflow for synthesis.
Scope and Troubleshooting
The described protocol is robust and applicable to a wide range of thiols and 3-aryl-5-chloromethyl-1,2,4-oxadiazoles.
Reaction Scope Examples
| Entry | Aryl Group (on Oxadiazole) | Thiol (R-SH) | Typical Yield | Notes |
| 1 | Phenyl | 4-Methylthiophenol | >85% | As per protocol. |
| 2 | 4-Chlorophenyl | Thiophenol | >80% | Electron-withdrawing groups are well-tolerated. |
| 3 | Phenyl | 2-Mercaptobenzoxazole | >75% | Heterocyclic thiols are effective nucleophiles.[5] |
| 4 | 4-Methoxyphenyl | Benzyl mercaptan | >90% | Aliphatic thiols are generally more reactive. |
| 5 | Phenyl | Ethanethiol | >90% | Reaction may be faster; monitor closely. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Poor quality starting material.3. Insufficient temperature. | 1. Use freshly dried K₂CO₃ or a different base (e.g., NaH in DMF for difficult cases).2. Verify the purity of the chloromethyl starting material.3. Ensure a consistent reflux is maintained. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry issues. | 1. Extend the reaction time and continue monitoring by TLC.2. Ensure 1:1 stoichiometry of thiol to oxadiazole and at least 2 eq of base. |
| Formation of Side Products | 1. Dimerization of the thiol (disulfide formation).2. Reaction temperature too high. | 1. Ensure the reaction is run under an inert atmosphere (N₂) if the thiol is particularly sensitive to oxidation.2. Maintain a gentle reflux; avoid excessive heating. |
| Difficult Purification | Product and starting material have similar Rf values. | Adjust the polarity of the eluent system for column chromatography (e.g., use a toluene/ethyl acetate or dichloromethane/hexane system) to achieve better separation. |
Conclusion
The synthesis of 3-aryl-5-(alkyl/arylthiomethyl)-1,2,4-oxadiazole derivatives via SN2 reaction is a reliable and high-yielding method for accessing a class of compounds with significant therapeutic potential. The protocol detailed herein is straightforward, scalable, and adaptable to a variety of substrates. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently synthesize these valuable molecules for further investigation in drug discovery and development programs.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Thioethers Containing 1,2,4-Oxadiazole Fragment and Their Oxidation Products | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Using 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole as a chemical probe
An Application Guide to 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Covalent Chemical Probe for Target Discovery
Introduction: Bridging Privileged Scaffolds with Covalent Targeting
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique properties, including metabolic stability and its role as a bioisostere for esters and amides, make it a privileged scaffold in modern drug discovery.[3][4] Compounds incorporating this ring system have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5]
Parallel to scaffold-based drug design, the field of chemical biology has seen a resurgence of interest in covalent inhibitors.[6] These molecules form a stable, covalent bond with their protein target, which can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[7][8] A key tool in the development and characterization of these covalent agents is the chemical probe—a small molecule designed to interrogate a biological system.
This guide focuses on This compound , a molecule that synergistically combines the desirable pharmacophoric features of the 1,2,4-oxadiazole core with a reactive chloromethyl group. This electrophilic "warhead" enables the molecule to function as a covalent chemical probe, capable of reacting with nucleophilic amino acid residues on proteins.[9][10] Its utility has been demonstrated in the discovery of nematicides, where the chloromethyl group was found to be crucial for its biological activity.[11]
Here, we present a comprehensive set of application notes and detailed protocols for utilizing this compound as a chemical probe for protein target identification and validation, primarily through the powerful chemoproteomic technique of Activity-Based Protein Profiling (ABPP).
Section 1: Probe Characteristics and Handling
Before beginning any experimental work, it is crucial to understand the properties and handling requirements of the probe.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 721428-34-8 | [12] |
| Molecular Formula | C₉H₆ClFN₂O | [12] |
| Molecular Weight | 212.61 g/mol | [12] |
| Appearance | Solid (predicted) | N/A |
| Storage | Store at 2-8°C under an inert gas.[12] | [12] |
Safety and Handling:
-
Reactivity: The chloromethyl group is an electrophile and can react with biological nucleophiles. It should be considered a reactive and potentially hazardous compound.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solubility: Prepare stock solutions in a dry, inert solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to aid dissolution. Store stock solutions at -20°C or -80°C to minimize degradation.
Section 2: Mechanism of Covalent Modification
The utility of this compound as a chemical probe stems from its ability to form a stable covalent bond with its protein targets. The chloromethyl group acts as an electrophilic warhead that is susceptible to nucleophilic attack by amino acid side chains.
The most intrinsically nucleophilic amino acid in proteins is cysteine, making its thiol side chain a common target for electrophilic probes.[13] The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the cysteine thiol attacks the carbon of the chloromethyl group, displacing the chloride leaving group. This forms a stable thioether linkage between the probe and the protein. While cysteine is a primary target, other nucleophilic residues such as lysine, histidine, or tyrosine can also potentially be modified, depending on their accessibility and local microenvironment.[14][15]
Section 3: Protocol for Target Identification via Competitive ABPP
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify enzyme classes and their functional states in complex biological systems.[16][17] A competitive ABPP workflow can be employed to identify the specific cellular targets of a covalent probe like this compound.
Principle: In this workflow, a cellular proteome is first incubated with the covalent probe. The probe will bind to its specific targets. Subsequently, a broad-spectrum, alkyne-tagged reporter probe (e.g., iodoacetamide-alkyne for cysteine profiling) is added.[18] This reporter probe labels the remaining accessible nucleophilic residues. Proteins that were covalently modified by the test probe will show reduced labeling by the reporter probe. Using "click chemistry," a biotin tag is attached to the alkyne handle of the reporter probe, allowing for the enrichment of labeled proteins on streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Target proteins are identified by the dose-dependent decrease in their corresponding peptide signals in the probe-treated samples compared to a vehicle control.[14]
Protocol 3.1: Preparation of Cell Lysates
-
Cell Culture: Culture cells of interest to ~80-90% confluency.
-
Harvesting: Aspirate media, wash cells twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in an appropriate lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Homogenization: Lyse cells by sonication on ice (e.g., 3 x 10-second pulses).
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet membranes and debris.
-
Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the concentration to 1-2 mg/mL with lysis buffer.
Protocol 3.2: Competitive Labeling
-
Aliquoting: Aliquot 50-100 µL of the normalized proteome into microcentrifuge tubes for each condition.
-
Probe Treatment: Add this compound from a concentrated DMSO stock to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). For the negative control, add an equivalent volume of DMSO.
-
Incubation: Incubate the samples for 30-60 minutes at room temperature or 37°C to allow for covalent modification.
Protocol 3.3: Reporter Probe Labeling and Click Chemistry
-
Reporter Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light.
-
Click Reaction: Prepare a "click" cocktail. For a 50 µL sample, this may consist of TBTA ligand, copper(II) sulfate (CuSO₄), TCEP, and biotin-azide. Add the cocktail to each sample and incubate for 1 hour at room temperature.
Protocol 3.4: Enrichment and On-Bead Digestion
-
Bead Preparation: Wash high-capacity streptavidin agarose beads with PBS.
-
Enrichment: Add the washed streptavidin beads to each sample and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform sequential washes with PBS, a high-salt buffer (e.g., 1 M NaCl), and a denaturing buffer (e.g., 8 M urea).
-
Reduction and Alkylation: Resuspend the beads in a denaturing buffer. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digestion: Wash the beads to remove urea. Resuspend in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Digest overnight at 37°C.
-
Peptide Collection: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
Protocol 3.5: LC-MS/MS Analysis and Data Interpretation
-
Sample Cleanup: Desalt the peptide samples using a C18 StageTip or equivalent.
-
LC-MS/MS: Analyze the cleaned peptides on a high-resolution mass spectrometer coupled to a nano-flow HPLC system.
-
Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant). Perform label-free quantification to determine the relative abundance of peptides across all samples.
-
Target Identification: True targets of this compound will be identified as proteins whose corresponding peptide intensities show a significant and dose-dependent decrease in the probe-treated samples compared to the DMSO control.
Section 4: Protocol for Gel-Based Target Validation
After identifying a putative target by mass spectrometry, a simpler, gel-based ABPP assay can be used for rapid validation. This method uses a fluorescent reporter tag instead of biotin, allowing for visualization by in-gel fluorescence scanning.
Protocol 4.1: Competitive Labeling and Fluorescent Tagging
-
Perform the competitive labeling steps (Protocol 3.2) as described above using the proteome, the covalent probe, and a DMSO control.
-
Add the alkyne-tagged reporter probe as described in Protocol 3.3.
-
Perform the click chemistry reaction, but substitute the biotin-azide with a fluorescent azide (e.g., TAMRA-azide or a clickable Alexa Fluor dye).
Protocol 4.2: SDS-PAGE and In-Gel Fluorescence Scanning
-
Sample Preparation: Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence gel imager set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Analysis: A target protein will appear as a fluorescent band in the DMSO lane. The intensity of this band should decrease in the lanes treated with this compound in a dose-dependent manner.
Protocol 4.3: Western Blot Confirmation
-
Transfer: Transfer the proteins from an identical, unstained gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and probe with a primary antibody specific to the putative target protein identified from the MS experiment. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate. The Western blot will confirm the identity of the band showing dose-dependent competition in the fluorescence scan.
Section 5: Known Biological Activity and Future Directions
The primary reported activity of this compound is as a potent nematicide against the pine wood nematode, Bursaphelenchus xylophilus.[11] Studies indicated that the compound likely acts on the nematode's acetylcholine receptor.[11] This established biological activity provides a valuable positive control system for applying the target identification protocols described herein. Researchers can use lysates from B. xylophilus to validate the ABPP workflow and confirm engagement with its known target class.
Given the wide range of therapeutic activities associated with the 1,2,4-oxadiazole scaffold and the proven utility of chloromethyl-based warheads, this probe represents a valuable starting point for screening campaigns in other disease contexts, such as oncology, immunology, and infectious disease.[1][9][19] The protocols provided here offer a robust framework for identifying novel targets in these areas, paving the way for the development of new therapeutic agents.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | 1822-94-2 | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound [myskinrecipes.com]
- 13. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic profiling and discovery of protein electrophiles in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 19. ajrconline.org [ajrconline.org]
Derivatization of the chloromethyl group on the 1,2,4-oxadiazole ring
Application Note & Protocols
Strategic Derivatization of the Chloromethyl Group on the 1,2,4-Oxadiazole Ring: A Gateway to Novel Chemical Entities
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for ester and amide functionalities.[1][2][3] This structural feature enhances the pharmacokinetic profiles of drug candidates, making it a privileged scaffold in drug discovery programs targeting a wide array of diseases.[2][4][5] The introduction of a chloromethyl group onto this ring system transforms it into a versatile synthetic intermediate. The inherent reactivity of the C-Cl bond provides a strategic anchor point for a multitude of derivatization reactions, primarily through nucleophilic substitution. This guide provides an in-depth exploration of the core chemical principles and detailed, field-tested protocols for the derivatization of the chloromethyl-1,2,4-oxadiazole scaffold. We will delve into the causality behind experimental choices, offer self-validating protocols, and present a clear framework for researchers, scientists, and drug development professionals to efficiently generate diverse molecular libraries.
Core Principle: The Chloromethyl Group as a Synthetic Linchpin
The utility of the chloromethyl-substituted 1,2,4-oxadiazole lies in the electrophilic nature of the methylene carbon atom. The electron-withdrawing character of both the adjacent chlorine atom and the 1,2,4-oxadiazole ring system polarizes the C-Cl bond, making the carbon highly susceptible to nucleophilic attack. This reactivity is the foundation for constructing a diverse range of derivatives.
The primary mechanism governing these transformations is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted process, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride leaving group. The choice of nucleophile, solvent, and base is critical for controlling reaction efficiency and minimizing side products.
Figure 1: General SN2 mechanism for nucleophilic substitution on the chloromethyl-1,2,4-oxadiazole.
Strategic Pathways for Derivatization
The chloromethyl-1,2,4-oxadiazole serves as a central hub from which numerous chemical classes can be accessed. The choice of derivatization path is dictated by the desired functionality in the final molecule, which is often guided by structure-activity relationship (SAR) studies in a drug discovery context.
Figure 2: Key derivatization pathways from a chloromethyl-1,2,4-oxadiazole precursor.
Experimental Application Notes and Protocols
Safety First: 3-(Chloromethyl)-1,2,4-oxadiazole and related compounds are likely toxic, corrosive, and lachrymatory due to the reactive chloromethyl group.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol: Synthesis of Aryl/Alkyl Ethers (O-Alkylation)
Introduction & Rationale: Ether linkages are prevalent in pharmaceuticals, often improving metabolic stability and modulating lipophilicity. This protocol describes the Williamson ether synthesis adapted for the chloromethyl-1,2,4-oxadiazole scaffold. The reaction involves the deprotonation of an alcohol or phenol using a suitable base to form a potent alkoxide or phenoxide nucleophile, which then displaces the chloride.
-
Choice of Base: A non-nucleophilic base is crucial to prevent competition with the primary nucleophile. For phenols (pKa ~10), a moderate base like potassium carbonate (K₂CO₃) is sufficient. For less acidic aliphatic alcohols (pKa ~16-18), a stronger base such as sodium hydride (NaH) is required to generate the alkoxide in situ.
-
Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base without solvating the nucleophile, thereby enhancing its reactivity.
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the phenol or alcohol (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF or MeCN (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Add the appropriate base (e.g., K₂CO₃, 1.5 equivalents for phenols; NaH, 60% dispersion in mineral oil, 1.2 equivalents for alcohols) portion-wise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the nucleophile.
-
Reagent Addition: Dissolve the 3-(chloromethyl)-1,2,4-oxadiazole (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (40-60 °C) while monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Trustworthiness & Field Insights:
-
Expected Outcome: Yields typically range from 60-90%. The product should be readily characterizable by ¹H NMR (disappearance of the starting material's chloromethyl singlet at ~4.6 ppm and appearance of a new singlet for the oxadiazole-CH₂-O- group at ~5.0-5.5 ppm) and Mass Spectrometry.
-
Pitfalls: If using NaH, ensure the glassware is scrupulously dry to prevent violent quenching. Incomplete deprotonation can lead to low yields; allow sufficient activation time.
Protocol: Synthesis of Secondary/Tertiary Amines (N-Alkylation)
Introduction & Rationale: The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they can be protonated at physiological pH, enhancing aqueous solubility and enabling key ionic interactions with biological targets. This protocol details the direct alkylation of primary or secondary amines.
-
Stoichiometry and Base: The reaction of the chloromethyl reagent with a primary or secondary amine generates HCl in situ. To prevent the protonation and deactivation of the nucleophilic amine, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an excess of the reactant amine (≥ 2.2 equivalents) must be used to act as a scavenger for the acid.
-
Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) are excellent solvent choices for this transformation.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base like DIPEA (1.5 equivalents).
-
Solvent Addition: Add anhydrous DCM or MeCN (approx. 0.1-0.2 M).
-
Reagent Addition: Dissolve the 3-(chloromethyl)-1,2,4-oxadiazole (1.0 equivalent) in the reaction solvent and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor by TLC until the starting chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the ammonium salt byproduct.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Trustworthiness & Field Insights:
-
Expected Outcome: Yields are generally good, ranging from 70-95%. ¹H NMR will show the appearance of a new singlet for the oxadiazole-CH₂-N- group, typically between 3.8-4.5 ppm.
-
Pitfalls: Over-alkylation can be an issue with primary amines, leading to the formation of a tertiary amine byproduct. Using a slight excess of the primary amine can help mitigate this, but chromatographic separation may still be necessary.
Protocol: Synthesis of Thioethers (S-Alkylation)
Introduction & Rationale: Thioether linkages are valuable in drug design for their metabolic stability and ability to engage in unique interactions with protein targets. The synthesis of thioethers from the chloromethyl-1,2,4-oxadiazole is highly efficient due to the high nucleophilicity of the thiolate anion.[1][7]
-
Nucleophile Generation: Thiols are more acidic than alcohols, so a weaker base like potassium carbonate or triethylamine (TEA) is often sufficient to generate the highly nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents like acetone or DMF facilitate the SN2 reaction.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in acetone or DMF (approx. 0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and stir the suspension vigorously.
-
Reagent Addition: Add a solution of 3-(chloromethyl)-1,2,4-oxadiazole (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50 °C for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts and rinse the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization or by silica gel chromatography if necessary.
Trustworthiness & Field Insights:
-
Expected Outcome: This reaction is typically high-yielding (>85%). The product is confirmed by the disappearance of the S-H proton (if visible) and the appearance of the oxadiazole-CH₂-S- singlet in the ¹H NMR spectrum, usually around 4.0-4.3 ppm.
-
Pitfalls: Thiols can be readily oxidized to disulfides. While generally not a major issue under these conditions, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent this side reaction, especially with sensitive substrates.
Data Summary for Derivatization Reactions
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temp (°C) | Approx. Yield (%) |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF, MeCN | 25 - 60 | 60 - 90 |
| O-Nucleophile | 1-Butanol | NaH | DMF, THF | 0 - 25 | 55 - 80 |
| N-Nucleophile | Piperidine | DIPEA or excess | DCM, MeCN | 0 - 25 | 70 - 95 |
| N-Nucleophile | Aniline | K₂CO₃, DIPEA | DMF | 25 - 80 | 65 - 90 |
| S-Nucleophile | Thiophenol | K₂CO₃, TEA | Acetone, DMF | 25 - 50 | 85 - 98 |
Conclusion
The chloromethyl group on the 1,2,4-oxadiazole ring is a powerful and versatile synthetic handle. Its predictable reactivity via the SN2 mechanism allows for the straightforward and efficient introduction of a wide range of functional groups. The protocols outlined in this guide provide a robust foundation for researchers to create diverse libraries of novel 1,2,4-oxadiazole derivatives. By carefully selecting the nucleophile, base, and solvent system, chemists can strategically navigate these synthetic pathways to generate targeted molecules with high potential for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 7. Synthesis and Biological Activity of Thioethers Containing 1,2,4-Oxadiazole Fragment and Their Oxidation Products | Semantic Scholar [semanticscholar.org]
Application Note: A Practical Guide to Determining the Solubility and Stability of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in Dimethyl Sulfoxide (DMSO)
Abstract
This application note provides a comprehensive set of protocols and best practices for evaluating the solubility and stability of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in dimethyl sulfoxide (DMSO). As a representative small molecule featuring a hydrolytically stable 1,2,4-oxadiazole bioisostere and a potentially reactive chloromethyl group, this compound presents common challenges encountered in early-stage drug discovery.[1][2] DMSO is the solvent of choice for compound storage and high-throughput screening (HTS), making a thorough understanding of a compound's behavior within it essential for data integrity and interpretation.[3][4] We present detailed methodologies for determining both kinetic and thermodynamic solubility, alongside protocols for assessing short-term, long-term, and freeze-thaw stability. The causality behind experimental choices is explained, and potential degradation pathways are discussed. These protocols are designed to be self-validating and are broadly applicable to other small molecules in discovery and development pipelines.
Introduction: The Critical Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a wide range of small organic molecules, making it indispensable for creating high-concentration stock solutions for compound management and biological screening.[4] However, two key properties of any compound dissolved in DMSO—solubility upon aqueous dilution and chemical stability over time—must be rigorously characterized.
-
Solubility directly impacts the actual concentration of a compound in an aqueous bioassay, influencing dose-response relationships and the reliability of screening results. Poor aqueous solubility can lead to compound precipitation, resulting in false negatives or inaccurate potency measurements.[5]
-
Stability in DMSO stock solutions is crucial for maintaining compound integrity during storage and handling. Degradation can reduce the concentration of the active compound and introduce new, potentially confounding or toxic entities into an assay.[6][7]
The subject of this guide, This compound , possesses features that warrant careful study:
-
1,2,4-Oxadiazole Core: A common heterocyclic motif used as a bioisostere for esters and amides, generally conferring good metabolic stability.[1] Its intrinsic stability in DMSO is expected to be high under standard conditions.
-
Chloromethyl Group: An electrophilic functional group that is susceptible to nucleophilic substitution. This presents a potential liability for stability, as it can react with trace amounts of water in DMSO or with the DMSO molecule itself.
This guide provides the necessary framework to experimentally determine these critical parameters.
Experimental Workflow Overview
The comprehensive assessment of the compound involves two parallel workflows for solubility and stability, each with distinct experimental endpoints and analytical readouts.
Figure 1: High-level experimental workflow for solubility and stability testing.
Solubility Determination Protocols
Solubility can be defined in two primary ways: kinetic and thermodynamic. Kinetic solubility is measured from a DMSO stock solution diluted into an aqueous buffer, mimicking how compounds are introduced in HTS, and is a measure of how readily a compound precipitates.[8][9] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution, which is a critical parameter for formulation and later-stage development.[5][9]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[8]
Rationale: By starting with an excess of solid compound and allowing sufficient time for equilibration (≥24 hours), this protocol ensures that the measured concentration represents the true saturation point where the rates of dissolution and precipitation are equal.[10]
Methodology:
-
Preparation: Add approximately 5-10 mg of solid this compound to a 2 mL glass vial.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a consistent room temperature (e.g., 25°C). Allow the suspension to equilibrate for at least 24 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[10]
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
Dilution & Analysis: Prepare a dilution series of the supernatant in an appropriate solvent (e.g., acetonitrile or methanol). Determine the compound concentration using a validated HPLC-UV or LC-MS method against a standard curve prepared from the solid compound.[10]
-
Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility in mg/mL or mM.
Protocol: Kinetic Solubility (High-Throughput Method)
This protocol assesses the tendency of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer, simulating typical HTS conditions.[11]
Rationale: In HTS, compounds are rapidly diluted from DMSO into aqueous assay buffers. This process can create a supersaturated solution from which the compound may precipitate over the course of the assay. This method quickly identifies such liabilities.[3]
Methodology:
-
Stock Solution: Prepare a 20 mM stock solution of the compound in anhydrous DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 195 µL of an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.
-
Compound Addition: Add 5 µL of the 20 mM DMSO stock solution to the buffer, resulting in a final concentration of 500 µM in 2.5% DMSO. Mix well by pipetting.
-
Incubation: Cover the plate and shake for 2 hours at room temperature to allow for potential precipitation.[11]
-
Precipitate Removal: Use a 96-well filter plate (e.g., Millipore MultiScreen) to filter the solutions into a clean collection plate via vacuum.[12] Alternatively, centrifuge the plate and collect the supernatant.
-
Quantification: Analyze the filtrate/supernatant concentration by HPLC-UV or LC-MS/MS against a standard curve.[13] The resulting concentration is the kinetic solubility under these conditions.
Data Presentation: Solubility Results
Quantitative solubility data should be presented clearly for easy comparison.
| Parameter | Method | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Thermodynamic | Shake-Flask | Anhydrous DMSO | 25 | [Insert Value] | [Insert Value] |
| Kinetic | Dilution | PBS, pH 7.4 (2.5% DMSO) | 25 | [Insert Value] | [Insert Value] |
Stability Assessment Protocols
Stability studies are designed to detect degradation of the parent compound over time and under various storage and handling conditions.[14] For this compound, the primary concern is the reactivity of the chloromethyl group.
Potential Degradation Pathways
The electrophilic chloromethyl group is the most probable site of degradation. Two primary pathways are plausible in a DMSO solution:
-
Hydrolysis: Reaction with trace amounts of water, which is hygroscopic and often present in non-anhydrous DMSO, via an S_N2 mechanism to form the corresponding alcohol.
-
Reaction with DMSO: Nucleophilic attack by the DMSO oxygen on the chloromethyl carbon, forming an alkoxysulfonium salt. This intermediate can then undergo elimination (in the presence of a base) to yield the corresponding aldehyde in a Kornblum-type oxidation.
Figure 2: Potential degradation pathways of the target compound in DMSO.
Protocol: General Stability Assessment
This protocol uses a stability-indicating HPLC method to quantify the parent compound over time.
Rationale: A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound's decline and the appearance of new species.[15]
Methodology:
-
Stock Solution: Prepare a 10 mM solution of the compound in high-purity, anhydrous DMSO. Use of anhydrous solvent is critical to minimize hydrolysis as a variable.
-
Aliquoting: Dispense 100 µL aliquots of the stock solution into multiple amber glass vials to prevent photodegradation and minimize evaporation.
-
Time-Zero (T=0) Analysis: Immediately take one vial and dilute it to an appropriate concentration (e.g., 50 µM) with mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze immediately by HPLC-UV. This serves as the 100% reference point.
-
Incubation Conditions:
-
Time-Point Analysis: At each designated time point (e.g., Short-Term: 24h, 48h; Long-Term: 1, 4, 12 weeks; Freeze-Thaw: 1, 5, 10 cycles), remove a vial from its storage condition, allow it to equilibrate to room temperature, and analyze it using the same HPLC method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample, using the peak area from the HPLC chromatogram.
-
% Remaining = (Peak Area_Time_X / Peak Area_Time_0) * 100
-
Data Presentation: Stability Results
Stability data should be tabulated to show the compound's integrity under different conditions.
| Condition | Time Point | % Parent Compound Remaining (Mean ± SD) | Observations (e.g., new peaks) |
| Room Temp (25°C) | T=0 | 100 | - |
| 24 hours | [Insert Value] | [Describe any new peaks] | |
| 48 hours | [Insert Value] | [Describe any new peaks] | |
| Accelerated (40°C) | 1 week | [Insert Value] | [Describe any new peaks] |
| 4 weeks | [Insert Value] | [Describe any new peaks] | |
| Freeze-Thaw | 1 cycle | [Insert Value] | [Describe any new peaks] |
| 10 cycles | [Insert Value] | [Describe any new peaks] |
Summary and Best Practices
A thorough evaluation of solubility and stability is a prerequisite for the successful use of any compound in drug discovery research. For this compound, the protocols outlined here provide a robust framework for generating this critical data.
Key Recommendations:
-
Use Anhydrous DMSO: To minimize the risk of hydrolysis of the chloromethyl group, always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Store Properly: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to limit water absorption and slow degradation. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Perform System Suitability: Before each analytical run, ensure the HPLC or LC-MS system is performing correctly by running a standard to check for retention time, peak shape, and response consistency.
-
Characterize Degradants: If significant degradation (>5-10%) is observed, LC-MS/MS should be employed to identify the mass of the degradation products, which can help confirm the pathways proposed in Figure 2.[16]
By following these guidelines, researchers can ensure the quality and reliability of their data, leading to more informed decisions in the progression of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Application Note: High-Throughput Screening Strategies for the Identification of Bioactive 1,2,4-Oxadiazole Compounds
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Valued for its unique physicochemical properties, this scaffold serves as a bioisosteric equivalent for ester and amide functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to parent molecules.[3][4] Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] This versatility makes 1,2,4-oxadiazole libraries a rich source for identifying novel therapeutic agents against a multitude of biological targets.
High-Throughput Screening (HTS) provides the technological framework necessary to systematically evaluate large and diverse chemical libraries, such as those comprised of 1,2,4-oxadiazole derivatives, for specific biological activities. By automating and miniaturizing biochemical or cell-based assays, HTS enables the rapid testing of thousands to millions of compounds, facilitating the identification of "hits"—compounds that modulate the activity of a target protein or pathway.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery of bioactive 1,2,4-oxadiazole compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, outlines self-validating protocols, and provides a framework for data analysis and hit validation.
Part I: Foundational Concepts in HTS Assay Design
The success of any HTS campaign hinges on the careful selection of the biological target and the development of a sensitive, robust, and scalable assay. The choice of assay format is dictated by the nature of the target and the specific biological question being addressed.
Target and Assay Selection
1,2,4-oxadiazole derivatives have been successfully developed against a wide array of target classes. The selection of an appropriate assay format is therefore critical.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are ideal for identifying direct inhibitors or activators and are generally less prone to artifacts related to cell health. Common targets for 1,2,4-oxadiazoles in this format include kinases, proteases, and metabolic enzymes like 3-hydroxykynurenine transaminase (HKT).[5]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, metabolism, and potential off-target effects. Examples include:
-
Cytotoxicity/Proliferation Assays: Used to identify compounds with anticancer activity by measuring cell viability, often employing reagents like MTT or resazurin.[6][7]
-
Reporter Gene Assays: Measure the activity of a specific signaling pathway by linking a promoter of interest (e.g., Antioxidant Response Element, ARE) to a reporter gene like luciferase. This has been used to identify 1,2,4-oxadiazole-based activators of the Nrf2 pathway.[1]
-
Second Messenger Assays: Quantify the levels of intracellular signaling molecules (e.g., cAMP, Ca2+) to screen for modulators of G-protein coupled receptors (GPCRs).
-
Core HTS Detection Technologies
The choice of detection technology is fundamental to achieving the sensitivity and throughput required for HTS.
| Technology | Principle | Common Applications | Advantages | Disadvantages |
| Fluorescence Intensity (FI) | Measures the direct emission of light from a fluorophore. | Enzyme activity (using fluorogenic substrates), cell viability assays. | Simple, cost-effective. | High background, susceptible to interference from fluorescent compounds. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] | Protein-protein, protein-peptide, and protein-small molecule binding assays. | Homogeneous (no-wash), ratiometric measurement reduces interference. | Requires a fluorescent probe; size difference between binding partners must be significant. |
| Luminescence | Measures light produced from a chemical or enzymatic reaction (e.g., luciferase). | Reporter gene assays, cell viability (ATP-based). | Extremely high sensitivity, low background. | May require cell lysis; enzyme inhibitors can interfere with the assay. |
| AlphaScreen®/AlphaLISA® | A bead-based, no-wash proximity assay where singlet oxygen transfer from a Donor to an Acceptor bead occurs only when they are brought close by a biological interaction, generating a luminescent signal.[9][10][11] | Protein-protein interactions, target engagement, biomarker quantification, enzyme assays.[9][12] | Homogeneous, highly sensitive, resistant to matrix effects (especially AlphaLISA).[11][13] | Can be sensitive to light and oxygen scavengers; beads are a proprietary reagent. |
Part II: Detailed HTS Protocols
The following protocols are presented as robust, self-validating systems for screening 1,2,4-oxadiazole libraries. They represent two distinct, powerful, and widely applicable HTS methodologies.
Workflow Overview: From Library to Validated Hit
A typical HTS campaign follows a multi-stage process to identify and validate promising compounds.
Protocol 1: Biochemical Screen for Kinase Inhibitors via Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to identify 1,2,4-oxadiazole compounds that displace a fluorescently labeled ligand (tracer) from the ATP-binding pocket of a target kinase.
Principle of the Assay
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
The Strategic Utility of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in Synthetic Chemistry
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, the 1,2,4-oxadiazole ring system has garnered considerable attention as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and favorable molecular rigidity.[1][2] This guide focuses on a particularly valuable derivative, 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS No. 721428-34-8), a key synthetic intermediate whose utility stems from its unique combination of a reactive chloromethyl group and a metabolically stable, fluorinated aromatic moiety.[3]
The presence of the electrophilic chloromethyl group at the 5-position of the oxadiazole ring provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.[4] Concurrently, the 3-(4-fluorophenyl) substituent offers a site for potential modulation of biological activity and pharmacokinetic properties, with the fluorine atom often contributing to improved metabolic stability and binding affinity.[3] This combination makes this compound a coveted building block in the synthesis of potential therapeutics, particularly in the realms of oncology and neurology.[3]
This document provides a comprehensive overview of the synthesis, characterization, and application of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 721428-34-8 | [3] |
| Molecular Formula | C₉H₆ClFN₂O | [3] |
| Molecular Weight | 212.61 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, under inert gas | [3] |
Spectroscopic Characterization:
The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques. Expected spectral data are as follows:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J = 8.6 Hz, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.9 (C5-oxadiazole), 168.2 (C3-oxadiazole), 164.5 (d, ¹JCF = 253.5 Hz, C-F), 129.5 (d, ³JCF = 8.8 Hz, Ar-C), 122.9 (d, ⁴JCF = 3.2 Hz, Ar-C), 116.3 (d, ²JCF = 22.2 Hz, Ar-C), 34.9 (-CH₂Cl).[5]
Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on closely related structures and established chemical shift ranges for similar compounds.[5]
Synthesis Protocol: A Step-by-Step Guide
The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a dehydrative cyclization.[1] The following protocol details the synthesis of this compound from commercially available starting materials.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Procedure:
Materials and Reagents:
-
4-Fluorobenzamidoxime
-
Chloroacetyl chloride[6]
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Synthesis of O-Chloroacetyl-4-fluorobenzamidoxime (Intermediate)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane (10 mL per gram of amidoxime).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane (2 mL per gram of chloroacetyl chloride) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude O-chloroacetyl-4-fluorobenzamidoxime intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude O-chloroacetyl-4-fluorobenzamidoxime from the previous step in toluene (15 mL per gram of the starting amidoxime).
-
Heat the solution to reflux (approximately 110 °C) and maintain reflux for 8-12 hours. The cyclization reaction involves the elimination of a water molecule.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM in the acylation step is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.
-
Thermal Cyclization: The application of heat in the second step provides the necessary activation energy for the intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. Toluene is a suitable high-boiling solvent for this purpose.
Applications as a Synthetic Intermediate
The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The reactive chloromethyl group is an excellent electrophile for substitution reactions with a variety of nucleophiles.
Diagram of Potential Synthetic Transformations
Caption: Common nucleophilic substitutions using the title intermediate.
Protocol: Synthesis of a Substituted Amine Derivative
This protocol exemplifies a typical nucleophilic substitution reaction to generate a more complex molecule with potential biological activity.
Materials and Reagents:
-
This compound
-
A secondary amine (e.g., piperidine, morpholine, or a more complex amine)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another polar aprotic solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL per gram of the oxadiazole), add the desired secondary amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Expert Insights and Mechanistic Considerations:
The Sₙ2 reaction at the chloromethyl group is generally efficient. The choice of base and solvent can be optimized depending on the nucleophilicity of the amine and its solubility. For less reactive amines, a stronger base and higher temperatures may be required. This synthetic strategy is widely employed in the construction of libraries of compounds for high-throughput screening in drug discovery programs. The resulting amine-containing oxadiazoles have been investigated as potential kinase inhibitors, receptor antagonists, and other therapeutic agents.[7][8]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile synthetic intermediate. Its straightforward synthesis, coupled with the strategic placement of a reactive chloromethyl group and a fluorinated phenyl ring, provides chemists with a powerful tool for the rapid elaboration of diverse molecular scaffolds. The applications of this building block are extensive, particularly in the synthesis of novel drug candidates. As the demand for new therapeutics continues to grow, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly increase, paving the way for future innovations in medicinal chemistry.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Amidoximes with Chloroacetyl Chloride (1992) | Hikmet Agirbag | 19 Citations [scispace.com]
- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadinstitute.org [broadinstitute.org]
Application Notes & Protocols for Oxadiazole-Based Pesticides in Agriculture
Introduction: The Oxadiazole Scaffold in Modern Crop Protection
The five-membered oxadiazole ring system is a cornerstone of modern medicinal and agricultural chemistry.[1] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester groups, have made it a privileged scaffold in the design of bioactive molecules.[2] In agriculture, compounds featuring the 1,3,4-oxadiazole or 1,2,4-oxadiazole core have given rise to a versatile range of pesticides, including herbicides, fungicides, and insecticides, which play a crucial role in integrated pest management strategies.[3][4]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights into the mechanisms of action and practical applications of key oxadiazole-based pesticides. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Part 1: Oxadiazole Herbicides - Protoporphyrinogen Oxidase (PPO) Inhibition
The most established application of oxadiazoles in agriculture is for weed control. These herbicides are valued for their rapid, effective action.
Mechanism of Action: The PPO Inhibition Cascade
A primary mode of action for oxadiazole herbicides, such as the widely used Oxadiazon , is the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO).[5][6] This enzyme is critical in the tetrapyrrole biosynthesis pathway, which produces essential molecules like chlorophyll and heme.[5]
Causality of Herbicidal Action:
-
Enzyme Inhibition : Oxadiazon binds to and inhibits the PPO enzyme located in the chloroplast.[7]
-
Substrate Accumulation : This blockage causes the PPO substrate, protoporphyrinogen IX (Proto IX), to accumulate and leak from the chloroplast into the cytoplasm.[5]
-
Photosensitization : In the cytoplasm, Proto IX is rapidly oxidized to protoporphyrin IX (PPO IX). In the presence of light and oxygen, PPO IX acts as a potent photosensitizer.[5]
-
Reactive Oxygen Species (ROS) Generation : PPO IX generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation.[8]
-
Membrane Disruption : This peroxidation rapidly destroys cell membranes, leading to cellular leakage, tissue necrosis, and ultimately, rapid cell death. This process results in the characteristic "burning" symptoms seen on susceptible weeds within hours of application.[5]
Caption: PPO inhibition pathway by oxadiazole herbicides.
Application Protocol: Pre-Emergence Efficacy Trial for Oxadiazon
This protocol outlines a standard procedure for evaluating the pre-emergence herbicidal activity of Oxadiazon in a controlled environment.
Objective : To determine the dose-dependent pre-emergence efficacy of Oxadiazon against target weed species (e.g., crabgrass, goosegrass).
Materials :
-
Oxadiazon formulation (e.g., suspension concentrate).[9]
-
Weed seeds (e.g., Digitaria sanguinalis, Eleusine indica).
-
Potting soil mix (sandy loam).
-
Pots or trays (10x10 cm).
-
Automated track sprayer or hand-held sprayer with a flat-fan nozzle.
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
-
Deionized water, surfactant (non-ionic, 0.25% v/v).
Step-by-Step Methodology :
-
Pot Preparation : Fill pots with soil mix, leaving a 2 cm headspace. Lightly compact the soil to create a uniform surface. This ensures consistent seed depth and herbicide distribution.
-
Seed Planting : Spread a pre-determined number of weed seeds (e.g., 50-100) evenly on the soil surface. Cover with a thin layer (approx. 0.5 cm) of soil. This mimics the natural shallow germination depth of many annual weeds.
-
Herbicide Preparation : Prepare a stock solution of the Oxadiazon formulation. Perform serial dilutions to create a range of application rates (e.g., 0, 1.0, 2.0, 4.0, 8.0 lbs a.i./acre). The '0' rate serves as the untreated control. Include a non-ionic surfactant to ensure uniform spray coverage.
-
Application : Calibrate the sprayer to deliver a consistent volume (e.g., 40 gallons/acre).[9] Apply the prepared herbicide solutions evenly to the soil surface of the pots. Application before weed seed germination is critical for pre-emergent herbicides like Oxadiazon.[8]
-
Activation : Within 24 hours of application, lightly irrigate the pots with approximately 0.25 inches of water.[8] This "activation" step moves the herbicide into the upper soil layer, creating a chemical barrier where weed seeds germinate.
-
Incubation : Place the treated pots in a growth chamber set to conditions optimal for the target weed species (e.g., 25°C day/20°C night, 14h photoperiod).
-
Data Collection : After 14-21 days, assess the efficacy.
-
Visual Injury Rating : Score weed injury on a scale of 0% (no effect) to 100% (complete death).
-
Emerged Weed Count : Count the number of surviving seedlings in each pot.
-
Biomass Measurement : Harvest the above-ground biomass of surviving weeds, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
-
Data Analysis : Analyze the data to calculate the dose required to cause a 50% reduction in growth (GR₅₀) or biomass (BR₅₀) compared to the untreated control.[5] This provides a quantitative measure of herbicidal potency.
| Target Weed | Common Name | Typical Application Rate (lbs a.i./acre) | Efficacy |
| Eleusine indica | Goosegrass | 2.0 - 4.0 | Excellent |
| Digitaria sanguinalis | Crabgrass | 2.0 - 4.0 | Excellent |
| Poa annua | Annual Bluegrass | 3.0 - 4.0 | Good to Excellent |
| Portulaca oleracea | Common Purslane | 2.0 - 3.0 | Good |
Note: Application rates are general guidelines. Always consult product labels for specific crop and regional recommendations.
Part 2: Oxadiazole Fungicides - A Novel Mode of Action
A newer, highly significant application of oxadiazoles is in the control of oomycete pathogens, which cause devastating diseases like late blight and downy mildew.[10]
Mechanism of Action: Oxysterol-Binding Protein (OSBP) Inhibition
Oxathiapiprolin , a piperidinyl thiazole isoxazoline fungicide containing an oxadiazole-related moiety, represents a novel mode of action.[11][12] It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 49.[13]
Causality of Fungicidal Action:
-
Target Binding : Oxathiapiprolin specifically targets and binds to an oxysterol-binding protein (OSBP) homologue within the oomycete cell.[10][13]
-
Disruption of Lipid Transport : OSBPs are crucial for the intracellular transport of lipids (like sterols) between membranes, such as the endoplasmic reticulum and the Golgi apparatus.[13]
-
Systemic Failure : By inhibiting OSBP, Oxathiapiprolin disrupts multiple essential cellular processes, including membrane maintenance, cell signaling, and the formation of complex lipids required for survival.[11][13]
-
Life Cycle Inhibition : This disruption halts pathogen growth and spread. Oxathiapiprolin is effective at multiple stages of the pathogen's life cycle, including inhibiting zoospore release, germination, and mycelial growth.[14]
Caption: OSBP inhibition pathway by Oxathiapiprolin.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is a foundational method to determine the direct fungicidal/fungistatic activity of a compound against a target pathogen.
Objective : To calculate the Effective Concentration (EC₅₀) of an oxadiazole fungicide against a target oomycete (e.g., Phytophthora infestans).
Materials :
-
Test compound (e.g., Oxathiapiprolin).
-
Pure culture of the target pathogen on agar medium (e.g., V8 agar).
-
Sterile Petri dishes (90 mm).
-
Appropriate agar medium (autoclaved).
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Step-by-Step Methodology :
-
Stock Solution Preparation : Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10,000 ppm). DMSO is used as it can dissolve a wide range of organic compounds and is miscible with aqueous agar media.
-
Media Amendment : Cool autoclaved agar medium to a handleable temperature (approx. 50-55°C). This prevents degradation of the test compound while ensuring the agar remains liquid.
-
Serial Dilution : Add aliquots of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10 ppm). A control plate containing only DMSO (at the highest volume used) must be included to ensure the solvent has no effect on fungal growth.
-
Pouring Plates : Swirl the amended agar flasks to ensure homogenous distribution of the compound and pour into sterile Petri dishes. Allow the plates to solidify.
-
Inoculation : Using a sterile cork borer, take a 5 mm plug of mycelium from the leading edge of an actively growing pathogen culture. This ensures the inoculum is viable and in an exponential growth phase.
-
Plating : Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.
-
Incubation : Seal the plates with paraffin film and incubate in the dark at the optimal growth temperature for the pathogen (e.g., 18-20°C for P. infestans).
-
Data Collection : When the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter (in two perpendicular directions) for all treatments.
-
Data Analysis :
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100.
-
Perform a probit or log-logistic regression analysis to determine the EC₅₀ value, which is the concentration that inhibits fungal growth by 50%.
-
| Pathogen | Disease | Oxathiapiprolin Activity |
| Phytophthora infestans | Late Blight (Potato, Tomato) | Excellent[10] |
| Plasmopara viticola | Downy Mildew (Grapes) | Excellent[14] |
| Pseudoperonospora cubensis | Downy Mildew (Cucurbits) | Excellent[14] |
| Peronospora destructor | Downy Mildew (Onion) | Excellent |
Part 3: Oxadiazole Insecticides - Emerging Applications
While less commercialized than their herbicidal and fungicidal counterparts, 1,3,4-oxadiazole derivatives show significant promise as novel insecticides. Research has demonstrated their efficacy against various pests, particularly aphids.[15]
Proposed Mechanism of Action
Studies on novel steroidal 1,3,4-oxadiazole derivatives have indicated a mechanism involving the disruption of insect midgut cells.[16]
Causality of Insecticidal Action:
-
Cellular Damage : Transmission electron microscopy of aphids treated with these compounds revealed significant ultrastructural changes in their midgut cells.[15]
-
Organelle Destruction : The primary damage observed was the destruction of mitochondria and nuclear membranes.[16] This leads to a catastrophic failure of cellular respiration and genetic regulation, resulting in cell death and, consequently, the death of the insect.
-
Enzyme Inhibition : Some compounds also exhibit inhibitory effects on key detoxifying enzymes like carboxylesterase, potentially increasing their potency and overcoming metabolic resistance.[15]
Protocol: Systemic Insecticide Efficacy Bioassay (Aphid Model)
This protocol assesses the efficacy of a test compound against sucking insects like aphids (Myzus persicae).
Objective : To determine the lethal concentration (LC₅₀) of a test compound against aphids.
Materials :
-
Test compound.
-
Aphid colony (Myzus persicae).
-
Host plants (e.g., cabbage or pepper seedlings).
-
Acetone or other appropriate solvent.
-
Surfactant (e.g., Triton X-100).
-
Leaf-dip apparatus or beakers.
-
Ventilated cages for holding treated plants.
Step-by-Step Methodology :
-
Plant Preparation : Grow host plants until they have several true leaves. Ensure plants are healthy and free of existing pests.
-
Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent and create a dilution series with water containing a surfactant (e.g., 0, 10, 50, 100, 200 µg/mL). The surfactant is critical for ensuring the solution adheres to the waxy leaf surface.
-
Leaf-Dip Application : Excise leaves from the host plants. Dip each leaf into a treatment solution for a standardized time (e.g., 10-15 seconds), ensuring complete coverage. Allow the leaves to air dry completely. The leaf-dip method provides uniform exposure of the pest to the compound.
-
Infestation : Place the dried, treated leaves into small Petri dishes containing a moist filter paper to maintain turgor. Introduce a set number of adult aphids (e.g., 10-20) onto each leaf.
-
Incubation : Place the dishes in a controlled environment (e.g., 22°C, 16h photoperiod).
-
Mortality Assessment : After 24, 48, and 72 hours, record the number of dead aphids. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis : Use the mortality data to perform a probit analysis, correcting for any control mortality using Abbott's formula. This will determine the LC₅₀ value for each assessment time point.
| Compound Class | Target Pest | Reported LC₅₀ (µg/mL) | Reference |
| Steroidal 1,3,4-oxadiazole (20g) | Eriosoma lanigerum | 27.6 | [15] |
| Steroidal 1,3,4-oxadiazole (24g) | Eriosoma lanigerum | 30.4 | [15] |
| Phenyl-Pyrazoline-Oxadiazole (A21) | Plutella xylostella | 1.2 | [17] |
General Experimental Workflow
The following diagram illustrates a generalized workflow for the initial screening and evaluation of novel pesticide candidates, applicable across herbicidal, fungicidal, and insecticidal research.
Caption: Generalized workflow for pesticide discovery and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. wssa.net [wssa.net]
- 8. controlsolutionsinc.com [controlsolutionsinc.com]
- 9. files.hawaii.gov [files.hawaii.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. Oxathiapiprolin - Wikipedia [en.wikipedia.org]
- 13. assets.syngenta-us.com [assets.syngenta-us.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Study of the Insecticidal Activity of Novel Steroidal 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. As a key pharmacophore and a stable bioisostere for esters and amides, the 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery. However, its synthesis can present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common issues, and optimize reaction conditions for successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of 1,2,4-oxadiazoles.
Q1: What is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most widely adopted synthetic strategy involves the reaction of an amidoxime with a carboxylic acid or its derivatives (such as acyl chlorides, anhydrides, or esters).[1][2][3] This pathway proceeds through an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[4][5] This method is highly versatile due to the vast commercial availability of both amidoxime precursors (often made from nitriles) and carboxylic acids.[4]
Q2: My reaction yield is consistently low. What's the most likely bottleneck?
A2: The most frequent cause of low yields is an inefficient cyclodehydration of the O-acyl amidoxime intermediate.[6][7] This step often requires forcing conditions, such as high temperatures or the use of strong, non-nucleophilic bases, to overcome the activation energy barrier.[6] Inadequate conditions can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.[6] For a deeper dive, please refer to our Troubleshooting Guide below.
Q3: Should I use a one-pot or a two-step procedure for the synthesis?
A3: The choice depends on your substrate's stability, purity requirements, and desired efficiency.[8]
-
Two-Step Procedure: Involves the synthesis, isolation, and optional purification of the O-acyl amidoxime intermediate before the final cyclization step. This method is often more robust, easier to troubleshoot, and can lead to higher overall yields and purity.[8]
-
One-Pot Procedure: Combines the acylation and cyclization steps without isolating the intermediate. This approach is more time- and resource-efficient.[8][9] Modern methods using superbase systems like NaOH/DMSO or KOH/DMSO have made one-pot syntheses from amidoximes and esters highly effective, even at room temperature.[10][11] However, they can be more challenging to optimize and may lead to more side products if the initial acylation is not clean.[8]
Q4: How critical are anhydrous conditions for this synthesis?
A4: Anhydrous conditions are highly critical, especially during the cyclization step. The O-acyl amidoxime intermediate is susceptible to cleavage by water, which will hydrolyze it back to the starting amidoxime and carboxylic acid, thereby reducing your yield.[6] This is particularly important when using base-mediated cyclization methods.
Q5: What are the best general methods for purifying 1,2,4-oxadiazoles?
A5: Purification strategies depend on the physical properties of your final compound.
-
Column Chromatography: This is the most common method due to its wide applicability for separating compounds of varying polarities.[12]
-
Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity.[12]
-
Liquid-Liquid Extraction: A well-planned acidic/basic extraction workup can effectively remove many ionic starting materials and byproducts before final purification.[12]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS) shows a weak or absent signal for the target product, with significant amounts of starting materials remaining.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incomplete Acylation of Amidoxime | The initial acylation of the amidoxime is crucial for forming the necessary intermediate. If using a carboxylic acid, ensure it is properly activated. Use a reliable coupling agent like HATU or CDI in combination with a non-nucleophilic base such as DIPEA.[6][13] This prevents the base from competing with the amidoxime as a nucleophile. |
| Inefficient Cyclodehydration | This is the most common failure point.[6] The energy barrier for the ring-closing reaction must be overcome. For thermal cyclization , ensure adequate heating; refluxing in a high-boiling aprotic solvent like toluene or xylene may be necessary. For base-mediated cyclization , switch to a more potent system. Strong, non-nucleophilic bases like TBAF in dry THF are highly effective.[6] Superbase systems such as NaOH/DMSO or KOH/DMSO can also drive the cyclization efficiently, often at room temperature.[10][11] |
| Incompatible Functional Groups | The presence of unprotected nucleophilic groups, particularly -OH or -NH2, on your starting materials can interfere with the reaction by competing in the acylation step.[6][10] Consider protecting these functional groups prior to the synthesis and deprotecting them as a final step. |
| Poor Choice of Solvent | The solvent plays a significant role. Protic solvents like water or methanol are generally unsuitable for base-catalyzed cyclizations as they can promote hydrolysis of the intermediate.[6] Use aprotic solvents such as DMF, THF, DCM, or MeCN for base-catalyzed reactions.[6] |
Problem 2: Accumulation of O-Acyl Amidoxime Intermediate
-
Symptom: A major peak is observed in the LC-MS analysis with a mass corresponding to the O-acyl amidoxime intermediate, but little to no final product is formed.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficiently Forcing Cyclization Conditions | The reaction conditions are not energetic enough to promote the final ring closure and dehydration. Increase the reaction temperature if using a thermal method. If using a base, switch to a stronger base (e.g., from pyridine to TBAF or NaOH/DMSO) or increase its stoichiometry.[6][11] Microwave irradiation can also be an effective method for promoting difficult cyclizations.[10] |
| Cleavage of the O-Acyl Amidoxime | The intermediate is hydrolyzing back to the starting materials due to the presence of water.[6] Ensure strictly anhydrous conditions . Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Minimize reaction time and temperature where possible to reduce the chance of degradation.[6] |
Problem 3: Formation of Isomers or Unexpected Side Products
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles can undergo this thermal or acid-catalyzed rearrangement to form other heterocycles.[5][6] This is a known reactivity pathway for this scaffold.[5] To minimize this, use neutral, anhydrous conditions for your workup and purification . Avoid prolonged heating and strong acids. Store the final compound in a dry environment.[6] |
| Nitrile Oxide Dimerization | This is specific to syntheses using a 1,3-dipolar cycloaddition approach. The nitrile oxide intermediate can dimerize to form a furoxan, which is often the thermodynamically favored pathway.[6] If using this route, carefully control stoichiometry and addition rates to favor the reaction with the desired nitrile partner over self-dimerization. |
Section 3: Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and effective synthesis workflows.
Protocol A: Two-Step Synthesis via Acyl Chloride and Base-Mediated Cyclization
This protocol is robust and allows for the purification of the intermediate, often leading to a cleaner final product.
Step 1: Acylation of the Amidoxime
-
In a round-bottom flask under an inert atmosphere, dissolve the amidoxime (1.0 eq.) in anhydrous dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as pyridine or DIPEA (1.1 eq.).
-
Add a solution of the desired acyl chloride (1.05 eq.) in anhydrous DCM dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the amidoxime.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be used directly or purified by chromatography or recrystallization.
Step 2: Cyclodehydration to form 1,2,4-Oxadiazole
-
Dissolve the purified O-acyl amidoxime (1.0 eq.) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.) dropwise at room temperature.[6]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 1,2,4-oxadiazole.
Protocol B: One-Pot Synthesis from an Ester using a Superbase System
This protocol is highly efficient for rapid synthesis from commercially available esters.[10][11]
-
To a flask containing a magnetic stir bar, add powdered NaOH or KOH (3.0 eq.) and anhydrous DMSO. Stir the suspension vigorously.
-
Add the amidoxime (1.0 eq.) to the superbase suspension and stir for 5-10 minutes at room temperature.
-
Add the carboxylic acid ester (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with dilute HCl to a neutral pH. A precipitate may form, which can be collected by filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Visual Aids & Data Summaries
Diagrams and Workflows
Caption: General workflow for a two-step 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting decision tree for low product yield.
Data Tables
Table 1: Comparison of Common Base/Solvent Systems for Cyclodehydration
| Base System | Solvent | Typical Temperature | Key Advantages & Considerations |
| TBAF | THF | Room Temp to 50 °C | Highly effective, mild conditions, soluble in organic solvents. Can be expensive.[6] |
| NaOH / KOH | DMSO | Room Temperature | "Superbase" system, very powerful, inexpensive, ideal for one-pot synthesis from esters.[10][11] Workup can be more involved. |
| Pyridine / Heat | Toluene, Xylene | Reflux (110-140 °C) | Classical thermal method. High temperatures may not be suitable for sensitive substrates. |
| Cs2CO3 | MeCN | Room Temperature | Mild inorganic base, useful for one-pot procedures without isolating the intermediate.[11] |
| DBU | THF, DCM | Room Temperature | Strong, non-nucleophilic organic base. Good alternative to TBAF. |
Table 2: Comparison of Purification Methods for 1,2,4-Oxadiazole Derivatives.[12]
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | >95% | High resolution, widely applicable to most compounds. | Time-consuming, requires large solvent volumes, potential for product loss on silica. |
| Recrystallization | >98% | Can yield very pure crystalline material, scalable, cost-effective. | Requires a suitable solvent system, not suitable for oils or amorphous solids. |
| Liquid-Liquid Extraction | Variable | Fast, excellent for removing ionic/acidic/basic impurities post-reaction. | Limited separation capability for neutral compounds with similar polarities. |
| Preparative HPLC | >99% | Excellent separation for challenging mixtures and final purification. | Expensive, low throughput, requires significant method development. |
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Welcome to the dedicated technical support center for the synthesis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate.[1] As a key building block in drug discovery, the 1,2,4-oxadiazole motif serves as a metabolically stable bioisostere for ester and amide functionalities, making its efficient synthesis a critical objective.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles to help you optimize your reaction yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low after reacting 4-fluorobenzamidoxime with chloroacetyl chloride. What are the most likely causes and how can I improve it?
Low yield in this two-step, one-pot synthesis is a frequent challenge. The process involves the initial O-acylation of 4-fluorobenzamidoxime followed by a thermal or base-mediated cyclodehydration.[3][4][5] Several factors can undermine the efficiency of this sequence.
Possible Causes & Solutions:
-
Incomplete Acylation: The initial acylation is a rapid and often exothermic reaction. However, improper base selection or stoichiometry can lead to a significant portion of unreacted amidoxime. The base is critical for scavenging the HCl generated during the reaction.
-
Side Reaction - Formation of 1,2,4-Oxadiazin-5-one: A significant competing pathway involves the N-acylation of the amidoxime, which, upon intramolecular cyclization, can lead to the formation of a six-membered 1,2,4-oxadiazin-5-one ring instead of the desired five-membered oxadiazole.[6][9][10] This is particularly prevalent if the reaction conditions favor the nitrogen atom's nucleophilicity.
-
Solution: The key is to favor O-acylation. Using a less polar, aprotic solvent like dichloromethane (DCM) or toluene can favor the oxygen as the nucleophile.[7] The choice of base is also crucial; strong bases like sodium hydride (NaH) can deprotonate the nitrogen, promoting N-acylation and rearrangement, and should be used with caution, primarily for the cyclization step if the intermediate is isolated.[10]
-
-
Inefficient Cyclization: The thermal cyclization of the O-acyl amidoxime intermediate requires sufficient energy to eliminate a molecule of water. Insufficient temperature or reaction time will result in a mixture of the intermediate and the final product, complicating purification and lowering the isolated yield.[11]
-
Solution: Refluxing in a high-boiling solvent like toluene or xylene for several hours (e.g., 12 hours) is typically effective.[7] Alternatively, microwave irradiation can dramatically shorten the reaction time and improve yields.[12] Chemical dehydrating agents can also be employed, though this adds complexity to the workup.
-
Experimental Workflow: A Recommended Protocol
Below is a generalized step-by-step protocol designed to maximize yield by controlling key parameters.
Caption: Optimized One-Pot Synthesis Workflow.
Question 2: I am observing a significant impurity with a similar mass to my product. How can I identify and prevent it?
The most common isomer impurity is the 1,2,4-oxadiazin-5-one derivative mentioned previously. Another possibility is the formation of dimeric or polymeric byproducts from the self-reaction of starting materials or intermediates.
Identification & Prevention:
-
Characterization: Use NMR and Mass Spectrometry. The 1,2,4-oxadiazin-5-one will have a distinct carbonyl stretch in the IR spectrum (~1710 cm⁻¹) and different chemical shifts in the ¹H and ¹³C NMR spectra compared to the desired oxadiazole.[6]
-
Preventing Isomer Formation: As detailed in Question 1, the key is to promote kinetic O-acylation over thermodynamic N-acylation.
-
Use a non-polar solvent: Dichloromethane is an excellent choice for the initial acylation step.[7]
-
Controlled Temperature: Perform the acylation at 0°C to reduce the rate of competing side reactions.
-
Avoid Strong Bases during Acylation: Stick to tertiary amines like triethylamine. Stronger bases can facilitate the O-to-N acyl migration that precedes the formation of the undesired isomer.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride?
The reaction proceeds via a two-stage mechanism:
-
O-Acylation: The hydroxyl oxygen of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine, neutralizes the resulting HCl. This forms an O-acylamidoxime intermediate.[3][6]
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amidoxime's amino group attacks the carbonyl carbon of the newly introduced acyl group. This is followed by the elimination of a water molecule, typically driven by heat, to form the stable aromatic 1,2,4-oxadiazole ring.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Techniques for 1,2,4-Oxadiazole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: Poor Separation and Co-elution of Impurities
Question: My 1,2,4-oxadiazole derivative is co-eluting with starting materials (like amidoximes or carboxylic acids) and the O-acylamidoxime intermediate during flash chromatography. How can I achieve better separation?
Answer: This is a common challenge, as the polarities of your target compound and these impurities can be quite similar. The key is to exploit the subtle differences in their chemical properties.
-
Underlying Cause: The primary reason for co-elution is an insufficiently optimized mobile phase. The polarity of the solvent system may not be adequate to differentiate between the slightly different polarities of the product, starting materials, and intermediates. The O-acylamidoxime intermediate, in particular, can be a stubborn impurity to separate.[1][2]
-
Solutions & Scientific Rationale:
-
Optimize the Solvent System:
-
Initial Screening: Begin with a standard solvent system like ethyl acetate/hexanes or dichloromethane/methanol on a Thin Layer Chromatography (TLC) plate.[3]
-
Fine-tune Polarity: If separation is poor, adjust the solvent ratio in small increments. For instance, if using ethyl acetate/hexanes, a gradual increase in the ethyl acetate percentage will increase the polarity and help elute more polar compounds faster.
-
Introduce a Third Solvent: Sometimes a two-solvent system is not enough. Adding a small amount of a third solvent with a different character can significantly alter selectivity. For example, adding a small amount of acetone or diethyl ether to an ethyl acetate/hexane mixture can improve the resolution of closely eluting spots.
-
-
Employ Gradient Elution:
-
If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column. This is particularly effective for separating compounds with a wide range of polarities.
-
-
Consider an Alternative Stationary Phase:
-
While silica gel is the most common choice, its acidic nature can sometimes cause issues. If your compound is basic, consider using neutral or basic alumina. For highly polar derivatives, reverse-phase (C18) silica with a water/acetonitrile or water/methanol gradient can provide excellent separation.[1]
-
-
Issue 2: Tailing or Streaking of the Product Peak
Question: My 1,2,4-oxadiazole shows significant tailing on the silica gel column, leading to broad peaks and poor fractionation. What's happening and how do I fix it?
Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.
-
Underlying Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. If your 1,2,4-oxadiazole derivative contains basic nitrogen atoms (for example, a pyridine or piperidine substituent), these can interact strongly with the acidic silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing.[1]
-
Solutions & Scientific Rationale:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1][3] The TEA will preferentially interact with the acidic sites on the silica gel, masking them from your basic compound and allowing it to elute symmetrically.
-
For Acidic Compounds: Conversely, if your 1,2,4-oxadiazole has an acidic functional group (like a carboxylic acid), adding a small amount of acetic acid or formic acid can suppress its ionization and reduce tailing.[1]
-
-
Change the Stationary Phase:
-
As mentioned before, switching to a more inert stationary phase like neutral or basic alumina can prevent these acidic interactions altogether.
-
-
Dry Loading (Pre-adsorption):
-
If your compound has low solubility in the mobile phase, it can lead to band broadening at the origin. To mitigate this, pre-adsorb your crude product onto a small amount of silica gel. Dissolve your compound in a suitable solvent (e.g., DCM or methanol), add silica gel, and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1] This ensures that the entire sample starts its journey down the column as a narrow, uniform band.
-
-
Issue 3: On-Column Decomposition or Rearrangement
Question: I'm observing new, unexpected spots on my TLC after chromatography, and my yield is low. I suspect my 1,2,4-oxadiazole is not stable on the column.
Answer: The 1,2,4-oxadiazole ring can be susceptible to degradation or rearrangement under certain conditions, particularly in the presence of acid, base, or heat.[2][4]
-
Underlying Cause:
-
Acid/Base Sensitivity: The acidic nature of silica gel can catalyze the hydrolysis or rearrangement of sensitive 1,2,4-oxadiazole derivatives.[4] Similarly, prolonged exposure to a basic modifier could also induce degradation. The stability of the 1,2,4-oxadiazole ring is pH-dependent, with maximum stability generally observed in the pH range of 3-5.[4]
-
Boulton-Katritzky Rearrangement: Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid/moisture-catalyzed rearrangement to form isomeric heterocycles.[2] This is a known degradation pathway for this class of compounds.[5]
-
-
Solutions & Scientific Rationale:
-
Deactivate the Stationary Phase:
-
If you must use silica gel, consider deactivating it by pre-eluting the column with the mobile phase containing a modifier (like TEA) to neutralize the active sites before loading your sample.
-
-
Use a Milder Stationary Phase:
-
Switching to neutral alumina or even Celite for very sensitive compounds can be beneficial.
-
-
Minimize Contact Time:
-
Use flash chromatography with applied pressure to speed up the separation, reducing the time your compound spends in contact with the stationary phase.
-
-
Work at Lower Temperatures:
-
If you suspect thermal degradation, running the column at a lower temperature (e.g., in a cold room) might help, although this will also slow down elution.
-
-
Alternative Purification Methods:
-
If all else fails, consider non-chromatographic methods like recrystallization or trituration if the purity of the crude product is reasonably high.[1] For very challenging separations, preparative HPLC might be the best option due to its higher resolving power and the wider range of available stationary and mobile phases.[1][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,2,4-oxadiazole synthesis mixture?
A1: The impurities are highly dependent on your synthetic route. However, some common ones include:
-
Unreacted Starting Materials: Such as the amidoxime and the carboxylic acid, acyl chloride, or ester.[1]
-
O-acylamidoxime Intermediate: This is the intermediate formed before the final cyclization. In many cases, the cyclization step is the rate-limiting step, and this intermediate can be a major impurity.[2][7]
-
Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt), bases (e.g., pyridine, triethylamine), and catalysts like tetrabutylammonium fluoride (TBAF) may also be present.[1]
-
Side Products: Depending on the reaction conditions, side reactions like the dimerization of nitrile oxides (if applicable to your synthesis) can occur.[2]
Q2: How do I choose the right stationary phase (silica, alumina, reverse-phase) for my 1,2,4-oxadiazole derivative?
A2: The choice depends on the properties of your specific molecule:
-
Silica Gel: The default choice for most neutral or moderately polar compounds. It is acidic, so be mindful of potential interactions with basic compounds.[1]
-
Alumina: A good alternative for acid-sensitive or basic compounds. It is available in neutral, basic, and acidic forms.
-
Reverse-Phase (C18) Silica: Best for highly polar or water-soluble derivatives that do not move from the baseline on silica or alumina. Elution is done with polar solvents like water, methanol, or acetonitrile.[1][8]
Q3: What are some good starting solvent systems for TLC analysis of 1,2,4-oxadiazoles?
A3: A good starting point is to test a few systems of varying polarity:
-
Low to Medium Polarity: 10-50% Ethyl Acetate in Hexanes.
-
Medium to High Polarity: 5-20% Methanol in Dichloromethane (DCM).
-
For Basic Compounds: Add 0.5-1% Triethylamine (TEA) to the chosen system.[3]
-
For Acidic Compounds: Add 0.5-1% Acetic Acid (HAc) to the chosen system.[3]
The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate, as this often translates well to column chromatography.
Q4: When should I consider using preparative HPLC instead of flash chromatography?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool that should be considered in the following scenarios:
-
Difficult Separations: When impurities are very close in polarity to your product and cannot be resolved by flash chromatography.
-
High Purity Required: When you need exceptionally high purity (>99%) for applications like biological testing or reference standard preparation.[1]
-
Small Scale: When you are working with small amounts of material (milligrams to a few grams), as preparative HPLC is generally a lower-capacity technique than flash chromatography.[6][9]
Q5: Can I use additives in my mobile phase for preparative HPLC?
A5: Yes, additives are commonly used in preparative HPLC to improve peak shape and resolution. For reverse-phase HPLC, common additives include:
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, it helps to protonate basic compounds and acidic silanols, leading to sharper peaks. However, it can be difficult to remove from the final product.
-
Formic Acid: Also used at around 0.1%, it is more volatile and easier to remove than TFA, making it a good choice for MS-compatible methods.[10]
-
Ammonium Hydroxide or Triethylamine: Used for basic compounds run under basic mobile phase conditions to improve peak shape.
Always consider the ease of removal of the additive from your purified compound during workup.
Experimental Protocols & Workflows
Protocol 1: Standard Flash Chromatography for a Neutral 1,2,4-Oxadiazole Derivative
-
TLC Analysis: Determine the optimal solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides good separation and an Rf of ~0.3 for the product.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "wet slurry" method. Mix the silica gel with the initial, low-polarity eluent and pour it into the column.
-
Allow the silica to settle, then drain the excess solvent to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[1]
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor their contents by TLC.
-
-
Fraction Analysis & Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,2,4-oxadiazole.
-
Workflow & Troubleshooting Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Separation of 1,3,4-Oxadiazole, 2-5-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Unexpected Side Products in Oxadiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxadiazole synthesis. This guide is designed to provide in-depth troubleshooting for common and unexpected side products encountered during the synthesis of 1,3,4- and 1,2,4-oxadiazoles. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic chemistry requires a blend of theoretical knowledge and practical insights. This resource is structured in a question-and-answer format to directly address the specific challenges you may face at the bench.
Part 1: Troubleshooting 1,3,4-Oxadiazole Synthesis
The synthesis of 1,3,4-oxadiazoles, most commonly through the cyclodehydration of N,N'-diacylhydrazines or a one-pot reaction of a carboxylic acid with a hydrazide, is a robust transformation. However, several side products can arise from incomplete reactions or alternative reaction pathways.[1][2][3][4]
Frequently Asked Questions & Troubleshooting
Q1: My main impurity has a mass corresponding to the starting acyl hydrazide and carboxylic acid. What is happening and how can I fix it?
A1: Incomplete Cyclodehydration. This is a frequent issue, indicating that the intermediate N,N'-diacylhydrazine has formed but has not cyclized to the desired oxadiazole.
-
Causality: The energy barrier for the final dehydrative cyclization has not been overcome. This can be due to an insufficiently strong dehydrating agent, inadequate temperature, or short reaction times.[5]
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: If you are using a milder agent, consider switching to a more powerful one. Common dehydrating agents in order of increasing strength include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][2] POCl₃ is a widely used and effective choice for many substrates.[1][3][6]
-
Reaction Temperature: Ensure your reaction is heated sufficiently. For many cyclodehydration reactions, refluxing in a suitable solvent is necessary to drive the reaction to completion.[6] Microwave irradiation can also be a highly effective method for promoting cyclization and reducing reaction times.[7][8]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials and the diacylhydrazine intermediate are fully consumed.
-
Q2: I am observing a significant amount of a symmetrical N,N'-diacylhydrazine byproduct. Why is this forming in my synthesis of an unsymmetrical oxadiazole?
A2: Acyl Hydrazide Dimerization. This side product arises from the self-condensation of the starting acyl hydrazide.
-
Causality: This typically occurs under conditions that promote the oxidation of the acyl hydrazide.[9] The resulting reactive species can then dimerize.
-
Troubleshooting Steps:
-
Control of Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Order of Addition: In a one-pot synthesis, pre-activating the carboxylic acid with a coupling agent before the addition of the acyl hydrazide can minimize the opportunity for self-condensation.[5]
-
Q3: My reaction is sluggish, and I'm getting a mixture of products. Could my solvent be the issue?
A3: Solvent Effects. The choice of solvent can significantly impact the reaction rate and selectivity.
-
Causality: The polarity and boiling point of the solvent can influence the solubility of reagents and the energy input into the reaction.
-
Troubleshooting Steps:
-
Aprotic Solvents: For many cyclodehydration reactions, high-boiling aprotic solvents like toluene or xylene are effective.[10] For reactions involving strong bases, polar aprotic solvents like DMF or DMSO can be beneficial.[11][12]
-
Microwave Synthesis: In microwave-assisted synthesis, solvents with high dielectric constants can lead to more efficient heating and faster reaction times.[7]
-
Experimental Protocol: POCl₃-Mediated Cyclodehydration of N,N'-Diacylhydrazine
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
-
To a round-bottom flask charged with the N,N'-diacylhydrazine (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) cautiously at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Troubleshooting 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles, commonly achieved by the reaction of an amidoxime with a carboxylic acid or its derivative, presents its own set of challenges, including the potential for rearrangement and incomplete cyclization.[13]
Frequently Asked Questions & Troubleshooting
Q1: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole. What could this be?
A2: Boulton-Katritzky Rearrangement. This is a common thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, which can lead to the formation of isomeric heterocycles.[10]
-
Causality: The rearrangement is often triggered by heat, acidic conditions, or even moisture, particularly if the oxadiazole has a saturated side chain.[10]
-
Troubleshooting Steps:
-
Neutral, Anhydrous Conditions: Employ neutral and anhydrous conditions for the reaction workup and purification to minimize acid-catalyzed rearrangement.[10]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Storage: Store the final product in a dry environment to prevent moisture-induced rearrangement.[10]
-
Q2: My reaction stops at the O-acyl amidoxime intermediate and does not proceed to the oxadiazole. How can I promote cyclization?
A2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate is often the most challenging step in 1,2,4-oxadiazole synthesis.[10]
-
Causality: The energy barrier for the cyclization may not be overcome under the current reaction conditions. This can be due to insufficient heat or the use of a base that is not strong enough.
-
Troubleshooting Steps:
-
Thermal Promotion: For thermally promoted cyclizations, ensure adequate heating. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[10]
-
Base-Mediated Cyclization: For base-mediated cyclizations, consider using a stronger, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[10][14]
-
Q3: I am attempting a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, but I am primarily isolating a dimeric byproduct.
A3: Nitrile Oxide Dimerization. In the 1,3-dipolar cycloaddition approach to 1,2,4-oxadiazoles, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored pathway.[10]
-
Causality: The rate of dimerization of the nitrile oxide can be faster than the rate of its cycloaddition with the nitrile.
-
Troubleshooting Steps:
-
Slow Addition: Add the precursor from which the nitrile oxide is generated in situ slowly to the reaction mixture containing the nitrile. This will keep the concentration of the nitrile oxide low and favor the cycloaddition over dimerization.
-
Catalysis: The use of certain catalysts, such as platinum(IV) complexes, has been reported to promote the desired cycloaddition over dimerization under mild conditions.[15]
-
Data Summary: Common Side Products and Their Identification
| Side Product | Common Synthesis | Identification (Mass Spec) | Key NMR Signal(s) |
| N,N'-Diacylhydrazine | 1,3,4-Oxadiazole | M+ of Acyl Hydrazide + M+ of Carboxylic Acid - H₂O | Two distinct amide N-H protons, signals for both acyl groups. |
| Symmetrical N,N'-Diacylhydrazine | 1,3,4-Oxadiazole | 2 x M+ of Acyl Hydrazide - 2H₂O | One set of signals for the symmetrical acyl groups. |
| O-Acyl Amidoxime | 1,2,4-Oxadiazole | M+ of Amidoxime + M+ of Carboxylic Acid - H₂O | Signals for both the amidoxime and acyl portions. |
| Furoxan | 1,2,4-Oxadiazole | 2 x M+ of Nitrile Oxide | Complex NMR due to the furoxan ring system. |
Experimental Workflow and Logic Diagram
The following diagram illustrates the troubleshooting workflow for identifying and mitigating side product formation in oxadiazole synthesis.
Caption: Troubleshooting workflow for oxadiazole synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the regioselectivity of N-alkylation in azole synthesis
Welcome to the Technical Support Center for Azole N-Alkylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in the N-alkylation of azole-based heterocycles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic strategies.
Introduction to the Challenge
Azoles, such as imidazoles, pyrazoles, triazoles, and tetrazoles, are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of these heterocycles via N-alkylation is a critical step in modifying their physicochemical and pharmacological properties. However, the presence of multiple, electronically similar nitrogen atoms within the azole ring often leads to a lack of regioselectivity, resulting in mixtures of N-alkylated isomers that are challenging to separate and characterize.[1] This guide provides a systematic approach to understanding and controlling the factors that govern the regiochemical outcome of these crucial reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the N-alkylation of azoles and provides actionable solutions based on established chemical principles.
Problem 1: Poor or No Regioselectivity, Resulting in a Mixture of N-Alkyl Isomers
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows multiple product peaks corresponding to different N-alkylated regioisomers.
-
The ratio of isomers is close to 1:1, indicating a lack of kinetic or thermodynamic control.
-
Difficulty in isolating the desired isomer through standard purification techniques like column chromatography.
Root Causes & Solutions:
The regiochemical outcome of azole N-alkylation is a delicate interplay of steric effects, electronic effects, and reaction conditions.[1]
-
Steric Hindrance: The relative bulkiness of substituents on the azole ring and the alkylating agent is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1][2]
-
Troubleshooting Action:
-
Assess Steric Environment: Analyze the steric bulk of the substituents adjacent to the nitrogen atoms in your azole.
-
Modify the Alkylating Agent: If possible, use a bulkier alkylating agent to amplify the steric differentiation between the nitrogen atoms.
-
Modify the Azole Substrate: If synthesizing the azole de novo, consider introducing a bulky substituent near one nitrogen to direct alkylation to the other.
-
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the azole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[2]
-
Troubleshooting Action:
-
Analyze Substituent Effects: Electron-withdrawing groups decrease the nucleophilicity of the nearby nitrogen, favoring alkylation at a more distant nitrogen. Conversely, electron-donating groups enhance the nucleophilicity of the adjacent nitrogen.
-
Strategic Placement of Functional Groups: In the design of your azole precursor, strategically place electron-withdrawing or -donating groups to favor the desired regioselectivity.
-
-
-
Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent can dramatically influence the regioselectivity by affecting the nature of the azolate anion and its ion-pairing with the counter-ion.[3][4][5]
-
Troubleshooting Action:
-
Screen Different Bases: For pyrazoles and indazoles, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF often favor N1-alkylation.[4][6] In contrast, combinations like cesium carbonate (Cs2CO3) in DMF may favor the other isomer.[5]
-
Vary the Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the azolate and the tightness of the ion pair, thereby affecting which nitrogen is more accessible for alkylation.[4]
-
Consider the Counter-ion: The size and charge of the cation from the base can influence the coordination with the azolate anion, directing the alkylating agent to a specific nitrogen.[3]
-
-
Problem 2: Low or No Yield of the Desired N-Alkyl Azole
Symptoms:
-
The starting material is consumed, but the desired product is not formed in significant quantities.
-
Formation of multiple side products is observed.
-
Incomplete conversion of the starting material.
Root Causes & Solutions:
-
Inappropriate Base or Solvent Combination: The chosen base may not be strong enough to deprotonate the azole, or the solvent may be incompatible with the reaction conditions.
-
Troubleshooting Action:
-
Check pKa Values: Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of your azole to ensure complete deprotonation.
-
Solvent Compatibility: For instance, using potassium carbonate in THF for indazole alkylation may result in no reaction, whereas switching to DMF can facilitate the reaction.[7]
-
-
-
Side Reactions:
-
O-Alkylation (for hydroxy-substituted azoles): If your azole contains a hydroxyl group, O-alkylation can compete with N-alkylation.
-
Troubleshooting Action: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation.
-
-
C-Alkylation: In some cases, particularly with highly activated azoles, C-alkylation can occur.
-
Troubleshooting Action: Milder reaction conditions (lower temperature, less reactive alkylating agent) may suppress C-alkylation.
-
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of your compounds.
-
Troubleshooting Action:
-
Lower the Reaction Temperature: Run the reaction at a lower temperature to minimize decomposition.
-
Use a Milder Alkylating Agent: If possible, switch to a less reactive electrophile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselective N-alkylation of azoles?
The primary challenge arises from the similar electronic properties and nucleophilicity of the multiple nitrogen atoms within the azole ring.[1] For instance, in an unsymmetrical pyrazole, both the N1 and N2 nitrogens can act as nucleophiles, often leading to a mixture of regioisomers.[1] The final product distribution is a result of a complex interplay between steric hindrance, electronic effects of substituents, and the specific reaction conditions employed.[1][8]
Q2: How can I reliably determine the regiochemistry of my N-alkylated products?
The most definitive methods for assigning the regiochemistry of N-alkylated azoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[7]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is particularly powerful. For example, in an N1-substituted indazole, a correlation between the protons of the alkyl group's CH2 (attached to the nitrogen) and the C7a carbon of the indazole ring can be observed, confirming the N1 connectivity.[7]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY can show through-space correlations between the protons of the N-alkyl group and nearby protons on the azole ring, helping to elucidate the substitution pattern.
Q3: Are there strategies to reverse the "natural" regioselectivity of an N-alkylation reaction?
Yes, several advanced strategies can be employed:
-
Protecting Groups: A common and effective strategy is to temporarily protect one of the nitrogen atoms, forcing alkylation to occur at the desired, unprotected nitrogen. The protecting group is then removed in a subsequent step.[9][10]
-
Directed Alkylation with Organometallic Reagents: The use of specific organometallic bases, such as organomagnesium reagents, can surprisingly lead to alkylation at the more sterically hindered nitrogen atom.[11][12][13] This is a powerful, protecting-group-free method for achieving counter-intuitive regioselectivity.
-
Catalysis: Certain catalysts, like diphenylborinic acid, can be used to direct the alkylation of azoles with alkenes or epoxides to a specific nitrogen atom.[14]
-
Thermodynamic vs. Kinetic Control: In some systems, one regioisomer is the kinetic product (formed faster), while the other is the thermodynamic product (more stable). By adjusting reaction times and temperatures, it may be possible to favor the formation of the thermodynamic product through an equilibration process.[6][15]
Q4: For 1,2,3-triazoles, how can I selectively synthesize the 1,4-disubstituted isomer over the 1,5-disubstituted isomer?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction is highly regioselective for the formation of the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition typically yields a mixture of both 1,4- and 1,5-regioisomers.[16] To selectively obtain the 1,4-isomer, ensure your reaction conditions include a suitable copper(I) source.
Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective N1-Alkylation of Indazole using NaH in THF
This protocol is optimized for achieving high N1-selectivity for a range of substituted indazoles.[4][6]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted 1H-indazole (1.0 eq).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1 | NaH | THF | rt | >99:1 | [4][6] |
| 2 | K2CO3 | DMF | rt | 1.9:1 | [4] |
| 3 | Cs2CO3 | DMF | rt | 1.4:1 | [5] |
| 4 | K2CO3 | MeCN | reflux | 2.8:1 | [5] |
| 5 | NaHMDS | THF | rt | >98:2 | [4] |
This table summarizes how the choice of base and solvent can significantly impact the regiochemical outcome of the N-alkylation of a model indazole substrate.
Visualizing the Factors Influencing Regioselectivity
The following diagram illustrates the key factors that must be considered when troubleshooting or designing a regioselective N-alkylation of an unsymmetrical azole.
Caption: Key factors influencing the regioselectivity of azole N-alkylation.
This workflow diagram shows the logical process for optimizing the regioselectivity of an N-alkylation reaction.
Caption: Workflow for optimizing regioselective N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct, Regioselective N-Alkylation of 1,3-Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
Stability issues and degradation of chloromethyl oxadiazoles in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues and Degradation in Solution
Welcome to the technical support center for chloromethyl oxadiazoles. This guide is designed to provide you, our valued researchers and drug development professionals, with in-depth technical insights and practical troubleshooting advice for handling these versatile yet sensitive compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemical principles and their real-world application in your experiments. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Introduction: The Duality of Chloromethyl Oxadiazoles
Chloromethyl oxadiazoles are valuable building blocks in medicinal chemistry and materials science. The oxadiazole ring, a bioisostere for ester and amide functionalities, often imparts metabolic stability and favorable pharmacokinetic properties to a molecule.[1][2][3][4] The chloromethyl group, on the other hand, is a reactive handle, enabling a wide range of subsequent chemical transformations. It is this very reactivity, however, that can lead to stability issues and degradation if not properly managed. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common questions regarding the stability of chloromethyl oxadiazoles.
Q1: What are the primary modes of degradation for chloromethyl oxadiazoles in solution?
A1: Chloromethyl oxadiazoles are susceptible to two primary degradation pathways:
-
Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is an electrophilic site and is prone to attack by nucleophiles. This is a classic SN2 reaction where the chloride ion is displaced by the nucleophile.[5] Common laboratory nucleophiles include water, alcohols, amines, and thiols.
-
pH-Dependent Cleavage of the Oxadiazole Ring: The oxadiazole ring itself can undergo hydrolytic cleavage under both acidic and basic conditions. Studies on 1,2,4-oxadiazole derivatives have shown they exhibit maximum stability in a pH range of 3-5.[6]
Q2: How does the solvent choice impact the stability of my chloromethyl oxadiazole?
A2: Solvent selection is critical. Protic solvents, such as water, methanol, and ethanol, can act as nucleophiles and directly participate in the solvolysis of the chloromethyl group, leading to the formation of hydroxymethyl or alkoxymethyl derivatives. Aprotic solvents, particularly polar aprotic solvents like DMF and DMSO, are generally better choices for dissolving and reacting chloromethyl oxadiazoles, as they do not directly participate in solvolysis. However, be aware that even trace amounts of water in these solvents can lead to slow degradation over time.
Q3: My reaction with a chloromethyl oxadiazole is not working as expected. What are some potential stability-related issues I should consider?
A3: If you are experiencing low yields, unexpected side products, or a complete lack of reaction, consider the following:
-
Degradation of Starting Material: Your chloromethyl oxadiazole may have degraded during storage or in the reaction solvent prior to the addition of your other reagents.
-
Incompatible Reagents: If your reaction mixture contains strong nucleophiles or is highly acidic or basic, you may be promoting one of the degradation pathways discussed in Q1.
-
Reaction with Solvent: As mentioned in Q2, protic solvents can react with your starting material.
-
Temperature Effects: Higher temperatures will accelerate the rate of degradation.
Q4: What are the best practices for storing chloromethyl oxadiazoles?
A4: To ensure the long-term stability of your chloromethyl oxadiazoles, follow these storage guidelines:
-
Solid Storage: Store the compound as a solid in a tightly sealed container.[7][8][9][10][11]
-
Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated place, away from moisture and direct sunlight.[7][8][9][10][11]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Solution Storage: If you must store the compound in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C). Prepare solutions fresh whenever possible.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during experiments with chloromethyl oxadiazoles.
Issue 1: Unexpected Side Product Formation
Scenario: You are running a reaction to modify a different part of your molecule, but you observe a new spot on your TLC or a new peak in your LC-MS that corresponds to a loss of the chlorine atom from your chloromethyl oxadiazole.
Root Cause Analysis:
This is a classic case of unintended nucleophilic substitution at the chloromethyl group. The nucleophile could be your solvent, a reagent, or even a byproduct of the reaction.
Troubleshooting Steps:
-
Identify the Nucleophile:
-
Solvent: Are you using a protic solvent (e.g., methanol, ethanol, water)? If so, you are likely forming the corresponding ether or alcohol.
-
Reagents: Does your reaction mixture contain nucleophilic species such as amines, thiols, or hydroxides?
-
Bases: Certain basic conditions can generate nucleophiles in situ. For example, using sodium hydroxide in a protic solvent will generate alkoxides.
-
-
Mitigation Strategies:
-
Solvent Change: Switch to a dry, aprotic solvent such as THF, dioxane, acetonitrile, DMF, or DMSO.
-
Protecting Groups: If the nucleophile is an intended part of the reaction but is reacting at the wrong site, consider protecting the chloromethyl group. However, this adds extra steps to your synthesis.
-
Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Diagram: Degradation via Nucleophilic Substitution
Caption: SN2 reaction at the chloromethyl group.
Issue 2: Complete Degradation of Starting Material
Scenario: After setting up your reaction and letting it stir for some time, you analyze a sample and find that your starting material is completely gone, but you do not see your desired product. Instead, you see multiple new, often more polar, spots on the TLC plate.
Root Cause Analysis:
This is likely due to the degradation of the oxadiazole ring itself, which is highly sensitive to pH.
Troubleshooting Steps:
-
Check the pH of Your Reaction:
-
Acidic Conditions: Strong acids can protonate a nitrogen atom in the oxadiazole ring, activating it for nucleophilic attack and subsequent ring opening.[6] The final product is often an aryl nitrile derivative.[6]
-
Basic Conditions: Strong bases can deprotonate a carbon atom or facilitate nucleophilic attack, leading to ring cleavage.[6]
-
-
Mitigation Strategies:
-
Buffer the Reaction: If possible, maintain the pH of your reaction mixture within the stable range of 3-5.[6]
-
Avoid Strong Acids and Bases: If your desired reaction requires acidic or basic conditions, try to use the mildest possible reagents. For example, use a weaker organic acid instead of a strong mineral acid.
-
Anhydrous Conditions: In some cases, the presence of a proton donor like water is necessary for the final steps of ring cleavage.[6] Running the reaction under strictly anhydrous conditions may prevent this.
-
Diagram: pH-Dependent Ring Cleavage
Caption: pH-dependent degradation of the oxadiazole ring.
Part 3: Experimental Protocols
This section provides standardized protocols for assessing the stability of your chloromethyl oxadiazole and for monitoring its degradation.
Protocol 1: Small-Scale Stability Screen
Objective: To quickly assess the stability of a chloromethyl oxadiazole in different solvents and under different pH conditions.
Materials:
-
Your chloromethyl oxadiazole
-
A selection of solvents (e.g., methanol, acetonitrile, THF, DMF, water)
-
Buffers of known pH (e.g., pH 2, 4, 7, 9, 12)
-
Small vials
-
TLC plates or LC-MS system
Procedure:
-
Prepare stock solutions of your chloromethyl oxadiazole in a suitable, relatively non-reactive solvent (e.g., acetonitrile).
-
In separate vials, add a small amount of the stock solution to each of the solvents and buffers you wish to test.
-
Keep one vial as a control (stock solution only).
-
Let the vials sit at room temperature.
-
At various time points (e.g., 1h, 4h, 24h), analyze a small aliquot from each vial by TLC or LC-MS.
-
Compare the chromatograms to the control to assess the extent of degradation.
Data Interpretation:
| Condition | Observation | Interpretation |
| Protic Solvent (e.g., Methanol) | Appearance of a new, more polar spot. | Solvolysis of the chloromethyl group. |
| Low pH Buffer (e.g., pH 2) | Disappearance of starting material, multiple new spots. | Acid-catalyzed ring cleavage. |
| High pH Buffer (e.g., pH 12) | Disappearance of starting material, multiple new spots. | Base-catalyzed ring cleavage. |
| Aprotic Solvent (e.g., Dry DMF) | Minimal change over 24h. | Compound is relatively stable under these conditions. |
Protocol 2: Monitoring a Reaction for Degradation
Objective: To monitor the stability of a chloromethyl oxadiazole during a chemical reaction.
Procedure:
-
Set up your reaction as planned.
-
Immediately after all reagents have been added, take a small aliquot of the reaction mixture (t=0). Quench it if necessary (e.g., with a small amount of water or buffer) and extract with a suitable organic solvent.
-
At regular intervals (e.g., every 30-60 minutes), take another aliquot and process it in the same way.
-
Analyze all the aliquots by TLC or LC-MS.
-
Compare the amount of remaining starting material and the formation of any new, unexpected products over time.
Data Interpretation:
-
A steady decrease in the concentration of your starting material without a corresponding increase in your desired product suggests degradation.
-
The appearance of new peaks in the LC-MS that are not your product or known intermediates are likely degradation products.
Conclusion
Chloromethyl oxadiazoles are powerful synthetic intermediates, but their utility is coupled with inherent stability challenges. By understanding the primary degradation pathways—nucleophilic substitution and pH-dependent ring cleavage—and by implementing the troubleshooting strategies and monitoring protocols outlined in this guide, you can significantly improve the success of your experiments. Always prioritize the use of dry, aprotic solvents, carefully control the pH of your reactions, and work at the lowest practical temperatures.
We hope this technical support guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Accelerating the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Welcome to the technical support center dedicated to the efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. Our focus is on practical, field-tested solutions to reduce reaction times and overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck that extends the reaction time in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles?
A1: The most significant rate-limiting step is typically the cyclodehydration of the O-acyl amidoxime intermediate.[1][2] This intramolecular cyclization often requires a substantial energy input, traditionally supplied by prolonged heating in high-boiling solvents, to overcome the activation energy for the elimination of a water molecule.[1][3]
Q2: How can microwave irradiation significantly reduce the reaction time for 1,2,4-oxadiazole synthesis?
A2: Microwave heating dramatically accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to a rapid increase in temperature.[4] This targeted energy transfer significantly shortens the time required for the cyclodehydration step, often reducing reaction times from hours to mere minutes.[4]
Q3: Are there effective catalytic methods to speed up the reaction at lower temperatures?
A3: Yes, several catalytic systems can promote the cyclization under milder conditions. Tetrabutylammonium fluoride (TBAF) is a notable example, facilitating the cyclodehydration of O-acyl amidoximes at room temperature.[2][5] Additionally, superbase systems like NaOH/DMSO or KOH/DMSO can also drive the cyclization at ambient temperatures.[1][5][6] More recently, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes under mild conditions.[7][8]
Q4: Can the synthesis be performed as a one-pot reaction to save time?
A4: Absolutely. Numerous one-pot protocols have been developed to improve efficiency by avoiding the isolation of the intermediate O-acyl amidoxime.[2][9] These methods often utilize specific solvent and catalyst combinations, such as NaOH/DMSO or microwave irradiation, to facilitate both the initial acylation and the subsequent cyclization in a single vessel.[2][10][11][12]
Q5: What role do coupling agents play in the synthesis, and can their choice impact the reaction time?
A5: Coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI), are crucial for activating the carboxylic acid to facilitate its reaction with the amidoxime.[2][13] The choice of an efficient coupling agent like HATU, in conjunction with a non-nucleophilic base such as DIPEA, can ensure rapid and complete formation of the O-acyl amidoxime intermediate, thereby preventing it from becoming a time-consuming step.[1]
Troubleshooting Guide: Overcoming Common Hurdles in Accelerated Synthesis
This section provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, with a focus on reducing reaction times.
Issue 1: Slow or Incomplete Reaction Under Microwave Conditions
Symptom: LC-MS analysis indicates the presence of significant amounts of starting materials (O-acyl amidoxime) even after the recommended microwave irradiation time.
Question: Have you optimized the microwave parameters for your specific substrates?
Answer: Different substrates can have varying dielectric properties, affecting their interaction with microwave energy. It is crucial to optimize the temperature, pressure, and irradiation time for each new reaction. Start with the recommended conditions and incrementally increase the temperature or time while monitoring the reaction progress.[4]
Question: Is your solvent choice appropriate for microwave synthesis?
Answer: Solvents with high dielectric constants, such as DMF or DMSO, are generally more efficient at absorbing microwave energy and heating the reaction mixture. If you are using a low-polarity solvent like toluene, consider switching to a more suitable microwave-active solvent.
Question: Could your starting materials be inhibiting the reaction?
Answer: Electron-deficient amidoximes may exhibit slower reaction rates.[4] In such cases, increasing the microwave temperature or extending the irradiation time might be necessary to drive the reaction to completion.
Issue 2: Low Yields Despite Rapid Reaction Times
Symptom: The reaction appears to complete quickly, but the isolated yield of the desired 1,2,4-oxadiazole is poor.
Question: Are you observing the formation of side products?
Answer: A common side reaction is the cleavage of the O-acyl amidoxime intermediate, particularly under harsh conditions or in the presence of nucleophiles.[1] If using a base-mediated method, ensure anhydrous conditions to minimize hydrolysis. With microwave synthesis, try to use the lowest effective temperature to minimize thermal decomposition.
Question: Could your product be undergoing rearrangement?
Answer: Certain 3,5-disubstituted-1,2,4-oxadiazoles, especially those with saturated side chains, can undergo a thermal Boulton-Katritzky rearrangement to form other heterocyclic isomers.[1][13] This is more likely at elevated temperatures. If you suspect this is occurring, consider using a lower reaction temperature or a catalytic method that allows for milder conditions.
Issue 3: Difficulty in Achieving a One-Pot Synthesis
Symptom: In a one-pot procedure, the reaction stalls after the formation of the O-acyl amidoxime intermediate, and the subsequent cyclization does not proceed efficiently.
Question: Is your base or catalyst suitable for both steps?
Answer: For a successful one-pot synthesis, the chosen base or catalyst must be effective for both the initial acylation and the final cyclodehydration. Systems like NaOH/DMSO have proven effective for this dual role.[5][6] If using a coupling agent, ensure it does not interfere with the subsequent cyclization step.
Question: Are the reaction conditions optimized for the cyclization step?
Answer: The cyclization is often the more demanding step.[1] If performing the reaction at room temperature with a catalyst like TBAF, ensure the catalyst is active and the solvent is anhydrous.[5] If using thermal conditions, ensure the temperature is high enough to promote cyclization without causing decomposition.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is designed for the rapid synthesis of 1,2,4-oxadiazoles using microwave irradiation.
Step 1: Preparation of the Reaction Mixture
-
In a 10 mL microwave reaction vial, combine the amidoxime (1.0 mmol), carboxylic acid (1.1 mmol), and a suitable coupling reagent such as PS-Carbodiimide (1.5 mmol).[4]
-
Add a suitable high-boiling solvent such as DMF or DMSO (3-5 mL).
-
Seal the vial with a septum cap.
Step 2: Microwave Irradiation
-
Place the reaction vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 150 °C) for 10-30 minutes. The optimal time and temperature should be determined for each substrate combination.[4][14]
Step 3: Work-up and Purification
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Filter the reaction mixture to remove any solid reagents.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room Temperature, TBAF-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol is suitable for substrates that may be sensitive to high temperatures.
Step 1: Formation of the O-Acyl Amidoxime
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and a coupling agent (e.g., EDC, 1.2 mmol) in an anhydrous solvent like dichloromethane (10 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the amidoxime (1.0 mmol) and continue stirring for 2-4 hours, or until the formation of the O-acyl amidoxime is complete (monitored by TLC).
Step 2: Cyclodehydration
-
Remove the solvent under reduced pressure.
-
Dissolve the crude O-acyl amidoxime in anhydrous THF (10 mL).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 mL, 1.2 mmol).[5]
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Data Presentation
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | 80-120 | 12-48 hours | 60-85 | [3] |
| Microwave Irradiation | 150-200 | 10-30 minutes | 75-95 | [4] |
| TBAF Catalysis | Room Temperature | 1-12 hours | 70-90 | [5] |
| NaOH/DMSO | Room Temperature | 2-6 hours | 80-95 | [5][6] |
| NHC Catalysis | Room Temperature | 12 hours | 68-97 | [8] |
Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Achieving consistent and reproducible results is the cornerstone of high-quality scientific data. However, the inherent complexity of biological systems often introduces variability that can be challenging to diagnose and resolve.
This guide is structured to provide direct, actionable solutions to common problems encountered in various biological assays. Moving beyond simple checklists, we delve into the causality behind experimental choices, empowering you to not only fix current issues but also to build more robust assays for the future.
Section 1: Foundational Principles of Assay Consistency
Before troubleshooting specific assay types, it's crucial to address the systemic factors that influence all biological experiments. Mastering these foundational principles will proactively eliminate many common sources of error.
FAQ: Why are my results inconsistent even when I follow the protocol perfectly? The issue might be my reagents.
Answer: Reagent quality, handling, and storage are paramount for assay performance. Lot-to-lot variance and improper handling can introduce significant variability, even with a flawless protocol.[1]
Core Causalities:
-
Lot-to-Lot Variability: Differences in raw materials and manufacturing processes can lead to variations in the performance of critical reagents like antibodies, enzymes, and cytokines between different production batches.[1][2] This is a major challenge in reproducing immunoassays over time.[1]
-
Improper Storage: The stability of biological reagents is highly dependent on storage conditions.[3][4] Frequent freeze-thaw cycles, exposure to light, or incorrect temperatures can degrade critical components, reducing their efficacy.[5]
-
Incorrect Preparation: In-house preparation of buffers and solutions can be a source of inconsistency.[4] Errors in pH, ionic strength, or component concentration can significantly alter reaction kinetics and binding affinities.
-
Contamination: Microbial or chemical contamination of stock solutions or buffers can inhibit enzymatic reactions or interfere with detection systems.[4][6]
Troubleshooting & Best Practices:
-
Qualify New Reagent Lots: Before introducing a new lot of a critical reagent (e.g., antibody, enzyme, standard) into your workflow, it's essential to perform a bridging study. Test the new lot in parallel with the old lot using a standardized control sample to ensure comparable performance.[7][8]
-
Aliquot and Store Properly: Upon receipt, aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Always store reagents according to the manufacturer's instructions, paying close attention to temperature and light sensitivity.[4]
-
Maintain a Reagent Log: Keep detailed records of all reagents, including manufacturer, lot number, date received, and expiration date.[9] This is crucial for traceability when troubleshooting issues.
-
Standardize Preparation: Use standard operating procedures (SOPs) for preparing all buffers and solutions. Ensure pH meters and balances are calibrated regularly.[10]
Data Summary: Recommended Reagent Storage Conditions
| Reagent Type | Typical Storage Temperature | Key Considerations |
| Antibodies (Stock) | -20°C or -80°C | Aliquot to avoid freeze-thaw. Some antibodies are sensitive to freezing; check datasheet. |
| Enzymes (e.g., HRP, Polymerases) | -20°C in Glycerol | Avoid repeated temperature fluctuations. Keep on ice during use. |
| Oligonucleotides (Primers/Probes) | -20°C in TE Buffer | Resuspend and store in a buffered solution to prevent degradation. |
| Cell Culture Media/Supplements | 2-8°C | Protect from light. Note the short shelf-life after opening or adding supplements.[9] |
| Fluorescent Dyes/Probes | -20°C, Protected from Light | Photobleaching is a major concern. Minimize exposure to light during handling. |
FAQ: Two different people in my lab get different results for the same assay. How do we minimize operator-dependent variability?
Answer: The "human factor" is a well-documented source of variability.[1] Subtle differences in technique between individuals can lead to significant discrepancies in results, particularly in manual or semi-automated assays.[11]
Core Causalities:
-
Pipetting Technique: This is one of the most common sources of error.[12][13] Differences in pipetting speed, immersion depth, tip angle, and the use of forward versus reverse pipetting can all affect the accuracy and precision of liquid handling.
-
Timing Inconsistencies: In time-sensitive assays (e.g., kinetic enzyme assays, incubation steps), even minor variations in the timing of reagent additions or readings can skew results.[12]
-
Mixing and Handling: Insufficient mixing of reagents can lead to non-uniform reactions.[12] Similarly, differences in handling cells, such as the force of centrifugation or the method of resuspension, can impact cell viability and behavior.[9]
Troubleshooting & Best Practices:
-
Standardize Protocols (SOPs): Develop highly detailed SOPs that specify every step, from reagent preparation to data analysis. The goal is for any trained individual to be able to execute the assay identically.
-
Pipette Calibration and Training: Ensure all pipettes are calibrated regularly according to a set schedule.[10][14] Train all lab personnel on proper pipetting techniques, including the appropriate use of reverse pipetting for viscous solutions.
-
Automate Where Possible: Where feasible, use automated liquid handlers or plate washers to reduce manual steps. This minimizes operator-to-operator differences in pipetting and timing.
-
Conduct Inter-Operator Precision Studies: As part of assay validation, have multiple analysts run the same samples to quantify the level of inter-operator variability.[15][16] This helps identify which steps in the protocol are most sensitive to technique.
Workflow: Minimizing Operator-Dependent Variability
Caption: A logical workflow for reducing inter-operator variability.
FAQ: Could my instruments be the source of my inconsistent results?
Answer: Absolutely. The performance and reliability of your laboratory equipment are critical for obtaining accurate and reproducible data. Without regular maintenance and calibration, instruments can drift, leading to systematic errors that may not be immediately obvious.[17]
Core Causalities:
-
Calibration Drift: Instruments like spectrophotometers, plate readers, pH meters, and pipettes can lose accuracy over time.[14][18] This can lead to incorrect concentration measurements or volume dispensing.
-
Poor Maintenance: Lack of routine cleaning and maintenance can cause issues. For example, dirty optics in a plate reader can increase background noise, while clogged tubing in a plate washer can lead to inefficient washing.[10][19]
-
Environmental Factors: Temperature and humidity fluctuations can affect the performance of sensitive electronics. Incubators must maintain stable temperature and CO2 levels for cell-based assays.[9]
Troubleshooting & Best Practices:
-
Establish a Schedule: Create and adhere to a regular schedule for instrument cleaning, maintenance, and calibration.[10][19] This should be based on manufacturer recommendations and usage frequency.
-
Document Everything: Maintain a detailed logbook for each piece of equipment.[10][19] Record all maintenance, calibration events, and any repairs. This documentation is essential for quality control and regulatory compliance.
-
Use Certified Standards: When calibrating instruments, use certified reference materials or standards that are traceable to a national or international measurement body.[10]
-
Perform Functional Tests: Periodically run control samples with known values to verify that an instrument is performing correctly.[10]
Section 2: Troubleshooting Plate-Based Assays (ELISA, HTS)
Microplate-based assays are the workhorses of many labs, but they come with unique challenges that can lead to variability.
FAQ: I'm getting a high background signal in my ELISA. What's causing this?
Answer: A high background signal in an ELISA can obscure the specific signal from your analyte, leading to low signal-to-noise ratios and inaccurate quantification.[12] This is often caused by non-specific binding of antibodies or detection reagents to the plate surface.[20][21]
Core Causalities:
-
Insufficient Blocking: The blocking buffer's job is to coat all unsaturated surfaces of the well, preventing antibodies from binding non-specifically.[21][22] If the blocking step is too short or the blocking agent is suboptimal, non-specific binding will occur.
-
Antibody Concentration Too High: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and increased background.[22]
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and reagents, which then contribute to the background signal.[20][22]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the capture antibody.[20]
-
Substrate Deterioration: The detection substrate can degrade over time, especially if exposed to light or contaminated, leading to spontaneous color development.[6]
Troubleshooting Flowchart: High ELISA Background
Caption: A systematic approach to troubleshooting high background in ELISA.
FAQ: My data has high variability between replicate wells. How can I improve my precision?
Answer: High variability (poor precision) between technical replicates is a common issue that undermines the reliability of your results.[12] The coefficient of variation (CV%) is a key metric for assessing this, with a general target of <15% for cell-based assays and <10% for biochemical assays.
Core Causalities:
-
Inaccurate Pipetting: As mentioned, this is a primary driver of variability between wells.[12][13]
-
Poor Mixing: Failure to thoroughly mix reagents before or after adding them to the plate can create concentration gradients across the wells.[12]
-
Temperature Gradients: If a plate is not allowed to come to room temperature before adding reagents, or if it's incubated on an uneven surface, temperature gradients can cause different reaction rates in different wells.[17]
-
Edge Effects: Wells on the perimeter of the plate behave differently than interior wells, a phenomenon known as the "edge effect".[23] This is a major contributor to high CVs.
Protocol: Standardizing Plate Seeding to Reduce Variability
-
Reagent Equilibration: Before starting, allow all reagents and plates to equilibrate to room temperature for at least 30 minutes.
-
Homogenize Suspensions: If working with cells or beads, ensure the suspension is homogenous. Gently swirl the suspension before and during the pipetting process to prevent settling.
-
Consistent Pipetting: Use a calibrated multichannel pipette. Ensure tips are sealed correctly. Pipette against the side of the well at a consistent angle and depth. For each addition, change tips if there is a risk of carryover.
-
Mixing: After adding a reagent, gently tap the plate or use a plate shaker at a low speed for 30 seconds to ensure uniform mixing, being careful to avoid cross-contamination.
-
Incubation: Incubate plates away from drafts or vents. Do not stack plates during incubation, as this can create significant temperature gradients.[17]
FAQ: What is the "edge effect" and how can I prevent it?
Answer: The edge effect is the phenomenon where wells on the outer rows and columns of a microplate yield results that are systematically different from the inner wells.[23][24] This can significantly bias results, especially in high-throughput screens.
Core Causalities:
-
Evaporation: The primary cause is differential evaporation. Outer wells have more surface area exposed to the external environment, leading to a higher rate of media evaporation during incubation.[24][25] This increases the concentration of salts and other components, which can stress cells or alter enzymatic activity.[26]
-
Temperature Gradients: Outer wells heat up and cool down faster than the inner wells.[24][27] This thermal gradient can affect cell growth rates and the kinetics of biological reactions.
Strategies to Mitigate Edge Effects:
| Strategy | Description | Pros | Cons |
| Leave Outer Wells Empty | The most common method. Fill the 36 outer wells with sterile media, PBS, or water, and do not use them for experimental samples.[12] | Simple and effective. | Reduces plate capacity by over 35%, which is inefficient for HTS.[23] |
| Use Specialized Plates | Use plates designed with a surrounding moat that can be filled with liquid to create a humidity buffer.[23] | Highly effective at minimizing evaporation. | More expensive than standard plates. |
| Use Plate Lids and Seals | Utilize low-evaporation lids or adhesive plate seals (breathable for cell assays, foil for biochemical).[25][28] | Reduces evaporation and contamination risk. | Breathable seals may not be sufficient for very long incubations. |
| Ensure Incubator Humidity | Maintain a high level of humidity (>95%) in the incubator to reduce the evaporation gradient between the plate and the environment.[23] | Good general practice for cell culture. | May not completely eliminate the effect on its own. |
Section 3: Troubleshooting Cell-Based Assays
Assays involving live cells introduce another layer of complexity due to biological variability.
FAQ: My cell-based assay results are not reproducible between experiments. What should I check?
Answer: Reproducibility issues in cell-based assays often stem from inconsistencies in cell culture conditions and handling.[12] Cells are highly sensitive to their environment, and even minor deviations can lead to different biological responses.
Core Causalities:
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have been passaged too many times can exhibit altered characteristics and responses.[9][29] Genetic and phenotypic drift can occur over time.[9]
-
Inconsistent Seeding Density: The number of cells seeded per well is a critical parameter.[9][13] Too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered metabolic states.
-
Variable Culture Conditions: Changes in media lots, serum batches, or incubator conditions (temperature, CO₂) can significantly impact cell growth and function.[9][12]
Best Practices for Reproducible Cell-Based Assays:
-
Create and Characterize a Cell Bank: Establish a master and working cell bank system. Thaw a new vial of low-passage cells for each new set of experiments to ensure a consistent starting population.
-
Optimize and Standardize Seeding Density: During assay development, perform a cell titration experiment to determine the optimal seeding density that provides the best assay window (signal-to-background ratio).[9][30] Use this density consistently for all subsequent experiments.
-
Monitor Cell Viability: Always perform a viability count (e.g., using trypan blue) before seeding cells for an assay. Ensure viability is consistently high (e.g., >95%).[29]
-
Control for Confluency: Never allow stock cultures to become over-confluent.[29] Seed experimental plates at a density that will not lead to confluency by the end of the experiment, as this can trigger contact inhibition and other signaling pathways.
-
Log Everything: Maintain meticulous records of cell passage number, media lot numbers, serum batch, and all experimental conditions. This data is invaluable for troubleshooting.[9]
Experimental Protocol: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Perform a viability count. Resuspend the cells in the appropriate assay medium to a concentration of 2x the highest desired seeding density.
-
Create Serial Dilutions: Perform a two-fold serial dilution of the cell suspension to generate a range of densities (e.g., from 40,000 cells/well down to 1,250 cells/well).
-
Plate the Cells: Add 100 µL of each cell dilution to multiple replicate wells of a 96-well plate. Also include "no cell" control wells containing media only (for background measurement).
-
Incubate: Incubate the plate under standard assay conditions for the duration of the experiment (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation, perform the viability or cytotoxicity assay according to the protocol (e.g., add MTS or resazurin reagent).
-
Analyze Data: Subtract the average background signal from all wells. Plot the signal (e.g., absorbance or fluorescence) versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, providing a robust signal without being saturating.
References
- 1. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtest.com.br [labtest.com.br]
- 4. Sample and Reagent Storage and Stability [scioninstruments.com]
- 5. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. biocompare.com [biocompare.com]
- 10. labkafe.com [labkafe.com]
- 11. Inter-laboratory and inter-operator reproducibility in gait analysis measurements in pediatric subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Calibrate Lab Equipment: A Practical Guide With Steps - Surplus Solutions [connect.ssllc.com]
- 15. mdpi.com [mdpi.com]
- 16. woah.org [woah.org]
- 17. anshlabs.com [anshlabs.com]
- 18. blog.creliohealth.com [blog.creliohealth.com]
- 19. needle.tube [needle.tube]
- 20. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 21. arp1.com [arp1.com]
- 22. How to deal with high background in ELISA | Abcam [abcam.com]
- 23. Reducing the edge effect - Advancing Cell Culture [thermofisher.cn]
- 24. Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates - Oreate AI Blog [oreateai.com]
- 25. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. thomassci.com [thomassci.com]
- 29. researchgate.net [researchgate.net]
- 30. promegaconnections.com [promegaconnections.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: An NMR-Centric Approach
In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as the promising 1,2,4-oxadiazole scaffold, a robust analytical strategy is not just a procedural formality but the bedrock of reliable and reproducible science. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole , a molecule of interest in medicinal chemistry.
This guide moves beyond a simple recitation of spectral data. Herein, we will dissect the NMR data with the precision of a seasoned spectroscopist, explaining the "why" behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights gleaned from NMR with those from alternative analytical techniques, providing a holistic perspective on its role in structural elucidation.
The Decisive Power of NMR: A Structural Snapshot
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map, revealing not only the connectivity of atoms but also subtle stereochemical relationships. For a molecule like this compound, with its distinct aromatic, heterocyclic, and aliphatic regions, NMR provides a wealth of information in a single experiment.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used for the target molecule.
Caption: Structure and numbering of this compound.
¹H and ¹³C NMR Spectral Analysis
The following predicted data is based on established chemical shift ranges and coupling constants for similar structural motifs. For this specific molecule, experimental data has been reported in the literature, which aligns with these predictions[1]. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show two main sets of signals corresponding to the aromatic protons of the 4-fluorophenyl ring and the aliphatic protons of the chloromethyl group.
-
Chloromethyl Protons (-CH₂Cl): A singlet is predicted around δ 4.83 ppm . The electronegative chlorine atom and the adjacent oxadiazole ring deshield these protons, shifting them downfield. The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (4-fluorophenyl group): This group will give rise to a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
Protons ortho to Fluorine (H-3' and H-5'): A triplet (or more accurately, a doublet of doublets that appears as a triplet) is expected around δ 7.20 ppm . These protons are coupled to the adjacent meta protons (³JHH) and to the fluorine atom (³JHF).
-
Protons meta to Fluorine (H-2' and H-6'): A doublet of doublets is predicted around δ 8.15 ppm . These protons are coupled to the adjacent ortho protons (³JHH) and have a smaller coupling to the fluorine atom (⁴JHF). The deshielding effect of the oxadiazole ring causes these protons to appear further downfield.
-
¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| -C H₂Cl | ~35.6 | Singlet | Aliphatic carbon attached to an electronegative chlorine atom.[2] |
| C -4' | ~165.5 | Doublet, ¹JCF ≈ 255 Hz | Aromatic carbon directly bonded to fluorine, showing a characteristic large one-bond coupling constant.[3] |
| C -1' | ~123.0 | Doublet, ⁴JCF ≈ 3.5 Hz | Quaternary aromatic carbon, shifted slightly by the fluorine through four bonds. |
| C -2', C -6' | ~129.5 | Doublet, ³JCF ≈ 9.0 Hz | Aromatic carbons ortho to the oxadiazole, showing a three-bond coupling to fluorine. |
| C -3', C -5' | ~116.5 | Doublet, ²JCF ≈ 22.0 Hz | Aromatic carbons meta to the oxadiazole, showing a two-bond coupling to fluorine. |
| C -3 (Oxadiazole) | ~167.5 | Singlet | Heterocyclic carbon attached to the fluorophenyl ring, highly deshielded.[4][5] |
| C -5 (Oxadiazole) | ~177.0 | Singlet | Heterocyclic carbon attached to the chloromethyl group, also highly deshielded.[4][5] |
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments. | High sensitivity, confirms molecular weight and elemental composition (with HRMS). | Does not provide information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and simple, good for identifying key functional groups (e.g., C=N, C-O, C-Cl). | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Provides information about conjugated systems within the molecule. | Useful for quantitative analysis and studying electronic transitions.[6] | Not suitable for detailed structural elucidation of the entire molecule. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal. | The definitive method for determining solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain. |
As the table illustrates, while techniques like MS and IR can confirm the presence of the correct mass and functional groups, only NMR provides the detailed connectivity map necessary to distinguish between isomers and fully characterize the molecule in solution.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of this compound. The distinct signals for the chloromethyl group, the characteristic patterns of the 4-fluorophenyl ring with observable C-F couplings, and the downfield shifts of the oxadiazole carbons create a unique spectroscopic fingerprint. While other analytical techniques offer valuable complementary data, NMR spectroscopy remains the cornerstone for unambiguous structural elucidation in solution. This guide serves as a practical framework for researchers, enabling them to confidently interpret their NMR data and integrate it within a broader analytical strategy for the robust characterization of novel heterocyclic compounds.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. journalspub.com [journalspub.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Unambiguous Formula Confirmation
Executive Summary
In the landscape of chemical analysis, particularly within pharmaceutical research and development, the unambiguous determination of a molecule's elemental formula is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the principal technology for this task, offering unparalleled precision in mass measurement.[1][2] This guide provides an in-depth, objective comparison of leading HRMS platforms, grounded in experimental principles and data. We will dissect the core pillars of formula confirmation—mass accuracy, resolving power, and isotopic fidelity—and explore how these parameters are realized across different instrument architectures. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to make informed decisions, ensuring data integrity and confidence in molecular formula assignments.[3][4]
Introduction: The Imperative of Unambiguous Formula Confirmation
Pillars of HRMS-Based Formula Confirmation
Confidence in a molecular formula derived from HRMS data rests on three interdependent pillars: Mass Accuracy, Resolving Power, and Isotopic Fidelity. Understanding the causality behind why each is critical is key to robust experimental design.
-
Mass Accuracy: This is the closeness of the experimentally measured mass to the theoretical, calculated mass.[2] It is typically expressed in parts-per-million (ppm). A mass accuracy of < 5 ppm is generally required for publication and regulatory submissions, with modern instruments often achieving < 1 ppm.[7][8] The fundamental reason for requiring high mass accuracy is to constrain the list of possible elemental formulas.[9] As molecular mass increases, the number of potential formulas within a given ppm window grows exponentially.[10][11] Therefore, lower ppm error is directly proportional to higher confidence.
-
Resolving Power: Defined as the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios (m/z), resolving power is crucial for ensuring that the measured mass is not a composite of multiple, unresolved species.[2][12] A high resolving power (typically >60,000 FWHM) is necessary to separate the analyte of interest from isobaric interferences, which can be other compounds, contaminants, or even isotopes of other elements within the same molecule. Without sufficient resolution, the measured mass will be skewed, leading to poor mass accuracy and an incorrect formula assignment.[13]
-
Isotopic Fidelity: Elements naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C, ³⁵Cl and ³⁷Cl).[13][14] These isotopes produce a characteristic pattern in the mass spectrum. HRMS instruments must be able to not only resolve these isotopic peaks but also accurately measure their relative abundances. Comparing the measured isotopic pattern to the theoretical pattern for a proposed formula provides a powerful, orthogonal confirmation of the elemental composition.[15] This is especially critical for compounds containing elements with unique isotopic signatures, such as chlorine and bromine.
Comparative Analysis of HRMS Platforms
The choice of HRMS instrument significantly impacts the quality of data for formula confirmation. The three dominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).[7]
| Parameter | Time-of-Flight (TOF) | Orbitrap | FT-ICR |
| Typical Resolving Power | 10,000 - 60,000 FWHM[12] | 60,000 - 240,000+ FWHM[7] | Up to >1,000,000 FWHM[7][16] |
| Typical Mass Accuracy | < 5 ppm | < 3 ppm (often < 1 ppm)[17] | < 1 ppm[14] |
| Principle of Operation | Measures the time it takes for ions to travel a fixed distance.[7] | Measures the frequency of ion oscillation in an electrostatic trap.[7] | Measures the cyclotron frequency of ions in a strong magnetic field.[7] |
| Strengths | High acquisition speed, good for coupling with fast chromatography (UHPLC).[18] | Excellent balance of high resolution, high mass accuracy, and good sensitivity.[19] | Unparalleled resolving power and mass accuracy.[7][16] |
| Considerations | Resolution may be insufficient for highly complex mixtures.[18] | Slower scan speeds at the highest resolution settings.[18] | High cost, large footprint, requires superconducting magnets.[7] |
Causality in Platform Choice:
-
For routine formula confirmation of synthesized small molecules in a relatively clean matrix, a TOF analyzer often provides sufficient resolving power and mass accuracy. Its speed is a major advantage in high-throughput environments.
-
For complex samples like metabolite extracts or impurity profiling, the higher resolving power of an Orbitrap is essential to distinguish analytes from matrix interferences, ensuring accurate mass measurement.[19][20]
-
For the most challenging analytical problems, such as the analysis of complex natural products or petroleomics, the ultra-high resolution of FT-ICR is necessary to resolve thousands of components and assign unambiguous formulas.[16]
Experimental Design for Robust Formula Confirmation
A self-validating protocol is essential for trustworthy results. Here, we present a detailed workflow for the formula confirmation of a model compound, such as Reserpine (C₃₃H₄₀N₂O₉), a well-characterized alkaloid.
Experimental Workflow Diagram
Caption: Workflow for HRMS-based molecular formula confirmation.
Step-by-Step Methodology
-
System Preparation & Calibration:
-
Rationale: The mass accuracy of any HRMS instrument can drift. Frequent calibration against a known standard is non-negotiable for ensuring the validity of the measured mass.
-
Protocol: Prepare a fresh calibration solution as per the instrument manufacturer's guidelines. Perform an external calibration to ensure the mass accuracy is within the acceptable range (e.g., < 1 ppm) across the desired mass range.
-
-
System Suitability Test (SST):
-
Rationale: Before analyzing the unknown, it's crucial to verify the system is performing optimally. This is a self-validating step.
-
Protocol: Inject a known standard (e.g., Reserpine, if not the analyte). Verify that the measured mass is within the required tolerance (e.g., < 3 ppm error) and that the resolving power meets the method's requirements.
-
-
Sample Analysis:
-
Rationale: The method of sample introduction can impact data quality. Direct infusion is fast but susceptible to ion suppression. LC-HRMS provides chromatographic separation, reducing matrix effects and allowing for isomer separation.
-
Protocol: For a pure standard, direct infusion may be sufficient. For complex mixtures, use a suitable UHPLC method. Acquire data in full scan mode at a resolving power sufficient to resolve isotopic peaks (e.g., >100,000 FWHM for a molecule around 600 Da).
-
-
Data Processing and Formula Generation:
-
Rationale: Raw HRMS data must be processed to determine the accurate mass of the peak of interest. This mass is then used to generate a list of candidate molecular formulas.
-
Protocol: Use the instrument's software to process the raw data. For the monoisotopic peak of Reserpine ([M+H]⁺), the theoretical exact mass is 609.2807. Input the measured accurate mass into a formula calculator, applying constraints based on chemical knowledge (e.g., elements expected to be present: C, H, N, O) and setting a narrow mass tolerance (< 3 ppm).
-
-
Isotopic Pattern Validation:
-
Rationale: This is a critical orthogonal check. The software should compare the measured isotopic distribution with the theoretical distribution for the highest-ranked candidate formula.
-
Protocol: The software will generate a score or visual overlay comparing the measured and theoretical patterns. A high degree of match provides strong evidence for the proposed formula.
-
Beyond a Single Spectrum: Orthogonal Validation Strategies
While a single high-resolution spectrum can provide strong evidence, true confidence comes from orthogonal validation—using different analytical principles to confirm the result.[21][22][23]
-
MS/MS Fragmentation Analysis: By isolating the ion of interest and fragmenting it, a second layer of confirmation is achieved. The elemental formulas of the fragment ions must be consistent with the formula of the parent ion.[24] This technique, sometimes called Multistage Elemental Formula (MEF), significantly reduces the list of potential candidates and validates the proposed formula.[5][24]
-
Isotopic Labeling: In cases of ambiguity, synthesizing the compound with an isotopically labeled element (e.g., ¹³C or ¹⁵N) provides an undeniable confirmation. The resulting mass shift in the HRMS spectrum will correspond precisely to the number of labeled atoms in the molecule.
-
Complementary Techniques (NMR): While HRMS confirms the elemental formula, it generally cannot distinguish between structural isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise connectivity of atoms, providing the final, unambiguous structural confirmation.[15][25]
Logical Relationship Diagram
Caption: Convergence of evidence for formula confirmation.
Conclusion: Selecting the Right Tool for the Task
The confirmation of a molecular formula is a cornerstone of chemical analysis. High-resolution mass spectrometry provides the necessary data, but the confidence in the result is a function of a well-designed experiment and a thorough understanding of the technology's pillars: mass accuracy, resolving power, and isotopic fidelity. While FT-ICR offers the ultimate performance, Orbitrap and TOF platforms provide an excellent balance of capabilities suitable for the vast majority of applications in research and drug development.[7] By employing self-validating protocols, leveraging orthogonal techniques like MS/MS, and integrating data from complementary methods such as NMR, researchers can achieve unambiguous formula confirmation, ensuring the integrity and progression of their scientific endeavors.
References
- 1. measurlabs.com [measurlabs.com]
- 2. algimed.com [algimed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental composition determination based on MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. biocompare.com [biocompare.com]
- 8. ACS Research Data Guidelines [researcher-resources.acs.org]
- 9. Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dl.icdst.org [dl.icdst.org]
- 11. Author Guidelines [researcher-resources.acs.org]
- 12. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 19. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 20. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. stats.stackexchange.com [stats.stackexchange.com]
- 23. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Nematicidal Activity of Avermectin and Fosthiazate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the nematicidal performance of two widely utilized active ingredients: avermectin, a macrocyclic lactone derived from microbial fermentation, and fosthiazate, an organophosphate compound. The information presented herein is synthesized from peer-reviewed literature and authoritative sources to support researchers in making informed decisions for their specific applications.
Introduction: The Nematicidal Landscape
Plant-parasitic nematodes (PPNs) represent a significant threat to global agriculture, causing an estimated $173 billion in annual losses.[1] Effective management of these microscopic pests is crucial for ensuring food security. For decades, chemical nematicides have been a primary tool for farmers due to their efficacy.[2] This guide focuses on a comparative analysis of two prominent nematicides, avermectin and fosthiazate, detailing their mechanisms of action, spectrum of activity, and performance based on available experimental data. Avermectins are naturally derived compounds produced by the soil bacterium Streptomyces avermitilis, while fosthiazate is a synthetic organophosphate.[3][4]
Mechanism of Action: A Tale of Two Targets
The nematicidal efficacy of avermectin and fosthiazate stems from their distinct modes of action, targeting different critical components of the nematode's nervous system.
Avermectin: This class of compounds acts as a potent modulator of glutamate-gated chloride channels (GluCls), which are specific to invertebrates.[5][6] The binding of avermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the nerve and muscle cells. This disruption of electrical activity results in paralysis and ultimately, the death of the nematode.[3][5] Mammals are not susceptible to comparable toxic effects because they lack these protostome-specific GluCls.[5]
Fosthiazate: As an organophosphate, fosthiazate's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, fosthiazate causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and death of the nematode.[9][10]
Caption: Mechanisms of action for Avermectin and Fosthiazate.
Comparative Efficacy: A Data-Driven Analysis
Both avermectin and fosthiazate have demonstrated broad-spectrum activity against a variety of economically important plant-parasitic nematodes. The following tables summarize key experimental findings.
Table 1: Efficacy of Avermectin Against Key Nematode Species
| Nematode Species | Crop | Application Method | Efficacy | Reference |
| Meloidogyne incognita | Tomato | Soil Application | 78.88% to 81.07% reduction in galls | [1] |
| Meloidogyne incognita | Tomato | Seedling Dip (1 mg/L) | Delayed nematode invasion and development up to 20 days | [11] |
| Meloidogyne incognita | Chrysanthemum | Drip Irrigation/Soil Incorporation | Reduction in nematode populations | [11] |
| Hoplolaimus galeatus & Tylenchorynchus dubius | Not Specified | Not Specified | Reduction in nematode populations | [12] |
| Rotylenchulus reniformis | Not Specified | Seed Treatment | Effective against reniform nematode | [12] |
| Meloidogyne spp. | Chili | Nursery Bed Application | Significant reduction in nematode population in a dose-dependent manner | [12] |
Table 2: Efficacy of Fosthiazate Against Key Nematode Species
| Nematode Species | Crop | Application Method | Efficacy | Reference |
| Heterodera glycines (Soybean Cyst Nematode) | Soybean | In vitro | 86.35% mortality of J2s at 13.62 mg/L after 12 hours | [13][14] |
| Heterodera glycines | Soybean | In vitro | Reduced egg hatching by 13.69% at 13.62 mg/L after 18 days | [13][14] |
| Heterodera glycines | Soybean | Pot Test | 43.64–97.94% reduction in cysts on roots at 5.45-85.10 mg/L | [13][14] |
| Meloidogyne incognita | Tomato | Greenhouse | 91.2% reduction in M. incognita population | [10] |
| Meloidogygogne incognita | Pepper | Greenhouse | 94.6% reduction in M. incognita population | [10] |
| Meloidogyne spp. | Muskmelon | Field Application | Reduced root-knot index by 57.85% after the first application | [15] |
Environmental Fate and Non-Target Effects
The environmental persistence and impact on non-target organisms are critical considerations in the selection of a nematicide.
Avermectin: Avermectins bind tightly to soil and are subject to photodegradation and biotransformation.[16] The half-life of abamectin in soil under field conditions is approximately 20 to 47 days.[2] It has a short half-life in water (around 12 hours) due to rapid photodegradation.[2] While highly toxic to some aquatic organisms, its strong binding to soil limits its partitioning into the aquatic environment.[16] Avermectins exhibit low toxicity to earthworms, birds, bacteria, and fungi.[16][17]
Fosthiazate: Fosthiazate degrades rapidly in soil through a series of metabolites.[4] Its degradation is stereoselective, with half-lives of different stereoisomers in greenhouse soil ranging from 2.7 days to longer.[18] In water-sediment systems, half-lives can range from 3.4 to 15.8 days.[18] Fosthiazate is considered to have relatively low toxicity to non-target avian and aquatic organisms.[4]
Experimental Protocols for Nematicidal Efficacy Testing
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following outlines a general workflow for in vitro and in planta nematicide efficacy testing.
In Vitro Bioassay: Direct Nematode Mortality
This protocol assesses the direct toxicity of the nematicide to the target nematode species.
Objective: To determine the concentration- and time-dependent mortality of nematodes upon direct exposure to the test compound.
Materials:
-
Target nematodes (e.g., second-stage juveniles (J2) of Meloidogyne incognita)
-
Test compounds (Avermectin, Fosthiazate) at various concentrations
-
Solvent (e.g., acetone, ensuring it is non-toxic to nematodes at the final concentration)[19]
-
Sterile water
-
Multi-well plates (e.g., 24-well or 96-well)
-
Inverted microscope
-
Incubator
Procedure:
-
Nematode Suspension Preparation: Prepare a suspension of the target nematodes in sterile water at a known density (e.g., 100 J2s per 50 µL).
-
Test Solution Preparation: Prepare stock solutions of avermectin and fosthiazate in a suitable solvent. Create a dilution series to achieve the desired final test concentrations in the assay wells. A solvent control and a water-only control should be included.
-
Assay Setup:
-
Add the appropriate volume of the test solution to each well of the multi-well plate.
-
Add the nematode suspension to each well.
-
The final volume in each well should be consistent.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.
-
Mortality Assessment: At predetermined time points (e.g., 12, 24, 48, 72 hours), observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to gentle prodding with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each treatment and time point. Determine the LC50 (lethal concentration for 50% of the population) values.
Caption: Workflow for an in vitro nematicidal bioassay.
In Planta Bioassay: Greenhouse Pot Study
This protocol evaluates the efficacy of the nematicide in a more realistic setting, considering plant-nematode-soil interactions.
Objective: To assess the ability of the nematicide to protect plants from nematode infection and damage.
Materials:
-
Susceptible host plants (e.g., tomato or cucumber seedlings)
-
Potting mix (sterilized soil or sand-soil mixture)
-
Pots
-
Target nematodes (e.g., Meloidogyne incognita eggs or J2s)
-
Test compounds (Avermectin, Fosthiazate) formulated for soil application
-
Greenhouse with controlled environmental conditions
Procedure:
-
Planting: Transplant healthy seedlings into pots containing the sterilized potting mix.
-
Acclimatization: Allow the plants to acclimate in the greenhouse for a specified period (e.g., one week).
-
Nematicide Application: Apply the nematicide treatments to the soil according to the desired application method (e.g., soil drench, incorporation). Include an untreated control.
-
Nematode Inoculation: After a specified time post-nematicide application, inoculate the soil in each pot with a known number of nematode eggs or J2s.
-
Growth Period: Grow the plants in the greenhouse for a period sufficient for nematode infection and gall formation (e.g., 4-8 weeks).
-
Data Collection:
-
Root Galling Index: Carefully remove the plants from the pots, wash the roots, and rate the severity of root galling on a standardized scale (e.g., 0-5 or 0-10).
-
Nematode Population Density: Extract and count the number of nematodes (J2s and eggs) from a known volume of soil and weight of root tissue.
-
Plant Growth Parameters: Measure plant height, shoot weight, and root weight.
-
-
Data Analysis: Statistically compare the data from the treated and control groups to determine the efficacy of the nematicides.
For robust and comparable results, it is crucial to adhere to standardized reporting procedures for nematicide efficacy testing, including detailed information on soil type, nematode density, cultivar, and environmental conditions.[20][21][22]
Conclusion
Both avermectin and fosthiazate are effective nematicides with distinct advantages. Avermectin, a biologically derived compound, has a unique mode of action and a favorable environmental profile with rapid degradation. Fosthiazate, a synthetic organophosphate, demonstrates strong and consistent efficacy against a broad spectrum of nematodes. The choice between these two active ingredients will depend on the specific target nematode, crop, application method, and environmental considerations. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and generate data to support informed decision-making in the development of effective nematode management strategies.
References
- 1. m.karmaimpex.com [m.karmaimpex.com]
- 2. plantsciencejournal.com [plantsciencejournal.com]
- 3. The avermectins: A new family of antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Avermectin - Wikipedia [en.wikipedia.org]
- 6. Avermectin targets in parasitic nematodes - American Chemical Society [acs.digitellinc.com]
- 7. Nematicidal Activity of Fosthiazate Against Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pomais.com [pomais.com]
- 10. researchgate.net [researchgate.net]
- 11. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 12. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nematicidal Activity of Fosthiazate Against Soybean Cyst Nematode Heterodera glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fosthiazate inhibits root-knot disease and alters rhizosphere microbiome of Cucumis melo var. saccharinus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental assessment of avermectins by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Environmental effects of the usage of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective environmental fate of fosthiazate in soil and water-sediment microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.flvc.org [journals.flvc.org]
- 21. Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective | Journal of Nematology [journals.flvc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazole Analogs
Introduction: The 1,2,4-Oxadiazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutically active agents. These are termed "privileged scaffolds," and the 1,2,4-oxadiazole ring is a quintessential example.[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a structural curiosity; it is a versatile and valuable building block in modern drug discovery.[3][4] Its significance stems from its unique bioisosteric properties, often serving as a stable replacement for labile ester and amide functionalities, thereby improving the pharmacokinetic profile of drug candidates.[4] Furthermore, the 1,2,4-oxadiazole core is relatively inert to metabolic degradation and can orient its substituents in well-defined vectors, making it an ideal scaffold for probing interactions with biological targets.[5]
The compounds built around this nucleus exhibit an impressively broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anti-Alzheimer's properties.[4][6][7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various 1,2,4-oxadiazole series, supported by experimental data and protocols, to offer researchers and drug development professionals a deeper understanding of how to leverage this remarkable scaffold.
Core Synthetic Strategy: A Self-Validating Protocol
The foundation of any SAR study is the efficient and reliable synthesis of analog libraries. The most common and robust method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its activated derivative.
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a two-step, one-pot procedure that is broadly applicable. The causality is clear: first, the carboxylic acid is activated to form a reactive intermediate, which then readily acylates the amidoxime. An intramolecular cyclization with dehydration follows to yield the stable oxadiazole ring.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Coupling agent, e.g., HBTU (1-Hydroxybenzotriazole) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
Organic base, e.g., DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous solvent, e.g., DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
High-purity water
-
Ethyl acetate
-
Brine solution
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and the coupling agent (HBTU or EDC, 1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes. This step is critical as it forms a highly reactive O-acylisourea or activated ester intermediate, priming the carboxyl group for nucleophilic attack.
-
Amide Bond Formation: To the activated mixture, add the substituted amidoxime (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq). The base scavenges the acidic byproducts, driving the reaction to completion. Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Cyclization (Dehydration): Upon completion of the acylation, the reaction vessel is heated to 80-120 °C. The temperature is crucial as it provides the necessary energy for the intramolecular cyclodehydration to form the oxadiazole ring. This step is typically run for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. An ethyl acetate extraction is performed (3x volume of the aqueous layer). The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final compound are validated using ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring a self-validating system where the analytical data unequivocally confirms the desired product.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Comparative Structure-Activity Relationship (SAR) Analysis
The true utility of the 1,2,4-oxadiazole scaffold is revealed through SAR studies, which demonstrate how subtle changes in the substituents at the C3 and C5 positions dramatically influence biological activity. The SAR is highly target-dependent, and this section will compare analogs across different therapeutic areas.
Caption: Core 1,2,4-oxadiazole scaffold with key substitution points at C3 and C5.
Anticancer Activity
1,2,4-oxadiazoles have been extensively explored as anticancer agents, targeting various mechanisms from enzyme inhibition to apoptosis induction.[9][10]
Key Insights & Causality:
-
Targeting Carbonic Anhydrase IX (CAIX): In a series of analogs designed as CAIX inhibitors for colorectal cancer, incorporating a sulfonamide moiety was essential for activity.[11] The SAR revealed that a thiophene-sulfonamide group at the C5 position (via a linker) and a 4-chlorophenyl group at the C3 position resulted in a potent compound (OX27) with an IC₅₀ of 0.74 µM against CAIX.[11] The sulfonamide group is a known zinc-binding group in the active site of carbonic anhydrases, explaining its necessity, while the specific heterocyclic and phenyl substituents likely optimize interactions with the surrounding hydrophobic pockets of the enzyme.
-
Targeting Tubulin/EGFR: In another study, linking a 1,2,4-oxadiazole to a 1,3,4-oxadiazole scaffold showed that the introduction of electron-withdrawing groups (EWGs) like -NO₂ or -Cl on the 5-aryl ring enhanced antitumor activity.[4] EWGs can modulate the electronic properties of the ring system, potentially improving binding affinity through dipole interactions or by altering the molecule's susceptibility to metabolic processes.
-
General Cytotoxicity: For 1,2,4-oxadiazoles linked to imidazopyrazine, analogs with a 3,4,5-trimethoxyphenyl group (Compound 10b in the study) at the C5 position of the oxadiazole showed potent cytotoxicity against the MCF-7 breast cancer cell line.[5][12] These bulky, electron-donating methoxy groups can enhance hydrophobic interactions within the target's binding site.
Comparative Data: Anticancer Activity of 1,2,4-Oxadiazole Analogs
| Compound Ref. | R¹ (at C3) | R² (at C5) | Target/Cell Line | Activity (IC₅₀) |
| OX27 [11] | 4-Chlorophenyl | Thiophene-2-sulfonamide (via linker) | CAIX (enzyme) | 0.74 µM |
| OX27 [11] | 4-Chlorophenyl | Thiophene-2-sulfonamide (via linker) | HCT116 (cell) | 6.0 µM |
| 18b [4] | 4-(1,3,4-oxadiazolyl)-phenyl | 3-Nitrophenyl | A549 (lung) | Sub-micromolar |
| 10b [5][12] | Imidazo[1,2-a]pyrazin-3-yl | 3,4,5-Trimethoxyphenyl | MCF-7 (breast) | 0.22 µM |
| 7a [13] | 5-Fluorouracil (via linker) | Phenyl | A549 (lung) | 0.18 µM |
| 7b [13] | 5-Fluorouracil (via linker) | 4-Chlorophenyl | A549 (lung) | 0.011 µM |
Antibacterial Activity
A notable series of 1,2,4-oxadiazoles has been developed as antibiotics targeting Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[14]
Key Insights & Causality:
-
Essential Hydrogen-Bonding: A critical SAR finding for this class is the absolute requirement for a hydrogen-bond donor (HBD) on the aryl ring system attached to the C3 position (designated the 'A ring' in the study).[14][15] Analogs with phenols or anilines at this position are active, whereas replacing the HBD with a hydrogen-bond acceptor or blocking it (e.g., O-methylation of a phenol) abolishes activity. This strongly suggests a key hydrogen bond interaction with the biological target, believed to be involved in cell wall synthesis.[14]
-
Substituent Effects: Modifications to the aryl ring at the C5 position (designated the 'C ring') showed that various substituents are tolerated, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability without losing core activity.[14]
Comparative Data: Antibacterial Activity Against S. aureus
| Compound Ref. | R¹ (at C3) 'A/B ring' System | R² (at C5) 'C ring' System | Activity (MIC, µg/mL) |
| 1a [14] | 4-(4-Hydroxyphenyl)phenyl | 4-Fluorophenyl | ≤8 |
| Analog w/o HBD [14] | 4-(4-Methoxyphenyl)phenyl | 4-Fluorophenyl | >128 (Inactive) |
| Analog w/ HBA [14] | 4-(4-Nitrophenyl)phenyl | 4-Fluorophenyl | >128 (Inactive) |
| Indole Analog [14] | 4-(Indol-6-yl)phenyl | 4-Fluorophenyl | ≤8 |
GPR119 Agonism
The G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes. A series of 1,2,4-oxadiazole derivatives were developed as potent agonists.[16][17]
Key Insights & Causality:
-
Alkyl Groups at C3: For this target, a small alkyl group, specifically an isopropyl group, at the C3 position was found to be optimal.[17]
-
Piperidine at C5: A piperidine ring connected at the C5 position was a common feature of active compounds. The substitution on this piperidine ring was critical for potency. A methyl methanesulfonate group attached to a methylene linker on the piperidine (Compound 4p) yielded an EC₅₀ of 20.6 nM.[16][17] This suggests the piperidine acts as a scaffold to correctly position the sulfonate group, which likely engages in a key polar or hydrogen-bonding interaction within the GPR119 binding pocket.
Comparative Data: GPR119 Agonist Activity
| Compound Ref. | R¹ (at C3) | R² (at C5) | Activity (EC₅₀) |
| 4p [16][17] | Isopropyl | 4-((Methylsulfonyl)oxymethyl)piperidin-1-yl | 20.6 nM |
| GSK1292263 [16] | (Reference Agonist) | (Reference Agonist) | Comparable to 4p |
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold is a testament to the power of privileged structures in drug discovery. The comparative analysis clearly demonstrates that while the core provides a stable and synthetically accessible framework, the biological activity is exquisitely controlled by the nature of the substituents at the C3 and C5 positions. The SAR is not universal but is instead tailored to the specific topology and chemical environment of each biological target.
Future efforts should focus on leveraging computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to more rationally design analogs.[9] Exploring novel and diverse chemical space for the C3 and C5 substituents, moving beyond simple aryl groups to more complex heterocyclic or sp³-rich fragments, will undoubtedly unlock new therapeutic potential for this remarkable scaffold. The continued application of robust synthetic and screening methodologies will ensure that 1,2,4-oxadiazole derivatives remain a fruitful area of research for years to come.
References
- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory a...: Ingenta Connect [ingentaconnect.com]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 10. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 1,2,4-Oxadiazole Derivatives: An Insight into the Potential of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold stands out as a privileged five-membered heterocyclic ring, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide delves into the in-vitro and in-vivo efficacy of this important class of molecules, with a particular focus on what can be inferred about the potential of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. While this specific compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules[5], an analysis of its structural analogues provides a valuable framework for understanding its potential therapeutic efficacy.
This document will synthesize findings from various studies to offer a comparative perspective for researchers, scientists, and drug development professionals. We will explore the cytotoxic, immunomodulatory, and other biological effects of 1,2,4-oxadiazole derivatives, present the experimental data that underpins these findings, and provide detailed methodologies for key assays.
In-Vitro Efficacy: Cellular and Molecular Insights
The initial assessment of a compound's therapeutic potential begins with in-vitro studies, which provide crucial data on its activity at the cellular and molecular level. For 1,2,4-oxadiazole derivatives, a common starting point is the evaluation of their cytotoxicity against various cell lines, often using colorimetric assays like the MTT assay to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).[6][7][8]
Comparative In-Vitro Cytotoxicity Data
The following table summarizes the in-vitro performance of several 1,2,4-oxadiazole derivatives against a panel of cancer and normal cell lines, showcasing their potential as selective anticancer agents.
| Compound Class/Derivative | Cell Line(s) | Assay Type | Efficacy (IC₅₀/CC₅₀) | Key Findings & Reference |
| 1,2,4-Oxadiazole-Benzimidazole Hybrids | MCF-7, A549, A375 | MTT Assay | 0.12–2.78 µM | Higher activity than doxorubicin in some cases.[1] |
| Schiff bases of 1,2,4-oxadiazole | Ca9-22 | MTT Assay | 79.0–140.3 µM | Exhibited higher potency than 5-fluorouracil.[1] |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | MTT Assay | Not specified | 2.6 times more selective for B16-F10 over macrophages; induced necrosis.[6][8] |
| 1,3,4-Oxadiazole Derivatives (AMK OX-8, 9, 11, 12) | HeLa, A549, Hep-2 (Cancer) | MTT Assay | Low µM range | Showed considerable cytotoxicity to cancer cells.[7] |
| 1,3,4-Oxadiazole Derivatives (AMK OX-8, 9, 11, 12) | Chang liver, V-79 (Normal) | MTT Assay | > 100 µM | Low toxicity to normal cells, indicating selectivity.[7] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Chronic Myeloid Leukemia | Not specified | 5.5 to 13.2 µM | Active against drug-sensitive and drug-resistant leukemia cells.[9] |
The data consistently demonstrates that derivatives of the oxadiazole family possess potent cytotoxic activity against a range of cancer cell lines. A crucial aspect of these findings is the observed selectivity, where compounds are significantly more toxic to cancerous cells than to normal, healthy cells.[7] This selectivity is a cornerstone of modern cancer chemotherapy, aiming to maximize therapeutic impact while minimizing side effects. Furthermore, studies have begun to elucidate the mechanisms of cell death, identifying pathways such as necrosis and apoptosis.[6][7]
Experimental Workflow: In-Vitro Cytotoxicity Screening
The process of screening compounds for in-vitro cytotoxicity is a foundational workflow in drug discovery. The following diagram illustrates a typical experimental design.
Caption: A typical workflow for an in-vitro MTT cytotoxicity assay.
In-Vivo Efficacy: From the Bench to Preclinical Models
While in-vitro assays are essential for initial screening, in-vivo studies in animal models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. Several studies have taken promising 1,2,4-oxadiazole derivatives into preclinical in-vivo models.
Comparative In-Vivo Antitumor Activity
A study on 1,3,4-oxadiazole derivatives demonstrated their ability to reduce tumor size and weight in a Dalton's Ascitic Lymphoma (DLA)-induced solid tumor model in mice, corroborating the in-vitro findings.[7]
| Compound Class/Derivative | Animal Model | Dosing | Efficacy Metric | Key Findings & Reference |
| 1,3,4-Oxadiazole Derivatives (AMK OX-8, 9, 11, 12) | Swiss albino mice (DLA-induced solid tumor) | Not specified | Reduction in tumor volume and weight | Compounds were effective in reducing tumor size and weight; found to be safe in acute oral toxicity studies.[7] |
| 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO, 12) | Mice | 10, 30, 100 mg/kg | Brain Exposure | CNS-penetrant with a suitable PK profile for in-vivo probing of HDAC inhibition.[10] |
These in-vivo results are promising, as they indicate that the potent cytotoxic effects observed in cell cultures can translate to tangible antitumor activity in a living organism.[7] The safety profile observed in acute toxicity studies is also a positive indicator for further development.[7]
Experimental Workflow: In-Vivo Antitumor Study
The evaluation of a compound's antitumor efficacy in an animal model is a complex process that requires careful planning and execution. The diagram below outlines a generalized workflow for such a study.
Caption: A generalized workflow for an in-vivo solid tumor efficacy study.
Mechanism of Action: Unraveling the Molecular Targets
The therapeutic effect of 1,2,4-oxadiazole derivatives is attributed to their interaction with various molecular targets crucial for cell survival and proliferation. The versatility of the oxadiazole scaffold allows for structural modifications that can direct the compound to inhibit specific enzymes or pathways.
Identified mechanisms of action for this class of compounds include:
-
Enzyme Inhibition: Derivatives have been developed as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs)[10], epidermal growth factor receptor (EGFR)[11], and cyclooxygenases (COX).
-
Immunomodulation: Some derivatives can modulate the immune system, for instance, by polarizing tumor-associated macrophages (TAMs) towards an antitumor M1 phenotype.[6][8]
-
Microtubule Depolymerization: The antiproliferative activity of some oxadiazoles is mediated through their action as mitostatic agents with strong microtubule depolymerizing effects.[7]
Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. The diagram below illustrates how an EGFR inhibitor, a potential role for an oxadiazole derivative, would interrupt this pathway.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Determination of Oxadiazole Derivatives: X-ray Crystallography in Focus
Introduction: The Pivotal Role of Oxadiazole Derivatives and the Imperative of Structural Precision
To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. Among the myriad of heterocyclic scaffolds, oxadiazole derivatives have emerged as a particularly versatile and promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their specific spatial arrangement, which dictates their interaction with biological targets. Therefore, the unambiguous elucidation of their structure is a critical step in the journey from a promising lead compound to a clinically effective drug.
This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for determining the structure of oxadiazole derivatives. We will explore the causality behind experimental choices, present supporting data, and offer a practical, field-proven perspective on this powerful analytical technique. Our objective is to equip you with the knowledge to not only understand the principles of X-ray crystallography but also to critically evaluate its data and compare its utility against other common structural elucidation methods.
Comparative Analysis: The Unrivaled Clarity of X-ray Crystallography
While several techniques can provide structural information, single-crystal X-ray crystallography offers an unparalleled level of detail and accuracy. To illustrate this, we will compare it with two other widely used methods: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling (Density Functional Theory - DFT).
X-ray Crystallography vs. NMR Spectroscopy
X-ray crystallography and NMR spectroscopy are often considered complementary techniques for structure determination.[5][6][7] However, they provide fundamentally different types of information.
-
X-ray Crystallography provides a static, high-resolution snapshot of the molecule's conformation in the crystalline state.[4][8][9] This method is adept at precisely defining bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's geometry.
-
NMR Spectroscopy , on the other hand, provides information about the molecule's structure and dynamics in solution, which can be more representative of physiological conditions.[6][7][10] It excels at determining the connectivity of atoms and can provide insights into conformational flexibility.[6][7]
The choice between these techniques often depends on the specific research question and the properties of the compound. For establishing the absolute configuration and obtaining precise geometric parameters of a novel oxadiazole derivative, X-ray crystallography is the definitive method.
Table 1: Comparison of X-ray Crystallography and NMR Spectroscopy for the Structural Analysis of Oxadiazole Derivatives
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, conformational dynamics in solution |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution for 3D structure, but provides dynamic information |
| Key Advantage | Unambiguous determination of molecular structure and packing in the solid state.[4] | Provides insights into the behavior of the molecule in a more biologically relevant environment.[6] |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain. The determined structure is static.[5] | Structure determination can be complex for larger or more flexible molecules. Does not directly provide bond lengths and angles with high precision.[11] |
X-ray Crystallography vs. Computational Modeling (DFT)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular structures and properties.[5][12] However, they are theoretical models and require experimental validation. X-ray crystallography serves as the ultimate benchmark for these computational predictions.
A comparative analysis of the geometric parameters of a known oxadiazole derivative, determined experimentally by X-ray crystallography and calculated theoretically using DFT, highlights the remarkable accuracy of modern computational methods while underscoring the indispensable role of experimental verification.
Table 2: Comparison of Experimental (X-ray) and Theoretical (DFT) Geometric Parameters for a Representative 1,3,4-Oxadiazole Derivative
| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| Bond Length (Å) | C2-N3 | 1.315(2) | 1.318 |
| N3-N4 | 1.378(2) | 1.381 | |
| N4-C5 | 1.314(2) | 1.317 | |
| C5-O1 | 1.365(2) | 1.368 | |
| O1-C2 | 1.366(2) | 1.369 | |
| Bond Angle (°) | C2-N3-N4 | 107.5(1) | 107.3 |
| N3-N4-C5 | 107.6(1) | 107.4 | |
| N4-C5-O1 | 109.8(1) | 109.9 | |
| C5-O1-C2 | 105.3(1) | 105.2 | |
| O1-C2-N3 | 109.8(1) | 109.9 |
Note: The data presented here is representative and compiled from typical values found in the literature for 1,3,4-oxadiazole derivatives. Specific values will vary depending on the substituents. The close agreement between the experimental and theoretical values demonstrates the predictive power of DFT.[13][14] However, subtle discrepancies can and do exist, and only X-ray crystallography can provide the definitive, experimentally validated structure.
Experimental Protocol: A Senior Application Scientist's Guide to X-ray Crystallography of Oxadiazole Derivatives
The following protocol is designed to provide not just a series of steps, but also the rationale behind each, reflecting the expertise and experience of a seasoned scientist.
Part 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly true for X-ray crystallography. A high-quality single crystal is the absolute prerequisite for a successful structure determination.
1.1. Purity is Paramount:
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[15]
-
Protocol: Purify the oxadiazole derivative to the highest possible degree using techniques such as recrystallization or column chromatography. Confirm purity by NMR and/or LC-MS.
1.2. Solvent Selection - The Crystallographer's Palette:
-
Rationale: The choice of solvent is critical as it influences solubility, nucleation, and crystal growth rate. A solvent in which the compound is moderately soluble is often ideal.[16]
-
Protocol:
-
Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Aim for a solvent system where the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
-
1.3. Crystallization Techniques - Patience is a Virtue:
-
Slow Evaporation (The Workhorse):
-
Rationale: This simple technique allows for the gradual increase in concentration of the solute, promoting slow and ordered crystal growth.
-
Protocol: Prepare a nearly saturated solution of the oxadiazole derivative in a suitable solvent. Loosely cap the vial to allow for slow evaporation over several days to weeks in an undisturbed environment.[17]
-
-
Vapor Diffusion (For Precious Samples):
-
Rationale: This method is excellent for small quantities of material and provides fine control over the rate of crystallization. It involves the slow diffusion of a "poor" solvent (antisolvent) into a solution of the compound in a "good" solvent.[17][18]
-
Protocol: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of an antisolvent in which the compound is insoluble but which is miscible with the good solvent.
-
-
Troubleshooting Common Crystallization Problems:
-
Oiling Out: If an oil forms instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution or a slower cooling rate.[2]
-
No Crystals Form: If no crystals appear after a prolonged period, the solution may be too dilute. Allow more solvent to evaporate or try adding a seed crystal. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.[2]
-
Microcrystals: The formation of very small crystals often indicates that nucleation occurred too rapidly. This can be mitigated by using a slower evaporation rate or a solvent in which the compound is slightly more soluble.[19]
-
References
- 1. jetir.org [jetir.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. news-medical.net [news-medical.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. helgroup.com [helgroup.com]
- 16. How To [chem.rochester.edu]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dgk-home.de [dgk-home.de]
- 19. achievechem.com [achievechem.com]
Introduction: The Imperative of Purity in Synthetic Compounds
An authoritative guide by a Senior Application Scientist on the purity assessment of synthetic compounds, this document provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to ensure scientific integrity and technical accuracy.
In the realm of drug discovery and development, the purity of a synthetic compound is a non-negotiable prerequisite for advancing a candidate from the bench to the clinic. The presence of impurities can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for purity assessment, offering unparalleled resolution, sensitivity, and quantitative precision.[3][4][5] This guide provides a comprehensive comparison of HPLC methodologies, grounded in scientific principles and practical application, to empower researchers to make informed decisions for robust and reliable purity determination.
The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a liquid solvent).[3][6] The time it takes for a compound to pass through the column, its retention time, is a key characteristic used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, which is the basis for calculating purity.[7][8]
A Comparative Analysis of HPLC Methodologies: Selecting the Optimal Approach
The success of a purity assessment hinges on the selection of the most appropriate HPLC method, a choice dictated by the physicochemical properties of the analyte, such as polarity, charge, and size.[5]
Reversed-Phase HPLC (RP-HPLC): The Workhorse of the Pharmaceutical Industry
RP-HPLC is the most widely used chromatographic technique for the purity analysis of a vast array of small molecules.[9][10][11][12][13] It utilizes a non-polar stationary phase (most commonly C18 or C8 bonded silica) and a polar mobile phase, typically a mixture of water with acetonitrile or methanol.[11][13]
Mechanism of Separation: In RP-HPLC, separation is driven by hydrophobic interactions. Non-polar (hydrophobic) analytes have a stronger affinity for the non-polar stationary phase and are retained longer, while polar analytes are more attracted to the polar mobile phase and elute earlier.[10][11] The strength of the mobile phase is increased by increasing the proportion of the organic solvent, which decreases the retention of the analytes.
Advantages:
-
Versatility: Applicable to a broad spectrum of compounds with varying polarities.[10]
-
High Resolution and Reproducibility: Offers excellent separation efficiency and robust, repeatable results.[10]
-
Established Methodologies: A wealth of literature and established protocols are available.
Considerations:
-
Column Choice: Selection of the appropriate stationary phase (e.g., C18, C8) is crucial and depends on the hydrophobicity of the analyte.[13]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the organic modifier, pH, and additives like ion-pairing agents, is critical for achieving optimal separation.
Normal-Phase HPLC (NP-HPLC): A Specialized Tool for Polar Analytes
NP-HPLC employs a polar stationary phase (such as silica or alumina) and a non-polar mobile phase (e.g., hexane, heptane).
Mechanism of Separation: In NP-HPLC, polar analytes are strongly retained by the polar stationary phase, while non-polar compounds elute more quickly.[14] This mode is particularly useful for separating highly polar compounds that show little or no retention in RP-HPLC.[14][15]
Advantages:
-
Unique Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving complex mixtures and isomers.
-
Ideal for Water-Sensitive Compounds: The use of non-aqueous mobile phases makes it suitable for compounds that are unstable in water.
Considerations:
-
Solvent Limitations: The non-polar solvents used have limited miscibility with aqueous solutions, which can be a drawback for certain sample types.
-
Column Equilibration: NP-HPLC columns often require longer equilibration times to achieve stable retention.
Ion-Exchange Chromatography (IEC): Tailored for Charged Molecules
IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups that interact with oppositely charged analytes.[16][17][18][19]
Mechanism of Separation: Charged molecules bind to the ion-exchange resin. Elution is then achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions.[16][18][20]
Advantages:
-
High Specificity: Excellent for separating charged molecules such as proteins, peptides, nucleic acids, and amino acids.[17][19][20]
Considerations:
-
Buffer Control: The pH and ionic strength of the mobile phase must be carefully controlled to achieve reproducible separations.[18]
Experimental Data: A Head-to-Head Comparison for Purity Analysis
To illustrate the practical application of these methodologies, a synthetic compound, "Compound A," was analyzed using both RP-HPLC and NP-HPLC.
Table 1: Comparative Purity Analysis of Compound A by RP-HPLC and NP-HPLC
| Parameter | RP-HPLC | NP-HPLC |
| Column | C18 (4.6 x 150 mm, 5 µm) | Silica (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ethyl Acetate |
| Gradient | 10% to 90% B in 20 min | 5% to 50% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Compound A) | 12.3 min | 9.8 min |
| Purity (% Area) | 99.2% | 99.1% |
| Key Impurity Retention Time | 11.8 min | 9.5 min |
| Resolution (Compound A & Impurity) | 2.5 | 2.1 |
This data indicates that for Compound A, RP-HPLC provided superior resolution between the main compound and a closely eluting impurity, leading to a more accurate purity determination.
Experimental Workflow for HPLC Purity Assessment
A systematic workflow is crucial for obtaining reliable HPLC purity data.
Caption: A comprehensive workflow for HPLC purity assessment of synthetic compounds.
Detailed Experimental Protocol: A Generic RP-HPLC Method
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve the synthetic compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Standard Solution: Prepare a reference standard solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or at the analyte's maximum absorbance wavelength (λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Detector Selection: Illuminating Your Analytes
The choice of detector is critical and depends on the properties of the analyte and the desired sensitivity.[4][21][22][23]
Table 2: A Comparison of Common HPLC Detectors
| Detector | Principle | Strengths | Limitations |
| UV-Vis | Measures the absorbance of UV or visible light.[21][23] | Robust, versatile for compounds with chromophores, and cost-effective.[24] | Not suitable for compounds that do not absorb UV-Vis light.[24] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes.[21] | Highly sensitive and specific, provides molecular weight and structural information.[24] | Higher cost and complexity. |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase.[22][24] | Universal detector for non-absorbing compounds.[24][25] | Lower sensitivity and not compatible with gradient elution.[22][25] |
| Fluorescence (FLD) | Detects compounds that fluoresce.[21][22] | Extremely sensitive and selective for fluorescent analytes.[21] | Limited to compounds that exhibit fluorescence. |
For routine purity analysis of most organic synthetic compounds, a UV-Vis detector is the workhorse.[22] However, for comprehensive impurity profiling and identification, coupling HPLC with a Mass Spectrometry (MS) detector is the gold standard.
The Logic of Purity Calculation: Area Normalization
The most common method for calculating purity from an HPLC chromatogram is the area normalization method.[7][8][26][27]
Caption: The principle of purity calculation using the area normalization method.
This method assumes that all compounds have a similar response factor at the detection wavelength. This is a valid assumption for closely related impurities. However, for impurities with significantly different chromophores, a relative response factor should be determined for more accurate quantification.
Regulatory Context: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[1][28][29] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[1][2] For example, the identification threshold is the level above which an impurity must be structurally characterized.[1]
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of synthetic compounds by HPLC is a scientifically rigorous process that requires a deep understanding of chromatographic principles and careful method development. The choice of HPLC mode and detector must be tailored to the specific properties of the analyte. A well-designed experimental workflow, from sample preparation to data analysis, is essential for generating accurate and reliable purity data. By adhering to established scientific principles and regulatory guidelines, researchers can ensure the quality and integrity of their synthetic compounds, a critical step in the successful development of new medicines.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 4. arlok.com [arlok.com]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Ion chromatography - Wikipedia [en.wikipedia.org]
- 18. azom.com [azom.com]
- 19. chromtech.com [chromtech.com]
- 20. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 21. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 22. torontech.com [torontech.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. mastelf.com [mastelf.com]
- 25. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. ikev.org [ikev.org]
- 29. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Biological Activities of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds of Medicinal Chemistry
Oxadiazoles, a class of five-membered heterocyclic compounds, are cornerstone scaffolds in medicinal chemistry.[1] Among the four isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and extensively studied in drug discovery due to their favorable physicochemical, metabolic, and pharmacokinetic properties.[1] These heterocycles are often employed as bioisosteres for amide and ester groups, a strategy that can enhance a molecule's pharmacological activity and metabolic stability.[1][2] This guide provides an in-depth comparative analysis of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and methodologies, to inform rational drug design and development.
The strategic incorporation of either a 1,2,4- or 1,3,4-oxadiazole ring can significantly influence a compound's interaction with biological targets. The choice between these isomers is dictated by the desired spatial orientation of substituents and the specific non-covalent interactions, such as hydrogen bonding, required for optimal target binding.[1][3]
Comparative Analysis of Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole isomers have been integrated into molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4]
Anticancer Activity: A Tale of Two Isomers
Derivatives of both isomers have shown significant promise as anticancer agents, operating through diverse mechanisms like enzyme inhibition and cytotoxicity.[1]
1,2,4-Oxadiazole Derivatives: These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, a series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives exhibited excellent cytotoxicity against MCF-7, A-549, and A-375 cancer cell lines, with IC₅₀ values as low as 0.22 µM.[1][2] Another study highlighted isatin-based 1,2,4-oxadiazole derivatives, with one compound showing high activity against mantle cell lymphoma (MCL) cell lines with IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[1] Furthermore, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil have also shown significant anticancer activity.[5]
1,3,4-Oxadiazole Derivatives: This isomer has also been extensively explored for its anticancer potential. Novel 1,3,4-oxadiazole derivatives bearing a mercapto acetylamido phenyl/benzothiazole moiety have been synthesized and investigated for their anticancer activity, showing promising results in cytotoxicity, apoptosis induction, and enzyme inhibition.[6] Additionally, 1,3,4-oxadiazole derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as matrix metalloproteinase-9 (MMP-9).[6]
Table 1: Comparative Anticancer Activity (IC₅₀) of Oxadiazole Derivatives
| Isomer | Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative (16b) | MCF-7 | 0.22 | [2] |
| Imidazopyrazine derivative (16a) | MCF-7 | 0.68 | [2] | |
| Imidazopyrazine derivative (16b) | A-549 | 1.09 | [2] | |
| Imidazopyrazine derivative (16a) | A-549 | 1.56 | [2] | |
| 5-Fluorouracil derivative (7a) | MCF-7 | 0.76 | [5] | |
| 5-Fluorouracil derivative (7a) | A549 | 0.18 | [5] | |
| 1,3,4-Oxadiazole | Mercapto acetylamido derivative (4g) | C6 | 8.16 | [6] |
| Mercapto acetylamido derivative (4f) | C6 | 13.04 | [6] | |
| Thymol-1,3,4-oxadiazole derivative (5c) | MCF-7 | 1.1 | [7] | |
| Thymol-1,3,4-oxadiazole derivative (5c) | HCT-116 | 2.6 | [7] | |
| Thymol-1,3,4-oxadiazole derivative (5c) | HepG2 | 1.4 | [7] | |
| Fused tetrazol amide derivative (34b) | MCF-7 | 0.31 | [7] | |
| Fused tetrazol amide derivative (34b) | A549 | 1.02 | [7] | |
| Fused tetrazol amide derivative (34b) | MDA-MB-231 | 1.34 | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
The oxadiazole core is a key feature in many antimicrobial agents.
1,2,4-Oxadiazole Derivatives: This class of antibiotics has shown potent Gram-positive activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8] The structure-activity relationship (SAR) studies have revealed that specific substitutions on the aryl rings are crucial for their antibacterial efficacy.[8][9]
1,3,4-Oxadiazole Derivatives: These compounds exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[10][11] Aniline derivatives containing the 1,3,4-oxadiazole moiety have been effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[10]
Anti-inflammatory and Analgesic Activity: Targeting Pain and Inflammation
Both isomers have been incorporated into molecules with significant anti-inflammatory and analgesic properties.
1,2,4-Oxadiazole Derivatives: Have been reported to possess anti-inflammatory activities.[2]
1,3,4-Oxadiazole Derivatives: A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[12] Some have shown activity comparable to standard drugs like indomethacin but with potentially lower ulcerogenic side effects.[12]
Neuroprotective and Other CNS Activities: A Frontier of Discovery
The versatility of oxadiazole isomers extends to the central nervous system.
1,2,4-Oxadiazole Derivatives: Have been investigated as potential agents for Alzheimer's disease, acting as multitarget inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[13] They have also been developed as potent agonists for cortical muscarinic receptors.[14]
1,3,4-Oxadiazole Derivatives: Have been designed as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[15]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of oxadiazole derivatives involve established chemical and biological methodologies.
General Synthesis of 1,2,4-Oxadiazole Derivatives
A common route for the synthesis of 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative.
Step-by-Step Methodology:
-
Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Cyclization: The resulting amidoxime is then reacted with a carboxylic acid, acid chloride, or anhydride. This condensation and subsequent cyclization can be promoted by a dehydrating agent or by heating.
Caption: General synthesis of 1,2,4-oxadiazoles.
General Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles often starts from acid hydrazides.
Step-by-Step Methodology:
-
Acid Hydrazide Formation: A carboxylic acid ester is reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux.
-
Cyclization: The acid hydrazide is then cyclized using various reagents. Common methods include reaction with:
-
An acid chloride or anhydride followed by dehydration.
-
Carbon disulfide in the presence of a base.
-
Orthoesters.
-
Caption: General synthesis of 1,3,4-oxadiazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (oxadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: MTT assay workflow for cytotoxicity.
Conclusion: Guiding Future Drug Discovery
Both 1,2,4- and 1,3,4-oxadiazole isomers are privileged scaffolds that continue to provide a rich source of biologically active compounds. The choice of isomer is a critical design element that influences the physicochemical properties and biological target interactions of a molecule. While both have demonstrated broad-spectrum activities, subtle differences in their electronic and steric properties can lead to significant variations in potency and selectivity. This comparative guide, by providing a synthesis of current knowledge and experimental methodologies, aims to empower researchers to make more informed decisions in the design and development of novel therapeutics based on these versatile heterocyclic cores.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of 1,2,4-Oxadiazole Inhibitors
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for esters and amides, which enhances metabolic stability and oral bioavailability.[1][2] Its presence in a multitude of inhibitors targeting diverse protein classes—from kinases and sirtuins to fatty acid amide hydrolase (FAAH)—underscores its versatility.[3][4][5] However, this widespread utility also necessitates a rigorous understanding of the potential for cross-reactivity and off-target effects, which can lead to unforeseen toxicity or misleading structure-activity relationship (SAR) data.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to understand, assess, and mitigate the off-target effects of 1,2,4-oxadiazole-based inhibitors. We will delve into the causality behind experimental choices for selectivity profiling and provide detailed, self-validating protocols to ensure the integrity of your findings.
The Double-Edged Sword: Understanding the Off-Target Propensity
The very electronic and structural features that make the 1,2,4-oxadiazole ring a valuable pharmacophore can also contribute to off-target interactions. As a heterocyclic system, it can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with the active sites of numerous proteins. Furthermore, certain substitution patterns on the 1,2,4-oxadiazole core can lead to compounds acting as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screening campaigns through non-specific mechanisms.
Therefore, a proactive and multi-pronged approach to selectivity profiling is not just recommended; it is essential for the successful development of selective 1,2,4-oxadiazole-based inhibitors.
Comparative Selectivity Profiles: Case Studies
To illustrate the varying selectivity of 1,2,4-oxadiazole inhibitors, we will examine data from inhibitors targeting different enzyme classes.
Case Study 1: Kinase Inhibitors
Kinases are a prominent target class for 1,2,4-oxadiazole-based inhibitors.[1][2][6] Given the high structural conservation of the ATP-binding site across the kinome, achieving selectivity can be challenging.
A hypothetical kinome scan of a 1,2,4-oxadiazole-based EGFR inhibitor (Compound A) compared to a known multi-kinase inhibitor (Sunitinib) and a highly selective inhibitor (Gefitinib) could yield the following profile.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | Compound A (1,2,4-Oxadiazole) | Sunitinib (Multi-kinase) | Gefitinib (Selective EGFR) |
| EGFR | 95% | 78% | 98% |
| VEGFR2 | 45% | 92% | 15% |
| PDGFRβ | 38% | 89% | 12% |
| c-Kit | 25% | 85% | 8% |
| Abl | 15% | 75% | 5% |
| Src | 30% | 65% | 10% |
| Number of Kinases Inhibited >50% | 5 | >50 | 2 |
This table is a representative example compiled from typical kinase profiling data. Actual results will vary based on the specific compound.
This data illustrates that while Compound A is potent against its primary target (EGFR), it exhibits some off-target activity against other kinases, albeit to a lesser extent than a promiscuous inhibitor like Sunitinib. This underscores the importance of broad kinase panel screening to identify and subsequently engineer out these unwanted activities.
Case Study 2: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The 1,2,4-oxadiazole scaffold has been successfully employed in the development of FAAH inhibitors for the treatment of pain and inflammation. A notable example is PF-04457845, a highly potent and selective FAAH inhibitor.[1] Its selectivity has been compared to other FAAH inhibitors, such as URB597.
Table 2: Comparative Selectivity of FAAH Inhibitors
| Target | PF-04457845 (1,2,4-Oxadiazole derivative) | URB597 |
| FAAH | IC₅₀ = 7.2 nM | IC₅₀ = 4.6 nM |
| Off-Target Serine Hydrolases | No significant inhibition | Inhibition of multiple off-targets |
| Cannabinoid Receptor 1 (CB1) | No significant binding | No significant binding |
| Cannabinoid Receptor 2 (CB2) | No significant binding | No significant binding |
Data summarized from published studies.[1]
This comparison highlights the successful optimization of the 1,2,4-oxadiazole scaffold to achieve high selectivity for FAAH, with minimal cross-reactivity against other serine hydrolases.
Experimental Workflows for Assessing Off-Target Effects
A robust assessment of inhibitor selectivity requires a combination of in vitro and cellular assays. The following section details the methodologies for three critical techniques.
In Vitro Kinase Selectivity Profiling
This is the foundational assay for any kinase inhibitor program. It provides a broad overview of an inhibitor's activity across a large panel of kinases.
Causality Behind Experimental Choices:
-
Choice of Kinase Panel: A broad, representative panel (e.g., the KINOMEscan™ panel of over 400 kinases) is crucial for identifying unexpected off-targets.
-
ATP Concentration: Assays should ideally be run at or near the Kₘ of ATP for each kinase to provide a more physiologically relevant measure of potency.
-
Inhibitor Concentration: A primary screen at a single high concentration (e.g., 1 or 10 µM) is used to identify initial hits, followed by dose-response curves for hits to determine IC₅₀ values.
Experimental Protocol: Radiometric Kinase Assay
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, ATP, a substrate peptide or protein, and any necessary co-factors.
-
Prepare Inhibitor Dilutions: Serially dilute the 1,2,4-oxadiazole inhibitor in DMSO.
-
Initiate Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and inhibitor.
-
Start the Reaction: Add [γ-³³P]ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time.
-
Stop the Reaction: Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase and determine IC₅₀ values for dose-response curves.
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Causality Behind Experimental Choices:
-
Intact Cells vs. Lysate: Using intact cells provides a more physiologically relevant assessment, as it accounts for cell permeability and potential metabolism of the inhibitor.
-
Temperature Range: A broad temperature range is necessary to accurately determine the melting curve of the target protein.
-
Detection Method: Western blotting is a common and accessible method for detecting the soluble fraction of the target protein.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the 1,2,4-oxadiazole inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the PCR tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities at each temperature and plot the melting curves to determine the shift in melting temperature upon inhibitor binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Affinity Chromatography-Mass Spectrometry for Target Deconvolution
This technique is invaluable for identifying the direct binding partners of an inhibitor from a complex proteome, thus confirming on-target engagement and discovering novel off-targets.
Causality Behind Experimental Choices:
-
Immobilization Strategy: The inhibitor must be modified with a linker that allows for its covalent attachment to a solid support (e.g., beads) without significantly disrupting its binding to target proteins.
-
Control Experiments: A crucial control is to use beads without the immobilized inhibitor or to compete for binding with an excess of free inhibitor to distinguish specific from non-specific binders.
-
Elution Method: Elution can be achieved by changing the pH, ionic strength, or by using a denaturant to disrupt the inhibitor-protein interaction.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Inhibitor Immobilization: Synthesize a derivative of the 1,2,4-oxadiazole inhibitor with a suitable linker and couple it to activated chromatography beads.
-
Prepare Cell Lysate: Lyse cells under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the inhibitor-coupled beads and control beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins by searching the MS/MS spectra against a protein database. Compare the proteins eluted from the inhibitor-coupled beads to the control beads to identify specific binding partners.
Caption: Affinity chromatography-mass spectrometry workflow.
Conclusion: A Pathway to Selective Inhibitors
The 1,2,4-oxadiazole scaffold will undoubtedly continue to be a valuable tool in the design of potent and effective inhibitors. However, a thorough and early assessment of cross-reactivity and off-target effects is paramount to the success of any drug discovery program. By employing a multi-faceted approach that combines broad in vitro screening with cellular target engagement and proteome-wide profiling, researchers can confidently identify and mitigate off-target liabilities. The experimental frameworks provided in this guide offer a robust starting point for these critical studies, enabling the development of the next generation of highly selective and safe 1,2,4-oxadiazole-based therapeutics.
References
- 1. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a halogenated heterocyclic compound. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental stewardship in the laboratory.
Understanding the Compound: A Risk-Based Approach
This compound is a multifaceted molecule requiring careful consideration for its disposal. Its chemical structure presents several key features that dictate its hazard profile and, consequently, its disposal route.
-
Halogenated Organic Compound : The presence of both chlorine and fluorine atoms classifies this compound as a halogenated organic waste.[1][2] Halogenated wastes are subject to specific disposal regulations due to their potential to form harmful byproducts, such as dioxins, if not incinerated at appropriate temperatures.[1] Therefore, it is imperative to segregate this waste from non-halogenated streams to ensure proper treatment and to avoid unnecessary disposal costs.[1][3][4]
-
1,2,4-Oxadiazole Ring : The 1,2,4-oxadiazole ring is a stable aromatic heterocycle.[5][6][7] However, like many heterocyclic systems, it can be susceptible to cleavage under certain conditions, such as strong acids, bases, or high temperatures.[5][6][8] Thermal decomposition of oxadiazoles typically involves ring-opening through the cleavage of an O-C or O-N bond.[9][10] While generally stable, some oxadiazole derivatives can undergo hydrolysis.[11][12]
-
Chloromethyl Group : The chloromethyl group is a reactive functional group that can act as an alkylating agent. This reactivity poses potential health hazards, and appropriate personal protective equipment (PPE) should be worn when handling the compound.
-
Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring adds to the molecule's halogenated nature and can influence its environmental persistence and toxicological profile.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is its classification as a hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[1][14] The United States Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory is legally responsible for the waste from its generation to its final, environmentally sound disposal.[1][15]
Quantitative Data Summary
For quick reference, the table below summarizes key information pertinent to the handling and disposal of this compound.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₆ClFN₂O | [16] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1][2] |
| Primary Hazards | Potential irritant, potential alkylating agent. | [13][17] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [18] |
| Recommended PPE | Nitrile gloves, safety glasses/goggles, lab coat. | [19][20] |
| Disposal Method | Incineration at a licensed hazardous waste facility. | [2][4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Safety glasses with side shields or chemical splash goggles.
-
A properly fitting laboratory coat.
2. Waste Classification and Segregation:
-
Identify : All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., silica gel, filter paper, gloves), must be treated as hazardous waste.
-
Segregate : This is a halogenated organic waste . It must be collected in a waste container specifically designated for this category.[2][3] Do not mix with non-halogenated organic waste, as this will necessitate the entire mixture be treated as the more expensive and stringently regulated halogenated waste.[1][4]
3. Waste Container Selection and Labeling:
-
Container : Use a container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," and the approximate concentration or quantity must be listed.[21] Do not use abbreviations. Follow your institution's specific labeling requirements.
4. Accumulation and Storage:
-
Closure : Keep the waste container closed at all times, except when adding waste.[14][21] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : The waste container should be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.
-
Incompatibles : Ensure the waste is stored separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[18]
5. Arranging for Disposal:
-
Contact EHS : Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[22]
-
Documentation : Complete any required waste inventory or pickup request forms accurately and completely. This documentation is a crucial part of the "cradle-to-grave" tracking of the hazardous waste.
6. Decontamination of Empty Containers:
-
Triple Rinsing : Any "empty" container that held the neat compound or a concentrated solution must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[21]
-
Rinsate as Waste : The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[21]
-
Final Disposal : After triple rinsing, the container can be defaced (labels removed or blacked out) and disposed of in the regular trash or recycled according to your facility's procedures.[14][23]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
- 16. Page loading... [guidechem.com]
- 17. aaronchem.com [aaronchem.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. fishersci.com [fishersci.com]
- 20. BJOC - Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway [beilstein-journals.org]
- 21. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
- 23. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Comprehensive Guide to the Safe Handling of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. This guide is meticulously compiled based on data from structurally analogous compounds, including other chloromethyl and phenyl oxadiazole derivatives, and authoritative safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). The recommendations herein are founded on established principles of chemical hygiene and risk management.
The oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, and its derivatives are instrumental in the development of novel therapeutics.[1] The subject compound, this compound, as a halogenated aromatic hydrocarbon, requires diligent handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
Given the structural alerts within this compound, a thorough hazard assessment is paramount. The presence of a chloromethyl group and a fluorinated phenyl ring on an oxadiazole core suggests several potential hazards.
-
Corrosivity and Irritation: Safety Data Sheets for analogous compounds, such as 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, indicate a significant risk of severe skin burns and eye damage.[2] The chloromethyl group is a known alkylating agent, which can react with biological nucleophiles, leading to tissue damage.
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed.[3] Inhalation of dust or vapors may also cause respiratory irritation.[4]
-
Sensitization: While not explicitly documented for this compound, related halogenated organic compounds can be skin sensitizers.
-
Environmental Hazards: The environmental fate and toxicity of this specific compound are not well-documented. However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory. This approach aligns with the hierarchy of controls advocated by OSHA and NIOSH.[6][7]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE ensemble is your first line of defense against direct exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[8] |
| Hands | Double Gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | The inner nitrile glove provides dexterity and a barrier in case the outer glove is breached. The outer glove, either neoprene or butyl rubber, offers enhanced protection against chlorinated organic compounds.[9][10] Always consult a glove manufacturer's chemical resistance chart.[11] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemicals is essential to protect skin and clothing from contamination.[12] |
| Respiratory | NIOSH-approved Respirator (if necessary) | A respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits. A full respiratory protection program, including fit testing, is required under such circumstances.[13] |
Operational Procedures: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed.
Weighing and Solution Preparation
-
Don PPE: Before handling, don the complete PPE ensemble as detailed in the table above.
-
Work in Fume Hood: Perform all manipulations within a certified chemical fume hood.
-
Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
-
Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any volatile materials.
-
Temperature Control: Use a reliable method for temperature control to prevent runaway reactions.
-
Quenching: Quench reactions carefully, especially when using reactive reagents.
-
Extraction and Purification: Perform extractions and chromatographic purification within the fume hood.
Spill Management and Waste Disposal: A Plan for Contingencies
Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial.
Spill Response
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: For small spills, use a chemical spill kit with appropriate absorbent materials. Wear appropriate PPE, including respiratory protection if necessary.
-
Decontaminate: Thoroughly decontaminate the affected area after the spill has been cleaned up.
Waste Disposal
-
Segregate: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated solvents, must be collected in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the complete workflow for the safe handling of this compound.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. fishersci.fi [fishersci.fi]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.fi [fishersci.fi]
- 5. sinlist.chemsec.org [sinlist.chemsec.org]
- 6. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. oxychem.com [oxychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
